molecular formula C5H13ClN2O B1526641 (2R)-2-amino-N,N-dimethylpropanamide hydrochloride CAS No. 1384435-39-5

(2R)-2-amino-N,N-dimethylpropanamide hydrochloride

Cat. No.: B1526641
CAS No.: 1384435-39-5
M. Wt: 152.62 g/mol
InChI Key: KBHZDXUKDVJVSS-PGMHMLKASA-N
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Description

(2R)-2-amino-N,N-dimethylpropanamide hydrochloride is a useful research compound. Its molecular formula is C5H13ClN2O and its molecular weight is 152.62 g/mol. The purity is usually 95%.
The exact mass of the compound (R)-2-Amino-N,N-dimethylpropanamide HCl is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2R)-2-amino-N,N-dimethylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O.ClH/c1-4(6)5(8)7(2)3;/h4H,6H2,1-3H3;1H/t4-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBHZDXUKDVJVSS-PGMHMLKASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)N(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1384435-39-5
Record name (2R)-2-amino-N,N-dimethylpropanamide hydrochloride
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(2R)-2-amino-N,N-dimethylpropanamide hydrochloride synthesis and characterization

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Characterization of (2R)-2-amino-N,N-dimethylpropanamide Hydrochloride

Abstract

This compound is a chiral building block of significant interest in pharmaceutical development. Its utility stems from the presence of a stereocenter and a dimethylamide moiety, features commonly found in bioactive molecules. This guide provides a comprehensive overview of a robust synthetic route starting from the readily available chiral precursor, (R)-alanine. We delve into the mechanistic rationale behind each synthetic step, from amine protection and amide bond formation to deprotection and salt formation. Furthermore, this document establishes a rigorous, self-validating framework for the complete physicochemical characterization of the final compound, ensuring confirmation of its identity, purity, and stereochemical integrity. Detailed protocols for synthesis and analytical characterization are provided, intended for researchers, chemists, and professionals in the field of drug discovery and development.

Strategic Approach to Synthesis

The synthesis of a chiral amino amide requires a strategy that preserves the stereochemical integrity of the starting material while efficiently constructing the amide bond. Chiral amines and their derivatives are crucial components in a vast number of pharmaceuticals.[1][2][3] A logical and field-proven approach begins with a natural chiral pool starting material, in this case, (R)-alanine. The synthetic pathway is designed in three key stages: protection, coupling, and deprotection/salt formation.

Causality Behind the Chosen Strategy:

  • Starting Material Selection: (R)-alanine is an inexpensive, enantiomerically pure, and commercially available amino acid, making it an ideal starting point for scalable synthesis.

  • Amine Protection: The nucleophilic primary amine of alanine must be temporarily protected to prevent self-condensation and other side reactions during the amide bond formation step. The tert-butyloxycarbonyl (Boc) group is selected as the protecting group due to its stability under neutral and basic conditions (required for amidation) and its clean, quantitative removal under acidic conditions.

  • Amide Bond Formation: The direct reaction between a carboxylic acid and a secondary amine like dimethylamine is generally slow and requires high temperatures, which can lead to racemization. Therefore, the carboxylic acid must be activated. The use of a peptide coupling reagent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is a standard and highly efficient method.[4] This process forms a highly reactive activated ester in situ, which readily undergoes nucleophilic acyl substitution with dimethylamine under mild conditions, thus preserving the stereocenter.

  • Deprotection and Salt Formation: The final step involves the removal of the Boc protecting group. Treatment with a strong acid, such as hydrochloric acid in an anhydrous organic solvent (e.g., ethyl acetate or 1,4-dioxane), cleaves the Boc group as gaseous isobutylene and carbon dioxide. This single step conveniently deprotects the amine and concurrently forms the desired hydrochloride salt, which is often a stable, crystalline solid that is easier to handle and purify than the free base.[5]

Overall Synthetic Scheme:

G cluster_0 Step 1: Boc Protection cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Deprotection & Salt Formation A (R)-Alanine B Boc-(R)-Alanine A->B (Boc)2O, Base C Boc-(R)-Alanine D Boc-(2R)-2-amino- N,N-dimethylpropanamide C->D E Boc-(2R)-2-amino- N,N-dimethylpropanamide reagent1 Dimethylamine (gas or solution) reagent1->D reagent2 HBTU, DIPEA reagent2->D F (2R)-2-amino-N,N-dimethylpropanamide hydrochloride (Target Compound) E->F HCl in EtOAc/Dioxane

Caption: High-level workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a representative procedure and should be performed by qualified personnel in a suitable laboratory setting. All reagents are commercially available.

Step 1: Synthesis of N-Boc-(R)-alanine

  • To a stirred solution of (R)-alanine (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water, add sodium hydroxide (2.5 eq) and stir until all solids dissolve.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in 1,4-dioxane dropwise over 30 minutes, ensuring the internal temperature remains below 10 °C.

  • Allow the mixture to warm to room temperature and stir for 12-18 hours.

  • Concentrate the reaction mixture under reduced pressure to remove the 1,4-dioxane.

  • Dilute the remaining aqueous solution with water and wash with ethyl acetate (2x) to remove any unreacted (Boc)₂O.

  • Cool the aqueous layer to 0 °C and acidify to pH 2-3 with a cold 1 M aqueous solution of potassium hydrogen sulfate (KHSO₄).

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield N-Boc-(R)-alanine as a white solid or viscous oil. The product is typically used in the next step without further purification.

Step 2: Synthesis of Boc-(2R)-2-amino-N,N-dimethylpropanamide

  • Dissolve N-Boc-(R)-alanine (1.0 eq) in dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the solution.

  • Add HBTU (1.1 eq) in one portion and stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Bubble dimethylamine gas through the solution at 0 °C for 20 minutes, or add a 2 M solution of dimethylamine in THF (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the Boc-protected amide as a pure solid or oil.

Step 3: Synthesis of this compound

  • Dissolve the purified Boc-(2R)-2-amino-N,N-dimethylpropanamide (1.0 eq) in a minimal amount of ethyl acetate or methanol.

  • Add a 4 M solution of HCl in 1,4-dioxane or ethyl acetate (5-10 eq) at 0 °C.

  • Stir the mixture at room temperature for 1-3 hours. A precipitate will typically form.

  • Monitor the reaction by TLC or LC-MS to confirm the complete removal of the Boc group.

  • Once complete, remove the solvent under reduced pressure. If no precipitate forms, triturate the resulting oil with diethyl ether to induce solidification.

  • Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, this compound, as a white or off-white solid.

Physicochemical Characterization and Validation

A multi-technique approach is essential to unambiguously confirm the structure, identity, purity, and stereochemical integrity of the synthesized compound. This self-validating system ensures that the material meets the rigorous standards required for drug development applications.

G cluster_structure Structural Elucidation cluster_purity Purity & Composition center (2R)-2-amino-N,N-dimethylpropanamide HCl (Synthesized Product) nmr_h ¹H NMR center->nmr_h Proton Environment nmr_c ¹³C NMR center->nmr_c Carbon Skeleton ms Mass Spectrometry (ESI-MS) center->ms Molecular Weight ir IR Spectroscopy center->ir Functional Groups ea Elemental Analysis center->ea Elemental Composition chiral_hplc Chiral HPLC center->chiral_hplc Enantiomeric Purity (e.e.)

Caption: A logical workflow for the comprehensive characterization of the final product.

Analytical Methodologies
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure.[6] The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments, while the ¹³C NMR spectrum confirms the number of unique carbon atoms.

  • Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is used to determine the molecular weight of the compound by detecting the mass-to-charge ratio (m/z) of its protonated free base [M+H]⁺.[7][8]

  • Infrared (IR) Spectroscopy: IR spectroscopy identifies the presence of key functional groups.[9][10] Characteristic absorption bands for the amide carbonyl (C=O), N-H bonds of the primary ammonium salt, and C-H bonds are expected.

  • Elemental Analysis (CHN/Cl): This combustion analysis provides the percentage composition of carbon, hydrogen, and nitrogen. A separate analysis is used for chlorine. The experimental values must align with the theoretical values calculated from the molecular formula (C₅H₁₃ClN₂O) to confirm elemental composition and high purity.

  • Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric purity (or enantiomeric excess, e.e.), a specialized HPLC method using a chiral stationary phase (CSP) is required.[11][12] The CSP, often polysaccharide-based, interacts differently with the (R) and (S) enantiomers, resulting in different retention times and allowing for their separation and quantification.[13]

Summary of Expected Analytical Data

The following table summarizes the expected outcomes from the characterization of a high-purity sample of this compound.

Analysis Technique Expected Result
Identity ¹H NMR (400 MHz, D₂O)δ ~3.9-4.1 (q, 1H, CH), ~3.1 (s, 3H, N-CH₃), ~2.9 (s, 3H, N-CH₃), ~1.5 (d, 3H, C-CH₃) ppm.
¹³C NMR (100 MHz, D₂O)δ ~172-174 (C=O), ~50-52 (CH), ~37-39 (N-CH₃), ~35-37 (N-CH₃), ~16-18 (C-CH₃) ppm.
Mass Spec. (ESI-MS)Calculated for C₅H₁₂N₂O [M+H]⁺: 117.1022; Found: m/z = 117.1.[14]
IR (KBr Pellet)ν ~3000-2800 (N-H⁺ stretch), ~1680-1660 (Amide I, C=O stretch), ~1560 (Amide II) cm⁻¹.
Purity Elemental AnalysisCalculated: C, 39.35%; H, 8.59%; Cl, 23.23%; N, 18.36%. Found: Values within ±0.4%.
Stereochemical Integrity Chiral HPLC>99% enantiomeric excess (e.e.). A single major peak corresponding to the (R)-enantiomer.
Physical Properties Molecular FormulaC₅H₁₃ClN₂O[15][16]
Molecular Weight152.62 g/mol [15][16][17]

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn. Based on data for analogous compounds, it may cause skin and serious eye irritation, as well as respiratory irritation.[18][19] Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This guide has detailed a reliable and scalable synthetic route for the preparation of this compound from (R)-alanine. The rationale for the chosen three-stage strategy of protection, coupling, and deprotection has been thoroughly explained, emphasizing methods that ensure high yield and preservation of stereochemical integrity. Furthermore, a comprehensive analytical workflow has been established to serve as a self-validating system for the final product, confirming its structure, purity, and enantiomeric excess through a combination of spectroscopic and chromatographic techniques. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals working with this important chiral building block.

References

  • ResearchGate. Chiral Amine Synthesis. Methods, Developments and Applications. Available from: [Link]

  • ACS Publications | Chemical Reviews. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Available from: [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. Available from: [Link]

  • ACS Publications | The Journal of Organic Chemistry. Diastereoselective synthesis of chiral secondary amines with two chiral centers directly attached to the nitrogen atom. Available from: [Link]

  • PubChem. 2-amino-N,2-dimethylpropanamide hydrochloride. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • PubChem. 2-amino-N,N-dimethylpropanamide. Available from: [Link]

  • PubChemLite. 2-amino-n,2-dimethylpropanamide hydrochloride (C5H12N2O). Available from: [Link]

  • NIST WebBook. Propanamide, N,N-dimethyl-. Available from: [Link]

  • PubChem. CID 100979034 | C5H10NO+. Available from: [Link]

  • Google Patents. Method for preparing 2-amino-dimethyl acetamide hydrochloride.
  • MDPI. Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. Available from: [Link]

  • Google Patents. Preparation method of N,N-dimethyl propionamide.
  • NIST WebBook. Propanamide, N,N-dimethyl- Mass Spectrum. Available from: [Link]

  • PubChem. 3-Amino-2,2-dimethylpropanamide. Available from: [Link]

  • PubChem. (2R)-2-amino-3-hydroxypropanal. Available from: [Link]

  • ChemRxiv. A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory. Available from: [Link]

  • NIST WebBook. Propanamide, 2,2-dimethyl-. Available from: [Link]

  • ResearchGate. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Available from: [Link]

  • MDPI. Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Available from: [Link]

  • Pearson. How would you expect the IR and ¹H NMR spectra for propanamide.... Available from: [Link]

Sources

physical and chemical properties of (2R)-2-amino-N,N-dimethylpropanamide HCl

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Core Physical and Chemical Properties of (2R)-2-amino-N,N-dimethylpropanamide HCl

Introduction

(2R)-2-amino-N,N-dimethylpropanamide hydrochloride is a chiral synthetic building block derived from the amino acid L-alanine. Its structure, featuring a primary amine, a tertiary amide, and a defined stereocenter, makes it a valuable intermediate in the synthesis of complex molecules, particularly within the pharmaceutical industry.[1][2] As with any chemical entity in the drug development pipeline, a comprehensive understanding of its physical and chemical properties is paramount for process optimization, formulation development, analytical method design, and ensuring safety and stability.

This technical guide serves as a resource for researchers, scientists, and drug development professionals, offering a detailed examination of the core physicochemical properties of (2R)-2-amino-N,N-dimethylpropanamide HCl. It consolidates available data with field-proven insights and provides standardized, self-validating protocols for the empirical determination of key parameters where published data is scarce.

Chemical Identity and Structure

The unambiguous identification of a molecule is the foundation of all subsequent scientific investigation. The key identifiers for this compound are summarized below.

IdentifierData
IUPAC Name (2R)-2-aminopropanamide, N,N-dimethyl-, hydrochloride[3]
CAS Number 1384435-39-5[3][4]
Molecular Formula C₅H₁₃ClN₂O[3][4][5][6]
Molecular Weight 152.62 g/mol [3][4][5]
SMILES CC(=O)N(C)C.Cl[3]

The structure consists of a propane backbone with a primary amine and a tertiary N,N-dimethylamide group attached to the chiral center at position 2 (in the R configuration). The presence of the basic primary amine allows for the formation of a stable, often crystalline, hydrochloride salt, which typically enhances aqueous solubility and handling properties compared to the free base.[2]

Caption: 2D structure of (2R)-2-amino-N,N-dimethylpropanamide HCl.

Physical Properties

The physical properties of an active pharmaceutical ingredient (API) or intermediate dictate its behavior during manufacturing, formulation, and administration.

PropertyValue / Expected Value
Appearance White to off-white solid (Expected)
Melting Point Data not readily available in cited literature.
Solubility Expected to be soluble in water and polar organic solvents.
pKa Data not readily available in cited literature.
Melting Point

The melting point is a critical parameter for purity assessment and physical stability. While specific data for this compound is not widely published, it can be precisely determined using Differential Scanning Calorimetry (DSC).

DSC is the preferred method as it provides not only the melting endotherm but also information on polymorphism, decomposition, and purity.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

  • Sample Preparation: Accurately weigh 1-3 mg of (2R)-2-amino-N,N-dimethylpropanamide HCl into a standard aluminum DSC pan. Crimp the pan with a lid.

  • Experimental Conditions:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample under a nitrogen purge (typically 20-50 mL/min) at a controlled rate, commonly 10 °C/min.

    • A typical temperature range would be from ambient temperature to ~250 °C, or higher if no thermal events are observed.

  • Data Analysis: The onset temperature of the sharp endothermic peak is recorded as the melting point. The peak shape provides an indication of purity.

Solubility Profile

Solubility is a key determinant of bioavailability and is essential for designing crystallization, purification, and formulation processes. The hydrochloride salt form is expected to be readily soluble in aqueous media.

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.

  • System Preparation: Prepare saturated solutions by adding an excess amount of (2R)-2-amino-N,N-dimethylpropanamide HCl to a series of vials, each containing a different solvent (e.g., purified water, phosphate-buffered saline pH 7.4, ethanol, DMSO).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The continued presence of solid material confirms saturation.

  • Sample Collection and Preparation: After equilibration, allow the solids to settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove all undissolved solids.

  • Quantification: Accurately dilute the filtered supernatant with a suitable mobile phase or solvent. Quantify the concentration of the dissolved compound using a validated analytical method, such as RP-HPLC with UV detection.[1] The resulting concentration is the equilibrium solubility in that solvent.

Acidity Constant (pKa)

The pKa of the primary amine is critical for understanding its ionization state at different pH values, which influences its solubility, absorption, and interaction with biological targets.

This method directly measures the change in pH upon the addition of a titrant.

  • Sample Preparation: Accurately weigh and dissolve a known amount of the compound in a jacketed beaker containing a defined volume of purified water (or a water/co-solvent mixture if solubility is limited).

  • Titration Setup: Immerse a calibrated pH electrode and a burette tip into the solution. Maintain a constant temperature using a water bath.

  • Titration: Titrate the solution with a standardized solution of sodium hydroxide (e.g., 0.1 M NaOH), adding small, precise increments. Record the pH after each addition.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the titration curve, typically corresponding to the pH at the half-equivalence point. The use of derivative plots (dpH/dV) can help to precisely identify the equivalence point.

Chemical and Analytical Properties

Stability and Storage

Proper storage is essential to maintain the integrity of the compound.

  • Storage Conditions: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[7] Standard room temperature is appropriate.[3][4][8]

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[7] Strong bases will neutralize the hydrochloride salt to the free base, which may have different stability and handling characteristics.

Spectroscopic Profile
  • Mass Spectrometry: Using electrospray ionization (ESI) in positive mode, the expected molecular ion peak would correspond to the free base ([M+H]⁺) at m/z 117.1.

  • ¹H NMR Spectroscopy (Expected Signals): (in D₂O)

    • A doublet for the C-terminal methyl group protons.

    • A quartet for the chiral proton (C-H).

    • Singlets for the two N-methyl groups (may be equivalent or non-equivalent depending on rotational barriers).

    • Signals for the amine protons may be broad or exchange with the solvent.

  • ¹³C NMR Spectroscopy (Expected Signals): (in D₂O)

    • A signal for the C-terminal methyl carbon.

    • A signal for the chiral carbon (C-N).

    • A signal for the carbonyl carbon (C=O).

    • Signals for the two N-methyl carbons.

Analytical Quantification

Robust analytical methods are required to determine the assay and purity of the compound.

This classic titrimetric method is a reliable and cost-effective way to determine the chloride content, and thus the assay of the hydrochloride salt.[1]

  • Standardization: Prepare and standardize a 0.1 M silver nitrate (AgNO₃) solution against a primary standard sodium chloride.

  • Sample Preparation: Accurately weigh a sample of (2R)-2-amino-N,N-dimethylpropanamide HCl and dissolve it in deionized water.

  • Titration: Titrate the sample solution with the standardized 0.1 M AgNO₃. The endpoint, where all chloride ions have precipitated as AgCl, can be determined potentiometrically with a silver electrode or with a visual indicator like potassium chromate.[1]

  • Calculation: The assay of the hydrochloride salt is calculated based on the volume of AgNO₃ consumed.[1]

G cluster_prep Preparation cluster_analysis Analysis cluster_result Result prep_ag Prepare & Standardize 0.1M AgNO3 titrate Titrate Sample with AgNO3 prep_ag->titrate prep_sample Accurately Weigh & Dissolve Sample prep_sample->titrate endpoint Determine Endpoint (Potentiometric/Visual) titrate->endpoint calculate Calculate Assay Value Based on Volume Consumed endpoint->calculate

Caption: Workflow for assay determination by argentometric titration.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful technique for separating the main component from any process-related impurities or degradation products.

  • Chromatographic System:

    • Column: A C18 column (e.g., 4.6 mm x 150 mm, 5 µm) is a standard starting point.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is typically effective.

    • Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for detecting the amide chromophore.

  • Standard Preparation: Prepare a stock solution of a reference standard in the mobile phase and create a series of dilutions for a calibration curve if quantitative analysis of impurities is needed.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase, then filter through a 0.22 µm syringe filter before injection.[1]

  • Analysis: Inject the sample and analyze the resulting chromatogram. Purity is typically calculated by area percent, assuming all components have a similar response factor at the chosen wavelength.

Safety and Handling

Adherence to safety protocols is non-negotiable when handling any chemical substance.

  • GHS Hazard Statements:

    • H315: Causes skin irritation.[5][7][9]

    • H319: Causes serious eye irritation.[5][7][9]

    • H335: May cause respiratory irritation.[5][7][9]

Precautionary MeasuresDetails
Engineering Controls Use only outdoors or in a well-ventilated area.[7][10] Ensure accessible safety shower and eye wash stations.[10]
Personal Protective Equipment (PPE) Wear protective gloves, impervious clothing, and safety goggles with side-shields or a face shield.[7][10][11]
Handling Avoid breathing dust, fume, gas, mist, vapors, or spray.[3][7] Wash hands and any exposed skin thoroughly after handling.[7][10]
First Aid (Eyes) IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, get medical advice/attention.[7][11]
First Aid (Skin) IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[7][10]
Disposal Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7]

Conclusion

(2R)-2-amino-N,N-dimethylpropanamide HCl is a chiral building block with a well-defined chemical structure. Its properties are largely dictated by its primary amine, tertiary amide, and hydrochloride salt form, which confer aqueous solubility and specific reactivity. While key identifiers and safety information are available, quantitative physical data such as melting point, solubility, and pKa are not widely published. This guide provides not only the known characteristics but also robust, standard protocols for the empirical determination of these missing parameters. For any scientist or researcher in drug development, the application of these methodologies is a critical step to ensure a comprehensive understanding of this compound, facilitating its effective and safe use in synthesis and manufacturing.

References

  • Comparative Guide to Analytical Method Validation for (2R)-2-aminopropanamide Hydrochloride Assay. Benchchem.
  • 2-amino-N,2-dimethylpropanamide hydrochloride | C5H13ClN2O | CID 53409047. PubChem.
  • (R)-2-AMino-N,N-diMethylpropanaMide HCl. ChemicalBook.
  • (R)-2-Amino-N,N-dimethylpropanamide hydrochloride 95%. AChemBlock.
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  • Safety D
  • SAFETY D
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  • N-(2-aminoethyl)-2,2-dimethylpropanamide hydrochloride. Benchchem.
  • Safety D
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An In-depth Technical Guide to (2R)-2-amino-N,N-dimethylpropanamide Hydrochloride: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R)-2-amino-N,N-dimethylpropanamide hydrochloride, a chiral derivative of alaninamide, is a valuable building block in medicinal chemistry and drug discovery. Its stereospecific structure, featuring a primary amine and a dimethylamide functional group on a propane backbone, makes it a key intermediate for the synthesis of complex molecular architectures with defined stereochemistry. This guide provides a comprehensive overview of its chemical identity, stereoselective synthesis, physicochemical properties, and potential applications, with a focus on insights relevant to researchers in the pharmaceutical sciences. The CAS number for this compound is 1384435-39-5.

Physicochemical and Structural Characteristics

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in synthesis and drug development. These properties dictate its solubility, reactivity, and handling requirements.

PropertyValueSource
CAS Number 1384435-39-5
Molecular Formula C₅H₁₃ClN₂O
Molecular Weight 152.62 g/mol
IUPAC Name This compound
Appearance Solid (predicted)
Solubility Expected to be soluble in water and polar organic solvents
Storage Store at room temperature

Stereoselective Synthesis: A Conceptual Framework

A plausible synthetic route would commence with a protected (R)-alanine, a readily available chiral starting material. The carboxylic acid moiety can be activated and subsequently reacted with dimethylamine to form the corresponding N,N-dimethylamide. Finally, deprotection of the amino group and formation of the hydrochloride salt would yield the target compound.

Conceptual Experimental Protocol:
  • Amide Coupling:

    • To a solution of N-Boc-(R)-alanine in an appropriate aprotic solvent (e.g., dichloromethane), add a coupling agent such as HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base like diisopropylethylamine (DIPEA).

    • Cool the reaction mixture to 0 °C and add dimethylamine hydrochloride.

    • Allow the reaction to warm to room temperature and stir until completion, monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, perform an aqueous workup to remove excess reagents and byproducts. The crude product can be purified by column chromatography.

  • Deprotection and Salt Formation:

    • Dissolve the purified N-Boc-(R)-2-amino-N,N-dimethylpropanamide in a suitable solvent such as dioxane or diethyl ether.

    • Bubble hydrogen chloride gas through the solution or add a solution of HCl in the reaction solvent.

    • The hydrochloride salt will precipitate out of the solution.

    • Collect the solid by filtration, wash with a non-polar solvent (e.g., hexane) to remove any residual impurities, and dry under vacuum to afford this compound.

The causality behind these choices lies in the need for mild reaction conditions that prevent racemization of the chiral center. The use of a carbodiimide-based coupling reagent or an activated ester intermediate ensures efficient amide bond formation without compromising the stereochemical integrity of the α-carbon.

Synthesis_Workflow start N-Boc-(R)-alanine step1 Amide Coupling (HATU, DIPEA, Dimethylamine HCl) start->step1 intermediate N-Boc-(2R)-2-amino-N,N-dimethylpropanamide step1->intermediate step2 Deprotection & Salt Formation (HCl) intermediate->step2 product (2R)-2-amino-N,N-dimethylpropanamide hydrochloride step2->product

Caption: Conceptual workflow for the stereoselective synthesis of this compound.

Analytical Characterization and Quality Control

Ensuring the chemical identity and enantiomeric purity of this compound is critical for its use in research and development. A combination of spectroscopic and chromatographic techniques is employed for comprehensive characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure. The ¹H NMR spectrum would show characteristic signals for the methyl protons of the alanine backbone, the N,N-dimethyl protons, and the amine proton.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) would be used to confirm the molecular weight of the free base.

  • Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the N-H stretching of the primary amine and the C=O stretching of the amide.

  • Chiral High-Performance Liquid Chromatography (HPLC): The enantiomeric purity is a critical quality attribute. Chiral HPLC, using a suitable chiral stationary phase, is the standard method for separating and quantifying the (R)- and (S)-enantiomers, thus determining the enantiomeric excess (ee) of the final product.[1][2][3][4][5] The choice of the chiral stationary phase and mobile phase is crucial for achieving baseline separation.[1][5]

QC_Workflow sample Synthesized Product nmr NMR Spectroscopy (¹H, ¹³C) sample->nmr Structural Confirmation ms Mass Spectrometry (ESI-MS) sample->ms Molecular Weight Verification ir IR Spectroscopy sample->ir Functional Group Identification hplc Chiral HPLC sample->hplc Enantiomeric Purity Determination

Caption: Quality control workflow for the characterization of this compound.

Applications in Drug Discovery and Development

Chiral α-amino amides are prevalent motifs in a wide range of biologically active molecules and are considered privileged scaffolds in medicinal chemistry. This compound serves as a versatile building block for the synthesis of novel therapeutic agents.

  • Peptidomimetics: The incorporation of this non-natural amino amide into peptide sequences can enhance their metabolic stability and modulate their conformational properties, leading to improved pharmacokinetic and pharmacodynamic profiles.

  • Asymmetric Synthesis: The primary amine of this compound can be further functionalized to introduce additional complexity and diversity in the synthesis of chiral ligands and catalysts.

  • Scaffold for Novel Chemical Entities: This compound can serve as a starting point for the development of new chemical entities targeting a variety of biological targets, including enzymes and receptors.

The rationale for its use in these applications stems from the principle of stereospecificity in drug-target interactions. The defined stereochemistry at the C2 position is crucial for achieving selective and potent biological activity.

Safety and Handling

This compound is expected to be an irritant to the skin and eyes and may cause respiratory irritation.[1] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be handled in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable and versatile chiral building block with significant potential in drug discovery and development. A solid understanding of its synthesis, properties, and analytical characterization is essential for its effective utilization in the laboratory. While specific literature on this particular enantiomer is sparse, the principles of stereoselective synthesis and chiral analysis provide a clear path for its preparation and quality control. As the demand for enantiomerically pure compounds in pharmaceutical research continues to grow, the importance of such chiral intermediates is set to increase.

References

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An In-depth Technical Guide to the Mechanism of Action of Alibendol: A Choleretic and Antispasmodic Agent

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Alibendol (CAS 26750-81-2) is a therapeutic agent recognized for its choleretic and antispasmodic properties, primarily indicated for the management of digestive system disorders.[1][2][3] This guide provides a comprehensive technical overview of the current understanding of Alibendol's mechanism of action, synthesizing available pharmacological data to elucidate its effects on biliary secretion and gastrointestinal smooth muscle function. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's physiological impact.

Introduction: The Therapeutic Landscape of Functional Gastrointestinal Disorders

Functional gastrointestinal disorders (FGIDs), such as dyspepsia and biliary dyskinesia, are characterized by chronic or recurrent symptoms attributable to the gastrointestinal tract in the absence of structural or biochemical abnormalities. A key therapeutic strategy in managing these conditions involves the modulation of bile flow and the attenuation of smooth muscle spasms. Alibendol emerges as a significant pharmacological tool in this context, offering a dual mechanism of action that addresses both bile secretion and gastrointestinal motility. This guide will delve into the molecular and physiological underpinnings of Alibendol's therapeutic effects.

Core Mechanism of Action: A Dual-Pronged Approach

Alibendol's efficacy in treating digestive ailments stems from its two primary pharmacological activities:

  • Choleretic Action: Alibendol promotes bile secretion, a process crucial for the digestion and absorption of fats and fat-soluble vitamins.[1]

  • Antispasmodic Action: It exerts a relaxant effect on the smooth muscles of the gastrointestinal tract, alleviating cramping and discomfort.[1]

While the precise molecular targets are not fully elucidated in the provided search results, the physiological outcomes of these actions are well-documented.

Choleretic Effect: Enhancing Bile Flow

The choleretic activity of Alibendol is central to its therapeutic utility in conditions such as indigestion. By increasing the volume of bile produced by the liver, Alibendol facilitates the emulsification of dietary fats, thereby improving digestion and alleviating symptoms of bloating and fullness.

The proposed signaling pathway for Alibendol's choleretic effect is illustrated below:

G Alibendol Alibendol Hepatocyte Hepatocyte Alibendol->Hepatocyte Uptake BileAcidSynthesis ↑ Bile Acid Synthesis Hepatocyte->BileAcidSynthesis BileSaltExport ↑ Bile Salt Export Pump (BSEP) Activity Hepatocyte->BileSaltExport BileFlow ↑ Bile Flow into Canaliculi BileAcidSynthesis->BileFlow BileSaltExport->BileFlow

Caption: Proposed choleretic signaling pathway of Alibendol.

Antispasmodic Effect: Modulating Smooth Muscle Contraction

Alibendol's antispasmodic properties are vital for its application in treating conditions associated with gastrointestinal cramping and pain.[1] This effect is likely achieved through the modulation of signaling pathways that govern smooth muscle contraction and relaxation. Antispasmodic drugs often act by blocking the action of acetylcholine at muscarinic receptors in the enteric nervous system, leading to a reduction in smooth muscle contractions and motility.[4]

The generalized mechanism for antispasmodic action, which Alibendol is likely to follow, is depicted in the following diagram:

G cluster_0 Normal Contraction cluster_1 Alibendol Action Acetylcholine Acetylcholine MuscarinicReceptor Muscarinic Receptor Acetylcholine->MuscarinicReceptor Binds PLC ↑ Phospholipase C (PLC) MuscarinicReceptor->PLC IP3 ↑ IP3 PLC->IP3 CaRelease ↑ Ca²⁺ Release from SR IP3->CaRelease Contraction Smooth Muscle Contraction CaRelease->Contraction Alibendol Alibendol BlockedReceptor Muscarinic Receptor Alibendol->BlockedReceptor Blocks Relaxation Smooth Muscle Relaxation BlockedReceptor->Relaxation

Caption: General antispasmodic mechanism via muscarinic receptor antagonism.

Pharmacological Data Summary

While specific quantitative data for Alibendol's binding affinities and potency are not available in the provided search results, its established therapeutic applications provide qualitative evidence of its efficacy.

Pharmacological EffectTherapeutic Application
CholereticIndigestion, Nausea
AntispasmodicVomiting, Constipation

Experimental Protocols for Mechanistic Elucidation

To further investigate the precise mechanism of action of Alibendol, the following experimental workflows are proposed.

In Vitro Assessment of Choleretic Activity

Objective: To quantify the effect of Alibendol on bile acid secretion in a hepatocyte cell line.

Methodology:

  • Cell Culture: Culture HepG2 cells to confluence in appropriate media.

  • Treatment: Treat cells with varying concentrations of Alibendol (e.g., 0.1, 1, 10, 100 µM) for 24 hours. A vehicle control (DMSO) should be included.

  • Bile Acid Quantification: Collect the cell culture supernatant and measure the concentration of secreted bile acids using a commercially available enzymatic assay kit.

  • Data Analysis: Normalize bile acid concentrations to total protein content and compare the results from Alibendol-treated cells to the vehicle control.

G Start Start: HepG2 Cell Culture Treatment Treat with Alibendol (0.1-100 µM) & Vehicle Start->Treatment Incubation Incubate for 24 hours Treatment->Incubation Supernatant Collect Supernatant Incubation->Supernatant Assay Bile Acid Assay Supernatant->Assay Analysis Data Analysis Assay->Analysis End End: Quantify Choleretic Effect Analysis->End

Caption: Workflow for in vitro assessment of Alibendol's choleretic activity.

Ex Vivo Assessment of Antispasmodic Activity

Objective: To evaluate the relaxant effect of Alibendol on isolated gastrointestinal smooth muscle tissue.

Methodology:

  • Tissue Preparation: Isolate a segment of guinea pig ileum and mount it in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2/5% CO2.

  • Contraction Induction: Induce sustained contractions using a muscarinic agonist (e.g., carbachol).

  • Treatment: Add cumulative concentrations of Alibendol to the organ bath and record the changes in muscle tension.

  • Data Analysis: Construct a concentration-response curve to determine the EC50 of Alibendol for smooth muscle relaxation.

G Start Start: Isolate Guinea Pig Ileum Mount Mount in Organ Bath Start->Mount Contract Induce Contraction (Carbachol) Mount->Contract Treat Add Cumulative Doses of Alibendol Contract->Treat Record Record Muscle Tension Treat->Record Analyze Construct Concentration-Response Curve Record->Analyze End End: Determine EC50 Analyze->End

Caption: Workflow for ex vivo assessment of Alibendol's antispasmodic activity.

Conclusion and Future Directions

Alibendol presents a compelling therapeutic profile for the management of functional gastrointestinal disorders through its dual choleretic and antispasmodic actions. While its clinical efficacy is established, further research is warranted to identify its specific molecular targets and delineate the precise signaling pathways involved. The experimental protocols outlined in this guide provide a framework for future investigations that will undoubtedly deepen our understanding of this important therapeutic agent and pave the way for the development of novel, more targeted therapies for digestive diseases.

References

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Navigating the Therapeutic Potential of Alaninamide Scaffolds: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: February 2026

An important note on the scope of this document: This guide addresses the broader class of alaninamide derivatives to provide a comprehensive overview of their potential biological activities. As of this writing, specific research on the biological activity of N,N-dimethyl-D-alaninamide hydrochloride is not publicly available. Therefore, this document extrapolates from existing research on analogous compounds to provide a foundational understanding and a framework for the potential investigation of N,N-dimethyl-D-alaninamide hydrochloride.

Introduction: The Versatility of the Alaninamide Scaffold

Alaninamide derivatives, a class of small molecules built around an alanine amide core, have garnered significant interest in medicinal chemistry.[1] Their structural simplicity, combined with the stereochemical possibilities offered by the chiral center of alanine, provides a robust foundation for designing novel therapeutic agents.[1] These derivatives have been explored for a wide array of biological activities, demonstrating their potential in treating a variety of human diseases by interacting with diverse biological targets like enzymes and receptors.[1] This guide will delve into the significant biological activities reported for alaninamide derivatives, offering insights into their mechanisms of action, summarizing key quantitative data, and detailing the experimental protocols used for their evaluation.

Anticonvulsant and Antinociceptive Activities

A primary area of investigation for alaninamide derivatives has been their potential as anticonvulsant and antinociceptive (pain-relieving) agents.[1] Several series of these compounds have demonstrated potent and broad-spectrum activity in preclinical models of seizures and pain.[1][2][3]

Anticonvulsant Efficacy

Alaninamide derivatives have shown robust protection in key seizure models, including the maximal electroshock (MES) test, which is a model for generalized tonic-clonic seizures, and the 6 Hz model, which is considered a model for pharmacoresistant seizures.[1][2][3][4][5][6]

Table 1: Anticonvulsant Activity of Lead Alaninamide Derivatives

CompoundMES (ED₅₀ mg/kg)6 Hz (32 mA) (ED₅₀ mg/kg)6 Hz (44 mA) (ED₅₀ mg/kg)Rotarod (TD₅₀ mg/kg)Protective Index (PI)¹Reference
Compound 5 48.045.2201.3> 300> 6.2 (MES)[5]
Compound 26 64.315.629.9Not ReportedNot Reported[2]
Compound 28 34.912.129.5> 300> 8.6 (MES)[2]

¹ Protective Index (PI) is calculated as TD₅₀ / ED₅₀, indicating the therapeutic window. A higher PI is more favorable.[1]

Proposed Mechanism of Anticonvulsant Action

The anticonvulsant effects of some alaninamide derivatives are attributed to their ability to modulate voltage-gated sodium channels.[1] For instance, patch-clamp recordings have demonstrated that certain derivatives can significantly inhibit fast sodium currents in cortical neurons, a mechanism shared by some established anti-seizure medications.[3]

G cluster_presynaptic Presynaptic Neuron Alaninamide Derivative Alaninamide Derivative Na_Channel Voltage-Gated Na+ Channel Alaninamide Derivative->Na_Channel Inhibits Depolarization Depolarization Na_Channel->Depolarization Blocks Glutamate_Release Glutamate Release Depolarization->Glutamate_Release Reduced_Neurotransmission Reduced Neurotransmission Glutamate_Release->Reduced_Neurotransmission Reduced_Seizure_Activity Reduced_Seizure_Activity Reduced_Neurotransmission->Reduced_Seizure_Activity Leads to

Caption: Proposed mechanism of anticonvulsant action of alaninamide derivatives.

Antinociceptive Effects

Lead alaninamide compounds have also been assessed for their analgesic properties in models of tonic, inflammatory, and neuropathic pain.[2][3] For example, some derivatives have shown potent efficacy in formalin-induced tonic pain and capsaicin-induced neurogenic pain.[2]

Anticancer Activity

Alaninamide derivatives have emerged as promising candidates for anticancer agents, exhibiting cytotoxic effects against various cancer cell lines.[1][7] Their anticancer activity often stems from their ability to interfere with key signaling pathways involved in cell proliferation and survival.[1]

Cytotoxicity Against Cancer Cell Lines

Studies have demonstrated the antiproliferative effects of these derivatives against a range of cancer cell lines, including leukemia, breast, and prostate cancer.[1][7] The potency of these compounds can vary significantly based on the specific chemical modifications to the alaninamide scaffold.[1][7]

Table 2: In Vitro Anticancer Activity of Representative Amide Derivatives

CompoundCell LineIC₅₀ (µM)Reference
Compound 6a HL-60 (Leukemia)3.913[8]
Compound 6h A549 (Lung)4.838[8]
Compound 18c HepG2 (Liver)N/A (Good Activity)[9]
Compound 18c MDA-MB-231 (Breast)N/A (Good Activity)[9]
Compound 18c HCT116 (Colon)N/A (Good Activity)[9]
Potential Mechanisms of Anticancer Action

The anticancer activity of some amide derivatives has been linked to the inhibition of key enzymes involved in cancer progression, such as histone deacetylases (HDACs) and protein kinases like Mer and c-Met.[9][10] For instance, α-ketoamide derivatives have shown potent proteasome inhibition.[11]

G cluster_cell Cancer Cell Amide_Derivative Amide_Derivative Target_Enzyme Target Enzyme (e.g., HDAC, Kinase) Amide_Derivative->Target_Enzyme Inhibits Signaling_Pathway Proliferation Signaling Pathway Target_Enzyme->Signaling_Pathway Blocks Cell_Cycle_Arrest Cell Cycle Arrest Signaling_Pathway->Cell_Cycle_Arrest Induces Apoptosis Apoptosis Signaling_Pathway->Apoptosis Induces Inhibition_of_Tumor_Growth Inhibition_of_Tumor_Growth Cell_Cycle_Arrest->Inhibition_of_Tumor_Growth Leads to Apoptosis->Inhibition_of_Tumor_Growth Leads to

Caption: General mechanism of anticancer action for enzyme-inhibiting amide derivatives.

Antimicrobial Activity

The incorporation of the alaninamide core into other chemical structures, such as phenyl sulphonamides, has produced derivatives with notable antimicrobial and antioxidant properties.[1] These compounds have been tested against a variety of pathogenic bacteria and fungi.[12][13]

Antimicrobial Efficacy

The effectiveness of these antimicrobial derivatives is typically measured by their Minimum Inhibitory Concentration (MIC).

Table 3: Antimicrobial Activity of Alanine-Based Phenyl Sulphonamide Derivatives

CompoundOrganismMIC (µg/mL)Reference
3f S. aureus0.5[1]
3f E. coli1.0[1]
3a S. aureus1.0[1]
Mechanism of Antimicrobial Action

The antimicrobial activity of certain alaninamide derivatives is associated with the inhibition of essential bacterial enzymes.[1] A key target is alanine racemase, an enzyme vital for the synthesis of the bacterial cell wall peptidoglycan.[1] By inhibiting this enzyme, the formation of D-alanine from L-alanine is prevented, which disrupts the integrity of the cell wall and leads to cell death.[1]

Other Notable Biological Activities

The versatility of the alaninamide scaffold has led to the discovery of other potential therapeutic applications.

  • Anti-inflammatory Activity: Certain N-(2-benzoylphenyl)alanine derivatives have demonstrated anti-inflammatory properties, potentially through the inhibition of the cyclooxygenase (COX) enzyme.[1]

  • Antiviral Activity: Some flavone derivatives that include amide fragments have shown significant in vivo antiviral activity against the Tobacco Mosaic Virus (TMV).[1] Additionally, α-ketoamide derivatives have demonstrated activity against SARS-CoV-2.[11]

  • Butyrylcholinesterase (BChE) Inhibition: Substituted acetamide derivatives have been evaluated as potential inhibitors of BChE, which is a therapeutic target for Alzheimer's disease.[14][15]

Experimental Protocols: A Framework for Evaluation

The biological activities of alaninamide derivatives are assessed through a series of well-established in vivo and in vitro assays.

General Drug Discovery Workflow

The development of novel alaninamide derivatives typically follows a structured path from initial design to in vivo validation.[1]

G Design Compound Design & Synthesis In_Vitro_Screening In Vitro Screening (e.g., Enzyme Assays, Cell Viability) Design->In_Vitro_Screening In_Vivo_Screening In Vivo Screening (e.g., Seizure Models, Tumor Models) In_Vitro_Screening->In_Vivo_Screening Lead_Optimization Lead Optimization In_Vivo_Screening->Lead_Optimization Preclinical_Development Preclinical Development Lead_Optimization->Preclinical_Development

Caption: General workflow for alaninamide derivative drug discovery.

Anticonvulsant Activity Assessment: Maximal Electroshock (MES) Test

This is a primary screening model for anticonvulsant drugs effective against generalized tonic-clonic seizures.[1][4][5]

  • Animals: Adult male albino Swiss mice (20-25 g) are typically used.[1]

  • Compound Administration: Test compounds are suspended in a suitable vehicle, such as a 0.5% solution of methylcellulose, and administered intraperitoneally (i.p.).[1]

  • Induction of Seizure: After a specific pretreatment time (e.g., 30-60 minutes), an electrical stimulus (e.g., 50 mA for 0.2 seconds) is delivered via corneal electrodes.[1]

  • Endpoint: The abolition of the hind limb tonic extensor component of the seizure is considered a positive result (protection).[1]

  • Data Analysis: The median effective dose (ED₅₀), which is the dose that protects 50% of the animals, is calculated using probit analysis.[1]

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[8][10]

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to attach overnight.[1]

  • Compound Treatment: The cells are then treated with various concentrations of the alaninamide derivatives for a specified duration (e.g., 72 hours).[1]

  • MTT Addition: MTT reagent is added to each well and incubated to allow for its conversion to formazan by metabolically active cells.

  • Data Analysis: The formazan crystals are dissolved, and the absorbance is measured. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

Antimicrobial Activity Assessment: Minimum Inhibitory Concentration (MIC) Assay

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1]

  • Preparation: A serial two-fold dilution of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[1]

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) to a final concentration of approximately 5 x 10⁵ CFU/mL.[1]

  • Incubation: The plate is incubated at 37°C for 18-24 hours.[1]

  • Endpoint: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[1]

Conclusion

While direct biological data for N,N-dimethyl-D-alaninamide hydrochloride remains to be elucidated, the broader class of alaninamide derivatives presents a rich and diverse landscape of therapeutic potential. Their demonstrated efficacy in preclinical models of epilepsy, pain, cancer, and microbial infections underscores the value of the alaninamide scaffold as a privileged structure in drug discovery. The experimental frameworks detailed in this guide provide a clear path for the future investigation of novel derivatives, including N,N-dimethyl-D-alaninamide hydrochloride, to unlock their full therapeutic potential. Further research into the structure-activity relationships of these compounds will be crucial in designing next-generation therapeutics with enhanced potency and safety profiles.

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  • Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors. PMC - NIH. [Link]

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  • Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. (2024-01-18). MDPI. [Link]

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  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024-08-30). MDPI. [Link]

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Spectroscopic Profile of (2R)-2-amino-N,N-dimethylpropanamide Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

(2R)-2-amino-N,N-dimethylpropanamide hydrochloride is a chiral amino acid derivative with potential applications in pharmaceutical synthesis and drug development. As a derivative of L-alanine, its stereochemistry is a critical attribute, influencing its biological activity and interaction with other chiral molecules. Accurate and comprehensive characterization of this compound is paramount for quality control, regulatory compliance, and ensuring reproducible research outcomes. This in-depth technical guide provides a detailed analysis of the spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The guide is structured to not only present the data but also to offer insights into the experimental rationale and data interpretation, reflecting a field-proven approach to spectroscopic analysis.

The molecular structure of this compound is presented below. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, a common practice for amine-containing pharmaceuticals.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are essential for confirming the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectroscopic Data

The expected ¹H NMR spectrum of this compound in a suitable deuterated solvent like D₂O would exhibit distinct signals for each type of proton. The hydrochloride form means the primary amine will be protonated to an ammonium group (-NH₃⁺). In D₂O, the acidic protons of the ammonium group will exchange with deuterium, often leading to a broadened or absent signal.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound in D₂O

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
~1.5Doublet3H-CH-CH₃ The methyl group on the chiral center is a doublet due to coupling with the adjacent methine proton.
~3.0 & ~3.1Singlets6H-N(CH₃ )₂Due to restricted rotation around the amide C-N bond, the two N-methyl groups are diastereotopic and may appear as two distinct singlets.[1]
~4.0Quartet1H-CH -CH₃The methine proton is coupled to the three protons of the adjacent methyl group, resulting in a quartet.
~8.5Broad Singlet3H-NH₃The ammonium protons are acidic and exchange with D₂O, leading to a broad signal that may integrate to less than 3H or disappear completely.
Predicted ¹³C NMR Spectroscopic Data

The proton-decoupled ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignmentRationale
~18-CH-C H₃The methyl carbon attached to the chiral center is expected in the aliphatic region.
~36 & ~38-N(C H₃)₂The two N-methyl carbons may be inequivalent due to hindered rotation around the amide bond.
~50-C H-CH₃The chiral methine carbon is shifted downfield due to the attached nitrogen.
~172-C =OThe carbonyl carbon of the amide group is expected in the typical downfield region for amides.
Experimental Protocol for NMR Spectroscopy

A standardized protocol ensures the acquisition of high-quality, reproducible NMR data.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O, MeOD-d₄). The choice of solvent can influence chemical shifts.[2]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.

    • Tune and shim the instrument to the specific sample and solvent to achieve optimal magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 90° pulse, a spectral width of 12-16 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A wider spectral width (e.g., 200-220 ppm) is necessary to cover the range of carbon chemical shifts.

    • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a shorter relaxation delay (e.g., 1-2 seconds) are typically required.

  • Data Processing:

    • Apply Fourier transformation to the raw free induction decay (FID).

    • Perform phase and baseline corrections to obtain the final spectrum.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., DSS).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh Sample B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Instrument Tuning & Shimming C->D E Acquire ¹H and ¹³C Spectra D->E F Fourier Transform E->F G Phase & Baseline Correction F->G H Reference Spectrum G->H

Caption: Generalized workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the amide and ammonium groups.

Predicted Key IR Absorption Bands

Table 3: Predicted Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignmentRationale
3400 - 2800 (broad)StrongN-H stretch (Ammonium)The N-H stretching vibrations of the -NH₃⁺ group appear as a broad and strong band due to hydrogen bonding.
~2980 - 2850MediumC-H stretch (Aliphatic)C-H stretching vibrations of the methyl and methine groups.
~1670StrongC=O stretch (Amide I)The carbonyl stretching vibration of the tertiary amide is a strong and characteristic band.
~1620MediumN-H bend (Ammonium)The bending vibration of the N-H bonds in the ammonium group.
~1450MediumC-H bend (Aliphatic)Bending vibrations of the methyl and methine groups.
Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR)

ATR is a common and convenient method for obtaining IR spectra of solid samples.

  • Sample Preparation:

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid this compound powder onto the ATR crystal.

  • Data Acquisition:

    • Lower the press arm to ensure good contact between the sample and the crystal.

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Data Processing:

    • The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

    • Label the significant peaks in the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. For this compound, a soft ionization technique like Electrospray Ionization (ESI) is most appropriate.

Predicted Mass Spectrometry Data (ESI-MS)

The molecular weight of the free base, (2R)-2-amino-N,N-dimethylpropanamide, is 116.16 g/mol . In positive ion mode ESI-MS, the protonated molecule is expected to be the base peak.

Table 4: Predicted ESI-MS Data for this compound

m/zIonRationale
117.1[M+H]⁺The protonated molecular ion of the free base (C₅H₁₂N₂O).
139.1[M+Na]⁺An adduct with sodium ions, which are often present as impurities.

Predicted Fragmentation:

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would likely show characteristic fragments resulting from the loss of small neutral molecules. A prominent fragmentation pathway would be the loss of the dimethylamine group.

  • m/z 72.08 : Resulting from the cleavage of the amide bond, corresponding to the acylium ion [CH₃CH(NH₂)CO]⁺.

Experimental Protocol for ESI-MS
  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent system, such as a mixture of water and methanol or acetonitrile, often with a small amount of formic acid (e.g., 0.1%) to promote protonation.

  • Instrument Setup:

    • Use an ESI-MS instrument, which could be a standalone mass spectrometer or coupled to a liquid chromatography system (LC-MS).

    • Optimize the ESI source parameters, including spray voltage, capillary temperature, and gas flows, to achieve a stable and strong signal.

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source or inject it into the LC system.

    • Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

    • For structural confirmation, perform MS/MS analysis by isolating the [M+H]⁺ ion (m/z 117.1) and subjecting it to collision-induced dissociation (CID) to obtain a fragment ion spectrum.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Prepare Dilute Solution B Infuse into ESI Source A->B C Acquire Full Scan MS B->C D Perform MS/MS on [M+H]⁺ C->D E Identify Molecular Ion D->E F Analyze Fragmentation Pattern E->F

Caption: Generalized workflow for ESI-MS analysis.

Conclusion

The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides a robust framework for its unambiguous identification and characterization. The predicted data, based on established principles of spectroscopy and analysis of analogous structures, serves as a reliable reference for researchers. Adherence to the outlined experimental protocols will ensure the generation of high-quality data, which is fundamental to advancing research and development in the pharmaceutical sciences. This guide is intended to be a living document, to be updated as experimental data for this specific molecule becomes more widely available in the public domain.

References

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  • National Institutes of Health. (n.d.). The dynamics of peptide-water interactions in dialanine: An ultrafast amide I 2D IR and computational spectroscopy study. Retrieved from [Link]

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A Technical Guide to the Solubility of (2R)-2-amino-N,N-dimethylpropanamide Hydrochloride in Various Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of (2R)-2-amino-N,N-dimethylpropanamide hydrochloride, a compound of interest in pharmaceutical development. In the absence of extensive published solubility data for this specific molecule, this document synthesizes fundamental principles of salt solubility, outlines robust experimental methodologies for its determination, and offers expert insights into predicting and interpreting its behavior in a range of solvent systems. This guide is intended for researchers, scientists, and drug development professionals to establish a foundational understanding and a practical framework for their own investigations.

Introduction to this compound

This compound is a chiral organic compound featuring a primary amine, an amide functional group, and a hydrochloride salt moiety. Its chemical structure suggests it is a salt of a basic parent molecule. The presence of the hydrochloride salt form is a common strategy in pharmaceutical chemistry to enhance the aqueous solubility and bioavailability of a drug substance.[1][2][3]

Physicochemical Properties:

PropertyValueSource
CAS Number 1384435-39-5[4]
Molecular Formula C5H13ClN2O[4]
Molecular Weight 152.62 g/mol [4]
IUPAC Name (2R)-2-amino-N,N-dimethylpropanamide;hydrochloride[4]
SMILES CC(=O)N(C)C.Cl[4]

Understanding the solubility of this active pharmaceutical ingredient (API) is a critical first step in formulation development.[5] Solubility impacts dissolution rate, which in turn is a key determinant of a drug's bioavailability.[6]

Theoretical Framework for Solubility

The solubility of this compound is governed by the interplay of its molecular structure and the properties of the solvent. As an amine salt, its solubility is significantly influenced by its ionic nature and the potential for hydrogen bonding.[7]

The Role of the Hydrochloride Salt

Reacting a basic amine with a strong acid like hydrochloric acid forms a salt, in this case, this compound.[3] This conversion to a salt form generally increases the polarity of the molecule, which enhances its solubility in polar solvents like water.[3][7] The dissolution process in water involves the dissociation of the salt into the protonated amine cation and the chloride anion, which are then solvated by water molecules.

Solvent Properties Influencing Solubility

Several key solvent properties will dictate the solubility of this compound:

  • Polarity: Polar solvents are generally better at solvating ions and polar molecules. The polarity of the solvent will have a significant impact on the solubility of this ionic compound.

  • Hydrogen Bonding Capacity: Solvents that can act as hydrogen bond donors or acceptors will interact favorably with the amine and amide groups of the molecule, promoting solubility.[8]

  • Dielectric Constant: A higher dielectric constant of the solvent helps to reduce the electrostatic forces between the ions of the salt, facilitating their separation and dissolution.

  • pH of the Medium: For ionizable compounds like amine hydrochlorides, the pH of the aqueous medium is a critical factor. The solubility of the salt is often dependent on the pH and the pKa of the parent amine.[9]

Experimental Determination of Solubility

A systematic approach to determining the solubility of this compound is essential. The following protocols describe standard methodologies.

Equilibrium Solubility Determination (Shake-Flask Method)

This method determines the thermodynamic equilibrium solubility of a compound in a given solvent.

Protocol:

  • Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.[8]

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration. Ensure the filter does not adsorb the compound.

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant or filtrate using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry.

  • Data Reporting: Express the solubility in units of mg/mL or mol/L.

Diagram of the Shake-Flask Method Workflow:

G A Add excess solid to solvent B Equilibrate at constant temperature A->B Agitation C Separate solid and liquid phases B->C Centrifugation/Filtration D Quantify concentration in liquid C->D HPLC/UV-Vis E Report solubility D->E

Caption: Workflow for Equilibrium Solubility Determination.

Kinetic Solubility Determination

This high-throughput method provides an estimate of the solubility under non-equilibrium conditions, which can be useful for early-stage drug discovery.

Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in a highly solubilizing solvent (e.g., DMSO).

  • Serial Dilution: Add small aliquots of the stock solution to an aqueous buffer in a microtiter plate.

  • Precipitation Monitoring: Monitor the solutions for the formation of a precipitate over a short period (e.g., 1-2 hours) using nephelometry or turbidimetry.

  • Data Analysis: The kinetic solubility is the concentration at which the first signs of precipitation are observed.

Predicted Solubility Profile in Different Solvents

While specific experimental data is not available, a qualitative prediction of solubility in various solvent classes can be made based on the principles of "like dissolves like."

Table of Predicted Solubility:

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolHighThe high polarity and hydrogen bonding capacity of these solvents will effectively solvate the ionic compound.[7]
Polar Aprotic DMSO, DMF, AcetonitrileModerate to HighThese solvents have high polarity and can accept hydrogen bonds, but the lack of a donor proton may slightly limit solubility compared to protic solvents.
Non-polar Hexane, Toluene, ChloroformLow to InsolubleThe large difference in polarity between the ionic solute and the non-polar solvent will result in poor solvation and low solubility.

Influence of pH on Aqueous Solubility

The solubility of this compound in aqueous media is expected to be highly pH-dependent.

Diagram of pH-Solubility Relationship:

G cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) A Protonated Amine (High Solubility) B Free Base (Lower Solubility) A->B Increase pH B->A Decrease pH

Caption: Effect of pH on the Ionization State and Solubility.

At low pH, the equilibrium will favor the protonated, charged form of the amine, which is more water-soluble. As the pH increases towards and beyond the pKa of the parent amine, the compound will deprotonate to its free base form. The free base is expected to be less polar and therefore less soluble in water. This can lead to precipitation of the free base from the solution.[9]

Conclusion

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A Technical Guide to the Single-Crystal X-ray Structure Determination and Analysis of (2R)-2-amino-N,N-dimethylpropanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: (2R)-2-amino-N,N-dimethylpropanamide hydrochloride, a chiral derivative of the amino acid (R)-alanine, serves as a crucial building block in medicinal chemistry and materials science. Its three-dimensional structure dictates its physical properties and its interactions in biological systems. This guide provides a comprehensive, field-proven methodology for the definitive determination of its solid-state structure via single-crystal X-ray diffraction (SC-XRD). While a public crystal structure is not currently available, this document outlines the complete workflow—from crystallization to structural refinement and in-depth analysis. It is designed for researchers, scientists, and drug development professionals, offering expert insights into the experimental rationale and predicting the key structural features that define the compound's molecular conformation and supramolecular architecture.

Introduction: The Imperative for Structural Verification

In the landscape of modern drug discovery and materials science, the precise characterization of chiral molecules is paramount.[1] this compound, as a derivative of a natural amino acid, belongs to a class of compounds whose stereochemistry is fundamental to its function.[2] The unambiguous determination of its absolute configuration and the detailed mapping of its intermolecular interactions in the solid state are not merely academic exercises; they are critical quality attributes that influence solubility, stability, and bioavailability.

Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for obtaining this information, providing unequivocal proof of molecular structure with atomic-level precision.[3][4] This guide establishes the definitive protocol for obtaining and interpreting the crystal structure of this compound, ensuring data integrity and providing a deep understanding of its chemical nature.

Part 1: From Powder to Perfect Crystal: The Experimental Workflow

The quality of a crystal structure is wholly dependent on the quality of the single crystal from which the data is collected. This section details the critical experimental stages, emphasizing the causality behind each procedural choice.

Material Purity: The Non-Negotiable Prerequisite

Before any crystallization attempt, the purity of the starting material must be confirmed to be ≥99.5% by methods such as NMR spectroscopy and High-Performance Liquid Chromatography (HPLC). Impurities, even at low levels, can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder and compromising the quality of the final structural model.

Crystallization: Engineering Molecular Self-Assembly

As a polar organic salt, the target compound is highly soluble in polar solvents like water and short-chain alcohols, and largely insoluble in non-polar solvents. This solubility profile dictates the choice of crystallization techniques.

Recommended Protocol for Crystallization Screening:

  • Solvent Selection: Begin by dissolving approximately 10-20 mg of the compound in a minimal volume (0.5-1.0 mL) of a primary solvent in which it is freely soluble, such as methanol or ethanol.

  • Induce Supersaturation: The goal is to slowly decrease the compound's solubility to encourage the ordered growth of a single crystal rather than rapid precipitation. The following methods are recommended:

    • Slow Evaporation: Loosely cap the vial and leave it in a vibration-free environment for several days. This is a simple but effective starting point.

    • Vapor Diffusion (Anti-Solvent): This is the most controlled method. Place the vial containing the dissolved compound inside a larger, sealed chamber that contains a vial of an "anti-solvent" in which the compound is insoluble (e.g., diethyl ether, ethyl acetate, or hexane). Over hours to days, the anti-solvent vapor will slowly diffuse into the primary solvent, reducing the compound's solubility and promoting crystal growth.

    • Cooling: Prepare a saturated solution at a slightly elevated temperature (e.g., 40 °C) and allow it to cool slowly to room temperature, and then further to 4 °C.

  • Crystal Harvesting: Once suitable crystals (ideally 0.1-0.3 mm in each dimension, with clear facets and no visible defects) have formed, they must be carefully harvested. Use a nylon loop to gently remove a crystal from the mother liquor, wicking away excess solvent with the edge of a paper tissue. The crystal should immediately be coated in a cryoprotectant (e.g., Paratone-N oil) to prevent solvent loss and degradation in the X-ray beam.

Single-Crystal X-ray Diffraction Data Collection

The mounted crystal is then flash-cooled to 100 K in a stream of cold nitrogen gas on the diffractometer. Low-temperature data collection is crucial as it minimizes atomic thermal vibrations, leading to a more precise determination of atomic positions and bond lengths.[5]

Workflow for SC-XRD Data Collection and Processing

SC_XRD_Workflow cluster_exp Experimental Setup cluster_data Data Collection & Processing cluster_solve Structure Solution & Refinement Crystal Select & Mount Crystal Cryo Flash-cool to 100 K Crystal->Cryo Diffractometer Mount on Diffractometer Cryo->Diffractometer XRay Expose to X-ray Beam (Mo or Cu Kα) Diffractometer->XRay Collect Collect Diffraction Frames (Rotation Method) XRay->Collect Integrate Integrate Reflections Collect->Integrate Scale Scale & Merge Data Integrate->Scale SpaceGroup Determine Space Group Scale->SpaceGroup Solve Solve Structure (Direct Methods) SpaceGroup->Solve Refine Refine Atomic Positions & Thermal Parameters Solve->Refine Hydrogens Locate H-atoms Refine->Hydrogens Validate Validate Model (CheckCIF) Hydrogens->Validate

Caption: Experimental workflow from crystal mounting to final structure validation.

Part 2: From Data to Model: Structure Solution and Refinement

Space Group Determination

The processed diffraction data will reveal the crystal's lattice parameters and symmetry. For a single enantiomer like the (2R) form, the crystal must crystallize in one of the 65 chiral (Sohncke) space groups, which lack inversion centers or mirror planes. This is a fundamental self-validation check.

Structure Solution and Refinement

The arrangement of atoms is determined from the diffraction pattern using computational methods.

  • Structure Solution: For small molecules, "Direct Methods" are typically employed to calculate a set of initial phases for the diffraction data, which allows for the generation of an initial electron density map and the placement of most non-hydrogen atoms.

  • Structural Refinement: This iterative process refines the initial atomic model to best fit the experimental data. Anisotropic displacement parameters are applied to non-hydrogen atoms to model their thermal motion. Hydrogen atoms, especially those on the primary amine (now an ammonium group), are located from the difference Fourier map and refined.

  • Absolute Configuration: The absolute configuration at the chiral center is determined by calculating the Flack parameter. A value close to 0 for the correct enantiomer confirms the (R) configuration, providing the ultimate proof of stereochemistry.

Part 3: The Blueprint of a Molecule: Predicted Structural Analysis

While the exact structure awaits experimental determination, we can predict its key features with high confidence based on the principles of chemical bonding and hydrogen bond theory.[6]

Molecular Conformation and Geometry

The core of the molecule consists of a propanamide backbone with a chiral center at the C2 position. The protonation of the primary amine to form an ammonium group (-NH3+) is expected.

Table 1: Predicted Key Geometric Parameters

ParameterAtom(s)Predicted ValueRationale
Bond LengthC2-N(amine)~1.49 ÅTypical C-N single bond, slightly elongated due to positive charge.
Bond LengthC1=O1~1.24 ÅStandard C=O double bond in an amide group.[7]
Bond LengthC1-N(amide)~1.33 ÅPartial double bond character due to amide resonance.[7][8]
Torsion AngleH-N-C2-C1~ -60° / 180° / 60°Staggered conformation is expected to minimize steric strain.
Supramolecular Assembly: A Hydrogen-Bonded Network

The crystal packing will be dominated by a robust, three-dimensional network of hydrogen bonds. This network is the primary force governing the solid-state structure.

  • Key Donors: The three protons of the ammonium group (-NH3+) are the strongest hydrogen bond donors.

  • Key Acceptors: The chloride ion (Cl-) is the primary and strongest hydrogen bond acceptor. The carbonyl oxygen (C=O) of the amide group is a secondary, but still significant, acceptor.[6][7]

It is predicted that each ammonium group will form hydrogen bonds to multiple chloride ions and potentially to the carbonyl oxygen of a neighboring molecule. The chloride ion, in turn, will accept hydrogen bonds from multiple ammonium groups, creating a tightly bound, charge-assisted network that stabilizes the crystal lattice.

Predicted Hydrogen Bonding Network

H_Bonding cluster_0 Molecule A cluster_1 Molecule B N_Amine_A ⁺NH₃ Cl_1 Cl⁻ N_Amine_A->Cl_1 N-H···Cl⁻ Cl_2 Cl⁻ N_Amine_A->Cl_2 N-H···Cl⁻ Cl_3 Cl⁻ N_Amine_A->Cl_3 N-H···Cl⁻ CO_B O=C N_Amine_A->CO_B N-H···O=C CO_A O=C

Caption: Predicted hydrogen bonding from the ammonium donor to chloride and carbonyl acceptors.

Conclusion

This guide provides the authoritative framework for the determination, refinement, and analysis of the single-crystal structure of this compound. By following these field-proven protocols, researchers can obtain unambiguous data on molecular connectivity, absolute stereochemistry, and the intricate supramolecular interactions governed by hydrogen bonding. The resulting crystal structure will serve as a definitive reference for quality control, aid in the understanding of the compound's physicochemical properties, and provide a solid foundation for its application in pharmaceutical development and advanced materials.

References

  • Powder diffraction investigations of some organic hydrochlorides. (2012). Powder Diffraction, 27(1), 36-41.
  • Amines, amides, amino acids and proteins (Topic 18B). Medify.
  • Amide. Wikipedia.
  • 2-amino-N,2-dimethylpropanamide hydrochloride. PubChem.
  • (2R)-2-Amino-N,N-dimethyl-3-phenylpropanamide hydrochloride. Biosynth.
  • X-ray Diffraction and Solid-State NMR Investigation of the Single-Crystal to Single-Crystal Dehydration of Thiamine Hydrochloride Monohydrate.
  • Amino acids and medications containing amide bonds in their structure.
  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.
  • Chiral N,N'-dioxides: new ligands and organocatalysts for catalytic asymmetric reactions. (2011). Accounts of Chemical Research, 44(8), 574-587.
  • Hydrogen bonds in crystal structures of amino acids, peptides and related molecules. (1979). International Journal of Peptide and Protein Research, 14(4), 281-291.
  • This compound. PubChem.
  • 2-amino-N,N-dimethylpropanamide. PubChem.
  • 2-Amino-N,2-dimethyl-propanamide. Advanced ChemBlocks.
  • How Do Amino Acids Form Hydrogen Bonds?. Chemistry For Everyone - YouTube.
  • Single-crystal X-ray diffraction analysis of designer drugs: hydrochlorides of metaphedrone and pentedrone. (2013).
  • N,N-Dimethyl-2-amino-2-methylpropanamide. Guidechem.
  • Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. (2020). Molecules, 25(20), 4749.
  • 3-amino-N-ethyl-2,2-dimethylpropanamide. Benchchem.
  • Exploring Applications of 3-Amino-2,2-dimethylpropanamide in Chemical Synthesis. (2024). PharmaSources.com.
  • Preparation and Chiral Applications of Optically Active Polyamides. (2021).
  • Application Notes and Protocols for the Asymmetric Synthesis of Chiral Compounds Utilizing N-methyl-1,4-dihydronicotinamide. Benchchem.
  • (R)-2-Amino-N,N-dimethylpropanamide hydrochloride. AChemBlock.
  • Applications of Chirality in Inorganic Nanomolecules. (2023). TWU Student Journal.
  • The significance of chirality in contemporary drug discovery-a mini review. (2024). RSC Advances, 14(1), 1-22.

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potential research areas for (2R)-2-amino-N,N-dimethylpropanamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Whitepaper: A Guide to Novel Research Applications

Exploring the Untapped Potential of (2R)-2-amino-N,N-dimethylpropanamide hydrochloride

Abstract

This compound is a chiral, unnatural amino acid (UAA) derivative built upon a D-alanine scaffold. While commercially available, this molecule remains a largely unexplored entity within the scientific literature.[1] The strategic incorporation of UAAs into small molecules and peptides is a cornerstone of modern drug discovery, offering pathways to enhanced potency, selectivity, and metabolic stability.[2][3] This guide delineates three robust, high-potential research pillars for this compound, moving beyond its current status as a catalog chemical to that of a versatile tool for innovation. We propose its investigation as a novel therapeutic agent in metabolic disease, a chiral ligand in asymmetric catalysis, and a pharmacokinetic modulator in advanced drug delivery systems. Each proposed area is supported by a scientific rationale, detailed experimental workflows, and step-by-step protocols to provide a practical framework for researchers, chemists, and drug development professionals.

Introduction: A Molecule of Latent Opportunity

The pursuit of novel chemical matter is the engine of therapeutic and technological advancement. Unnatural amino acids (UAAs) and their derivatives represent a privileged class of building blocks that empower chemists to transcend the limitations of the 20 canonical amino acids.[2] By introducing features such as non-natural side chains, D-stereochemistry, and modified backbones, UAAs can imbue molecules with critical properties, including resistance to enzymatic degradation, constrained conformations for improved receptor binding, and unique physicochemical characteristics.[3]

This compound (henceforth referred to as Compound 1 ) is one such molecule. Its structure is deceptively simple yet possesses three key features that form the basis of our proposed investigations:

  • D-Stereocenter: The (R)-configuration at the alpha-carbon, analogous to D-alanine, is a well-established motif for increasing the in vivo stability of peptide-like molecules by conferring resistance to proteolysis.[2]

  • Free Alpha-Amine: This primary amine provides a crucial handle for chemical modification and a potential coordination site for metal catalysts.

  • Capped C-Terminus: The conversion of the carboxylic acid to a stable N,N-dimethylamide removes the negative charge, increases lipophilicity, and prevents its recognition by many peptidases, making it an excellent cap for peptidomimetic structures.

This document serves as a technical guide to unlock the potential of Compound 1 , providing the scientific rationale and actionable protocols to explore its utility in three distinct, high-impact research domains.

Foundational Synthesis and Characterization

While Compound 1 is commercially available, a robust and scalable in-house synthesis is paramount for ensuring purity, enabling analog synthesis, and controlling the supply chain for a research program. The most direct route begins with commercially available Boc-D-alanine.

The rationale for this synthetic pathway is its reliability and the use of standard, well-understood reactions. The Boc-protecting group is essential to prevent the nucleophilic primary amine from interfering with the subsequent amide coupling step. The use of a standard coupling agent like HATU ensures a high-yield, clean conversion to the amide. Finally, cleavage of the Boc group under acidic conditions, which also forms the desired hydrochloride salt, is a clean and high-yielding transformation.

Experimental Protocol: Synthesis of Compound 1
  • Amide Coupling:

    • To a round-bottom flask under a nitrogen atmosphere, add Boc-D-alanine (1.0 eq), HATU (1.1 eq), and anhydrous Dichloromethane (DCM, ~0.2 M).

    • Cool the solution to 0 °C in an ice bath.

    • Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq) and stir for 5 minutes.

    • Add a 2.0 M solution of dimethylamine in THF (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS.

    • Upon completion, dilute the reaction with DCM and wash sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Boc-(2R)-2-amino-N,N-dimethylpropanamide as a crude oil, which can be purified by column chromatography.

  • Boc-Deprotection and Salt Formation:

    • Dissolve the purified intermediate from the previous step in a minimal amount of anhydrous 1,4-dioxane.

    • Add a 4.0 M solution of HCl in 1,4-dioxane (5.0 eq) and stir at room temperature for 2-3 hours.

    • Monitor the reaction for the disappearance of starting material by TLC.

    • Upon completion, the product will often precipitate. If not, concentrate the solvent under reduced pressure.

    • Triturate the resulting solid with cold diethyl ether, filter, and dry under high vacuum to yield Compound 1 as a white solid.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm structure and purity.

G cluster_0 Synthesis Workflow A Boc-D-alanine B Boc-(2R)-2-amino-N,N-dimethylpropanamide A->B  Dimethylamine, HATU, DIPEA   C (2R)-2-amino-N,N-dimethylpropanamide hydrochloride (Compound 1) B->C  4M HCl in Dioxane  

Caption: Synthetic route for Compound 1.

Research Pillar I: Therapeutic Potential as a Dipeptidyl Peptidase 4 (DPP-4) Inhibitor

Scientific Rationale

Dipeptidyl Peptidase 4 (DPP-4) is a serine protease that inactivates the incretin hormones GLP-1 and GIP, which are crucial for glucose-dependent insulin secretion. Inhibition of DPP-4 is a clinically validated strategy for the management of type 2 diabetes. Many potent DPP-4 inhibitors, such as Sitagliptin, are amino acid derivatives.[2] The active site of DPP-4 accommodates substrates with a proline or alanine residue at the P1 position. We hypothesize that Compound 1 , as a D-alaninamide derivative, can act as a substrate-mimetic inhibitor. The D-configuration is anticipated to enhance metabolic stability and may provide a unique binding orientation within the chiral active site, while the dimethylamide cap mimics the peptide bond.

Experimental Workflow

A tiered approach is proposed to efficiently evaluate the potential of Compound 1 as a DPP-4 inhibitor. The workflow is designed to move from high-throughput in vitro screening to more complex cellular models, providing a comprehensive picture of the compound's activity and selectivity.

G A Tier 1: Primary Screen In Vitro DPP-4 Enzymatic Assay B Determine IC₅₀ Value A->B  Hit Identified (e.g., >50% inhibition)   C Tier 2: Selectivity Profiling Assay against DPP-8 & DPP-9 B->C  Potency Confirmed (e.g., IC₅₀ < 10 µM)   D Tier 3: Cellular Activity GLP-1 Degradation Assay in Cell Culture C->D  Selectivity Confirmed   E Lead Candidate Identification D->E  Cellular Efficacy Demonstrated  

Caption: DPP-4 inhibitor screening workflow.

Detailed Protocol: In Vitro DPP-4 Enzymatic Inhibition Assay

This protocol describes a common fluorescence-based assay to determine the IC₅₀ of a test compound against purified human DPP-4 enzyme.

  • Reagent Preparation:

    • Assay Buffer: Tris-HCl (100 mM, pH 7.5), with 1 mg/mL BSA.

    • Enzyme Stock: Recombinant human DPP-4 enzyme diluted to a working concentration (e.g., 2 ng/µL) in Assay Buffer.

    • Substrate Stock: Gly-Pro-AMC (aminomethylcoumarin) diluted to a working concentration (e.g., 100 µM) in Assay Buffer.

    • Compound Plate: Prepare serial dilutions of Compound 1 in DMSO, then dilute further in Assay Buffer. A typical starting concentration is 1 mM, serially diluted 1:3.

  • Assay Procedure (96-well plate format):

    • Add 25 µL of Assay Buffer to all wells.

    • Add 25 µL of the diluted Compound 1 solutions to the test wells. Add 25 µL of Assay Buffer with corresponding DMSO concentration to positive control wells and 50 µL of Assay Buffer to blank (no enzyme) wells.

    • Add 25 µL of the DPP-4 enzyme solution to all wells except the blanks.

    • Pre-incubate the plate at 37 °C for 15 minutes.

    • Initiate the reaction by adding 25 µL of the substrate solution to all wells.

    • Immediately place the plate in a fluorescence plate reader pre-warmed to 37 °C.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity (Excitation: 360 nm, Emission: 465 nm) every 60 seconds for 30 minutes.

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Normalize the rates relative to the positive control (100% activity) and blank (0% activity).

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Research Pillar II: Application as a Chiral Ligand in Asymmetric Catalysis

Scientific Rationale

Chiral amines and amides are foundational ligands in asymmetric catalysis, capable of coordinating to transition metals to create a chiral environment that directs the stereochemical outcome of a reaction.[4][5] Compound 1 possesses two potential coordination sites—the alpha-amino nitrogen and the amide oxygen—allowing it to function as a bidentate ligand. Its defined (R)-stereochemistry makes it a promising candidate for reactions such as asymmetric hydrogenation, alkylation, and C-C bond-forming reactions.[6][7]

Experimental Workflow

The initial exploration involves synthesizing a metal-ligand complex and screening its efficacy in a well-established benchmark reaction, such as the asymmetric transfer hydrogenation (ATH) of a prochiral ketone.

G A Step 1: Complex Formation React Compound 1 with Metal Precursor (e.g., [Ru(p-cymene)Cl₂]₂) B Step 2: Catalytic Screening Benchmark Reaction: ATH of Acetophenone A->B C Step 3: Analysis Determine Conversion (GC/NMR) Determine Enantiomeric Excess (Chiral HPLC) B->C D Step 4: Optimization Screen Solvent, Base, Temperature C->D  Promising Result?   E Expanded Substrate Scope D->E

Caption: Workflow for catalytic activity screening.

Detailed Protocol: Screening for Asymmetric Transfer Hydrogenation (ATH)

This protocol outlines the in situ generation of a Ruthenium catalyst with Compound 1 and its application in the ATH of acetophenone.

  • Catalyst Pre-formation (in situ):

    • In a nitrogen-filled glovebox, add the metal precursor [Ru(p-cymene)Cl₂]₂ (1.0 mol%) and Compound 1 (2.2 mol%) to an oven-dried reaction vial.

    • Add anhydrous, degassed isopropanol.

    • Stir the mixture at 80 °C for 30 minutes to form the active catalyst.

  • Catalytic Reaction:

    • Cool the catalyst solution to room temperature.

    • Add acetophenone (1.0 eq) to the vial.

    • Add a solution of sodium formate (2.0 eq) in formic acid/triethylamine azeotrope (5:2 mixture) as the hydrogen source.

    • Seal the vial and stir the reaction at the desired temperature (e.g., 40 °C) for 12-24 hours.

  • Analysis:

    • Quench the reaction by adding water and extract the product with diethyl ether.

    • Conversion: Analyze an aliquot of the organic layer by Gas Chromatography (GC) or ¹H NMR to determine the conversion of acetophenone to 1-phenylethanol.

    • Enantiomeric Excess (ee): Analyze the purified product using chiral High-Performance Liquid Chromatography (HPLC) with a suitable chiral stationary phase (e.g., Chiralcel OD-H) to determine the ratio of the (R) and (S) enantiomers and calculate the ee.

Research Pillar III: Utility as a Pharmacokinetic Modulator

Scientific Rationale

Poor membrane permeability is a major cause of failure in drug development. One successful strategy to overcome this is the prodrug approach, where a poorly permeable drug is covalently linked to a promoiety that enhances its transport across biological membranes.[8] Amino acid derivatives are excellent promoieties because they can be recognized by the numerous amino acid transporters expressed on cell surfaces, such as LAT1 or PEPT1.[8][9] We hypothesize that Compound 1 , due to its amino acid-like structure, can be used as a promoiety to hijack these transporters. Attaching it to a parent drug could improve permeability, while its inherent stability would prevent premature degradation.

Experimental Workflow

This workflow involves synthesizing a conjugate of Compound 1 with a model poorly-permeable drug and assessing its permeability in a standard in vitro model.

G cluster_0 Prodrug Evaluation Workflow A Synthesize Conjugate (Parent Drug + Compound 1) B In Vitro Permeability Assay (e.g., PAMPA) A->B C Compare Permeability (Conjugate vs. Parent Drug) B->C D Stability Assays (Plasma, SGF, SIF) C->D  Permeability Improved?  

Caption: Prodrug concept and evaluation workflow.

Detailed Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, non-cell-based assay that predicts passive membrane permeability.

  • Reagent and Plate Preparation:

    • Donor Plate: A 96-well microplate (e.g., Millipore MultiScreen).

    • Acceptor Plate: A 96-well microplate compatible with the donor plate.

    • Artificial Membrane: A solution of 2% (w/v) lecithin in dodecane.

    • Buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • Assay Procedure:

    • Prepare stock solutions of the parent drug and the conjugate in DMSO. Dilute into PBS to the final desired concentration (e.g., 100 µM, with final DMSO <1%).

    • Carefully pipette 5 µL of the lecithin/dodecane solution onto the filter of each well in the donor plate.

    • Add 150 µL of the compound solutions to the wells of the donor plate.

    • Add 300 µL of fresh PBS to the wells of the acceptor plate.

    • Carefully place the donor plate into the acceptor plate, ensuring the artificial membrane is in contact with the acceptor buffer.

    • Incubate the plate assembly at room temperature for 4-16 hours, protected from light and agitation.

  • Analysis:

    • After incubation, carefully separate the plates.

    • Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

    • Calculate the effective permeability coefficient (Pe) using the following equation: Pe = - [Vd * Va / ((Vd + Va) * Area * Time)] * ln(1 - [Drug]acceptor / [Drug]equilibrium)

    • Compare the Pe value of the conjugate to that of the parent drug. A significant increase indicates improved passive permeability.

Summary and Future Outlook

This compound is positioned at the intersection of medicinal chemistry, catalysis, and drug delivery. This guide has presented three distinct and actionable research plans to elevate this molecule from a simple building block to a high-value chemical tool. The proposed investigations into its potential as a DPP-4 inhibitor, a chiral ligand, and a permeability-enhancing promoiety are grounded in established scientific principles and provide clear, validated protocols for immediate implementation. Successful outcomes in any of these areas would not only generate significant intellectual property but also pave the way for the development of novel therapeutics and more efficient chemical syntheses. The true potential of this compound is yet to be written, and the research avenues detailed herein offer the first chapters.

References

  • Guchhait, G., et al. (2025). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PubMed Central. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Amino Acid Derivatives in Modern Drug Discovery. Retrieved from [Link]

  • PubChem. (n.d.). 2-amino-N,2-dimethylpropanamide hydrochloride. Retrieved from [Link]

  • Silva, R., et al. (2020). Amino Acids in the Development of Prodrugs. MDPI. Retrieved from [Link]

  • Xu, Q., et al. (2021). Application of Amino Acids in the Structural Modification of Natural Products: A Review. Frontiers in Chemistry. Retrieved from [Link]

  • Georgieva, M., et al. (2021). Chiral Aminoalcohols and Squaric Acid Amides as Ligands for Asymmetric Borane Reduction of Ketones. National Institutes of Health. Retrieved from [Link]

  • ResearchGate. (2003). Chiral Amino-Amides as Solution Phase and Immobilized Ligands for the Catalytic Asymmetric Alkylation of Aromatic Aldehydes. Retrieved from [Link]

  • Zhang, Z., et al. (2024). Enantioconvergent synthesis of axially chiral amides enabled by Pd-catalyzed dynamic kinetic asymmetric aminocarbonylation. PubMed Central. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : Novel Chiral Amines and Amides for Catalytic Applications. Retrieved from [Link]

Sources

Methodological & Application

Synthetic Route for (2R)-2-amino-N,N-dimethylpropanamide Hydrochloride: An Application Note

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(2R)-2-amino-N,N-dimethylpropanamide hydrochloride, a chiral derivative of the amino acid L-alanine, serves as a valuable building block in medicinal chemistry and drug development. Its incorporation into larger molecules can influence their pharmacological properties, such as metabolic stability and receptor binding affinity. This application note provides a detailed, robust, and scientifically-grounded synthetic protocol for the preparation of this compound, starting from the readily available chiral precursor, L-alanine. The described multi-step synthesis is designed for reproducibility and scalability in a research laboratory setting.

This guide delves into the causality behind experimental choices, ensuring that researchers, scientists, and drug development professionals can not only replicate the synthesis but also understand the underlying chemical principles. Each step is meticulously detailed, from the protection of the chiral amine to the final deprotection and salt formation, providing a comprehensive and self-validating protocol.

Overall Synthetic Scheme

The synthesis of this compound is accomplished through a three-step process commencing with L-alanine. The strategy involves the initial protection of the amino group, followed by the amidation of the carboxylic acid with dimethylamine, and concludes with the deprotection of the amino group and concurrent formation of the hydrochloride salt.

Synthetic_Route L_Alanine L-Alanine Boc_L_Alanine Boc-L-Alanine L_Alanine->Boc_L_Alanine   (Boc)2O, Et3N      Acetone/Water    Boc_Amide Boc-(2R)-2-amino-N,N- dimethylpropanamide Boc_L_Alanine->Boc_Amide   HATU, DIPEA, Dimethylamine      DMF    Final_Product (2R)-2-amino-N,N- dimethylpropanamide HCl Boc_Amide->Final_Product   4M HCl in Dioxane   

Caption: Synthetic workflow for this compound.

Experimental Protocols

PART 1: Synthesis of (2R)-2-(tert-butoxycarbonylamino)propanoic acid (Boc-L-Alanine)

Rationale: The protection of the amino group of L-alanine is a critical first step to prevent its reaction in the subsequent amidation step. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under the basic conditions of the amidation reaction and its facile removal under acidic conditions.[1] The use of di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base like triethylamine (Et₃N) is a standard and high-yielding method for Boc protection.[2]

Materials and Reagents:

Reagent/MaterialGradeSupplier
L-Alanine≥99%Sigma-Aldrich
Di-tert-butyl dicarbonate ((Boc)₂O)≥97%Sigma-Aldrich
Triethylamine (Et₃N)≥99.5%Sigma-Aldrich
AcetoneACS GradeFisher Scientific
Deionized Water--
Ethyl AcetateACS GradeFisher Scientific
1 M Hydrochloric Acid (HCl)-Fisher Scientific
Saturated Sodium Chloride Solution (Brine)--
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeFisher Scientific

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve L-alanine (10.0 g, 112.2 mmol) in a mixture of deionized water (50 mL) and acetone (100 mL).

  • To the stirred solution, add triethylamine (23.4 mL, 168.3 mmol).

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (26.9 g, 123.4 mmol) portion-wise over 15 minutes, ensuring the reaction temperature does not exceed 30 °C.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Remove the acetone under reduced pressure using a rotary evaporator.

  • Wash the remaining aqueous layer with ethyl acetate (2 x 50 mL) to remove any unreacted (Boc)₂O.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield Boc-L-alanine as a white solid.

Expected Yield: 90-95%

PART 2: Synthesis of tert-butyl ((2R)-1-(dimethylamino)-1-oxopropan-2-yl)carbamate (Boc-(2R)-2-amino-N,N-dimethylpropanamide)

Rationale: The formation of the amide bond requires the activation of the carboxylic acid of Boc-L-alanine. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that, in the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), forms a highly reactive O-acylisourea intermediate, which is then readily attacked by dimethylamine.[3] This method is known for its high yields and minimal side reactions.

Materials and Reagents:

Reagent/MaterialGradeSupplier
Boc-L-AlanineAs prepared in Part 1-
HATU≥98%Sigma-Aldrich
N,N-Diisopropylethylamine (DIPEA)≥99.5%Sigma-Aldrich
Dimethylamine solution (2.0 M in THF)-Sigma-Aldrich
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-Aldrich
Ethyl AcetateACS GradeFisher Scientific
1 M Hydrochloric Acid (HCl)-Fisher Scientific
Saturated Sodium Bicarbonate Solution--
Saturated Sodium Chloride Solution (Brine)--
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeFisher Scientific

Procedure:

  • In a 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Boc-L-alanine (10.0 g, 52.8 mmol) in anhydrous DMF (100 mL).

  • Add HATU (22.1 g, 58.1 mmol) and DIPEA (22.9 mL, 132.0 mmol) to the solution.

  • Stir the mixture at room temperature for 15 minutes to allow for the pre-activation of the carboxylic acid.

  • Slowly add a 2.0 M solution of dimethylamine in THF (31.7 mL, 63.4 mmol) to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into 500 mL of cold water and extract with ethyl acetate (3 x 150 mL).

  • Combine the organic layers and wash sequentially with 1 M HCl (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and brine (1 x 100 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Boc-protected amide.

Purification (if necessary): The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Expected Yield: 85-90%

PART 3: Synthesis of this compound

Rationale: The final step involves the removal of the Boc protecting group to unveil the primary amine. A solution of hydrochloric acid in an organic solvent, such as 1,4-dioxane, is highly effective for this transformation.[4] The reaction proceeds via an acid-catalyzed cleavage of the tert-butyl carbamate, generating the free amine which is then protonated in situ to form the stable hydrochloride salt.[5] This method is clean and often results in the precipitation of the product, simplifying its isolation.

Materials and Reagents:

Reagent/MaterialGradeSupplier
Boc-(2R)-2-amino-N,N-dimethylpropanamideAs prepared in Part 2-
4 M HCl in 1,4-Dioxane-Sigma-Aldrich
Diethyl EtherAnhydrousFisher Scientific

Procedure:

  • Dissolve the Boc-protected amide (5.0 g, 23.1 mmol) in a minimal amount of 1,4-dioxane (20 mL) in a 100 mL round-bottom flask.

  • To the stirred solution, add 4 M HCl in 1,4-dioxane (28.9 mL, 115.5 mmol) dropwise at room temperature.

  • Stir the mixture at room temperature for 1-2 hours. The hydrochloride salt will typically precipitate as a white solid. Monitor the deprotection by TLC until the starting material is no longer visible.

  • Add anhydrous diethyl ether (50 mL) to the reaction mixture to further precipitate the product.

  • Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield this compound.

Expected Yield: >95%

Summary of Quantitative Data

StepStarting MaterialMolar Equiv.Key ReagentsMolar Equiv.SolventReaction TimeTypical Yield (%)
1L-Alanine1.0(Boc)₂O, Et₃N1.1, 1.5Acetone/Water4 h90-95
2Boc-L-Alanine1.0HATU, DIPEA, Dimethylamine1.1, 2.5, 1.2DMF2-4 h85-90
3Boc-Amide1.04 M HCl in Dioxane5.01,4-Dioxane1-2 h>95

Characterization

The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques, including:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

  • Chiral HPLC: To confirm the enantiomeric purity.

Conclusion

This application note provides a comprehensive and reliable synthetic route for the preparation of this compound. By following the detailed protocols and understanding the rationale behind each step, researchers can confidently synthesize this valuable chiral building block for their drug discovery and development programs. The described methods are scalable and utilize common laboratory reagents and techniques, ensuring broad applicability.

References

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]

  • Google Patents. (2006). Process for preparing Boc protected amino acid by (Boc) O.
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - HCl. [Link]

  • ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl?. [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl. [Link]

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Application Notes and Protocols: The Strategic Use of Chiral Amino Amides in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Researcher: Initial investigations for "(2R)-2-amino-N,N-dimethylpropanamide hydrochloride" did not yield specific, established applications in asymmetric synthesis within peer-reviewed literature. This suggests the compound may be a novel, yet-to-be-explored reagent or a highly specialized intermediate not widely documented. However, the core structure—a chiral α-amino amide—is a cornerstone of modern asymmetric catalysis. To provide a valuable and practical guide, this document will focus on a closely related and extensively studied class of compounds: chiral prolinamides . These reagents exemplify the principles and applications relevant to the original topic and are widely used by researchers in the field. We will use (S)-Prolinamide and its derivatives as our primary examples to illustrate the power of chiral amino amides in controlling stereochemical outcomes.

Introduction: The Power of Prolinamide-Based Organocatalysts

Chiral prolinamides, derived from the natural amino acid proline, have emerged as highly effective organocatalysts for a variety of asymmetric transformations.[1] Their efficacy stems from a bifunctional nature: the pyrrolidine ring provides a scaffold for a secondary amine, which can form an enamine intermediate with carbonyl compounds, while the amide group can act as a hydrogen-bond donor to activate and orient the electrophile. This dual activation mechanism mimics the strategy employed by natural enzymes, allowing for high levels of stereocontrol in a metal-free environment.[2]

The structural rigidity of the proline ring, combined with the tunability of the amide substituent, allows for the rational design of catalysts for specific applications. By modifying the steric and electronic properties of the amide group, researchers can fine-tune the catalyst's reactivity and selectivity for a given transformation.

Core Principles of Prolinamide Catalysis

The primary mode of action for prolinamide catalysts in reactions involving ketones or aldehydes is the formation of a chiral enamine intermediate. This process, central to many organocatalytic cycles, is illustrated below.

Enamine_Formation cluster_0 Catalytic Cycle Ketone Ketone/ Aldehyde Intermediate Iminium Ion Ketone->Intermediate + Prolinamide Ketone->Intermediate Prolinamide (S)-Prolinamide Catalyst Prolinamide->Intermediate Enamine Chiral Enamine Intermediate->Enamine - H₂O Intermediate->Enamine Adduct_Formation Stereoselective C-C Bond Formation Enamine->Adduct_Formation + E+ Enamine->Adduct_Formation Water H₂O Product_Intermediate Iminium Product Electrophile Electrophile (E+) Electrophile->Adduct_Formation Adduct_Formation->Product_Intermediate Adduct_Formation->Product_Intermediate Product_Intermediate->Prolinamide Hydrolysis Product Chiral Product Product_Intermediate->Product + H₂O Product_Intermediate->Product Catalyst_Regen Catalyst Regeneration

Caption: Enamine catalytic cycle using (S)-Prolinamide.

The enamine, being nucleophilic at the α-carbon, attacks an electrophile. The stereochemistry of this attack is directed by the chiral environment created by the prolinamide catalyst. The amide proton plays a crucial role in this step by forming a hydrogen bond with the electrophile, locking it into a specific orientation relative to the enamine.

Application Note: Asymmetric Aldol Reaction

The direct asymmetric aldol reaction is a powerful tool for the construction of β-hydroxy carbonyl compounds, which are key building blocks in many natural products and pharmaceuticals. Prolinamide derivatives have been shown to be highly effective catalysts for this transformation.

Mechanism of Stereocontrol

In the prolinamide-catalyzed aldol reaction, the catalyst forms an enamine with a donor ketone (e.g., acetone). The acceptor aldehyde is then activated and oriented by a hydrogen bond with the amide N-H proton. This creates a highly organized, chair-like transition state that favors one diastereomeric and enantiomeric outcome.

Caption: Key interactions in the aldol transition state.

Protocol 1: (S)-Prolinamide-Catalyzed Asymmetric Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde

This protocol details a representative asymmetric aldol reaction.

Materials:

  • (S)-Prolinamide

  • 4-Nitrobenzaldehyde

  • Cyclohexanone

  • Dimethyl sulfoxide (DMSO)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and stir bar

  • TLC plates and developing chamber

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-nitrobenzaldehyde (0.5 mmol, 1.0 eq) in DMSO (1.0 mL) is added cyclohexanone (2.0 mmol, 4.0 eq).

  • (S)-Prolinamide (0.05 mmol, 0.1 eq) is added to the stirred solution at room temperature.

  • The reaction mixture is stirred at room temperature and monitored by TLC until the starting aldehyde is consumed (typically 24-48 hours).

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl (10 mL).

  • The aqueous layer is extracted with ethyl acetate (3 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired aldol product.

  • The enantiomeric excess (ee) and diastereomeric ratio (dr) of the product are determined by chiral HPLC analysis.

Data Presentation:

AldehydeKetoneCatalyst Loading (mol%)SolventTime (h)Yield (%)dr (anti/syn)ee (%) (anti)
4-NitrobenzaldehydeCyclohexanone10DMSO489595:598
BenzaldehydeAcetone20Neat7265-75
IsobutyraldehydeCyclohexanone10CH₂Cl₂2488>99:199

Note: Data is representative and may vary based on specific reaction conditions and substrate purity.

Application Note: Asymmetric Michael Addition

The asymmetric Michael addition is a key C-C bond-forming reaction that creates a 1,5-dicarbonyl compound or a related structure. Prolinamide-based catalysts can effectively control the stereochemistry of the conjugate addition of ketones to nitro-olefins.

Protocol 2: (S)-Prolinamide-Catalyzed Michael Addition of Cyclohexanone to β-Nitrostyrene

Materials:

  • (S)-Prolinamide

  • β-Nitrostyrene

  • Cyclohexanone

  • Toluene

  • Standard glassware for organic synthesis

  • Magnetic stirrer and stir bar

  • TLC plates and developing chamber

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, (S)-Prolinamide (0.1 mmol, 0.1 eq) is dissolved in toluene (2.0 mL).

  • Cyclohexanone (2.0 mmol, 2.0 eq) is added, followed by β-nitrostyrene (1.0 mmol, 1.0 eq).

  • The reaction is stirred at 0 °C and monitored by TLC.

  • After completion (typically 12-24 hours), the solvent is removed under reduced pressure.

  • The residue is directly purified by flash column chromatography on silica gel to yield the Michael adduct.

  • The enantiomeric excess and diastereomeric ratio are determined by chiral HPLC analysis.

Data Presentation:

Nitro-olefinKetoneCatalyst Loading (mol%)SolventTemp (°C)Yield (%)dr (syn/anti)ee (%) (syn)
β-NitrostyreneCyclohexanone10Toluene09290:1095
1-NitrocyclohexeneAcetone20Neat2578-85
(E)-3-Nitro-2-penteneDiethyl ketone15CHCl₃-208595:597

Note: Data is representative and may vary based on specific reaction conditions and substrate purity.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. Key to ensuring reproducibility and accuracy are the following points:

  • Purity of Reagents: The use of freshly distilled solvents and purified reagents is critical. The purity of the prolinamide catalyst directly impacts the enantioselectivity of the reaction.

  • Reaction Monitoring: Consistent monitoring by TLC or GC allows for the determination of the optimal reaction time, preventing the formation of byproducts from prolonged reaction times or low yields from incomplete conversion.

  • Characterization: Full characterization of the product by ¹H NMR, ¹³C NMR, and mass spectrometry confirms the chemical identity, while chiral HPLC provides unambiguous determination of the enantiomeric excess and diastereomeric ratio. A comparison of these results with literature values for known reactions serves as a final validation of the experimental procedure.

Conclusion

While the specific compound this compound is not widely documented in the context of asymmetric synthesis, the principles of chiral amino amide catalysis are well-established and powerful. Prolinamide-based organocatalysts, as demonstrated in the detailed protocols for aldol and Michael reactions, provide a robust and versatile platform for the enantioselective synthesis of complex molecules. The insights and methodologies presented here are broadly applicable and should serve as a valuable guide for researchers working with chiral amino amides in asymmetric synthesis.

References

  • Recent advances in catalytic asymmetric synthesis. (2024). Frontiers in Chemistry. [Link]

  • Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. (2003). Chemical Reviews. [Link]

  • Asymmetric Synthesis of β-Amino Amides by Catalytic Enantioconvergent 2-Aza-Cope Rearrangement. (2015). Journal of the American Chemical Society. [Link]

  • Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. (2016). Molecules. [Link]

  • Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Michael and Other Zinc-Mediated Processes—An Update. (2021). Symmetry. [Link]

  • Asymmetric organocatalysis. (2024). Frontiers in Chemistry. [Link]

  • Chiral Amides in Asymmetric Synthesis. (2013). ResearchGate. [Link]

  • Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. (2016) PubMed. [Link]

Sources

Application Notes & Protocols: L-Prolinamide Derivatives as Chiral Organocatalysts in Asymmetric C-C Bond Formation

Author: BenchChem Technical Support Team. Date: February 2026

Note to the Reader

A comprehensive review of scientific literature and chemical databases did not yield specific documented applications of (2R)-2-amino-N,N-dimethylpropanamide hydrochloride as a chiral ligand in asymmetric catalysis. While this molecule, a derivative of D-alanine, possesses the requisite chirality and potential coordinating groups (amine and amide), its efficacy and specific use cases in catalysis are not established in accessible peer-reviewed publications or patents.

Therefore, to fulfill the spirit of the request and provide a valuable technical guide for researchers in asymmetric synthesis, this document will focus on a closely related, structurally analogous, and extensively documented class of chiral ligands: L-Prolinamide derivatives . These ligands share the core α-amino amide scaffold and are renowned for their performance as organocatalysts in a variety of enantioselective transformations. This guide will use a representative L-prolinamide to illustrate the principles, experimental design, and mechanistic considerations that would be pertinent to the investigation of any new chiral amino amide ligand, including the one specified in the topic.

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Power of Chiral Amino Amides in Organocatalysis

The field of asymmetric organocatalysis has revolutionized the synthesis of chiral molecules by demonstrating that small, metal-free organic molecules can induce high levels of stereoselectivity.[1] Within this field, catalysts derived from natural amino acids are particularly prominent due to their ready availability, modularity, and inherent chirality. L-Prolinamide and its derivatives have emerged as a powerhouse class of catalysts, capable of promoting a wide array of transformations with exceptional control.[2]

These molecules typically operate as bifunctional catalysts. The secondary amine of the proline ring engages with a carbonyl substrate (a ketone or aldehyde) to form a nucleophilic enamine intermediate. Simultaneously, the amide moiety, often substituted, acts as a hydrogen-bond donor to activate and orient the electrophile, creating a highly organized, chiral transition state that dictates the stereochemical outcome of the reaction.[3][4] This dual activation mechanism is the cornerstone of their high efficiency and enantioselectivity.

This guide will focus on the application of a simple, yet effective, L-prolinamide catalyst in the direct asymmetric aldol reaction, a fundamental carbon-carbon bond-forming reaction.

Featured Application: The Direct Asymmetric Aldol Reaction

The aldol reaction is one of the most powerful tools in organic synthesis for the construction of β-hydroxy carbonyl compounds, which are versatile building blocks for natural products and pharmaceuticals. The direct asymmetric variant, using unmodified ketones and aldehydes, is highly atom-economical. Prolinamide catalysts have been shown to be highly effective for this transformation.[1]

Core Reaction:

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Mechanism of Stereocontrol: A Bifunctional Approach

The catalytic cycle, as illustrated in the diagram below, is a testament to elegant molecular design.

  • Enamine Formation: The secondary amine of the L-prolinamide catalyst condenses with a ketone (e.g., cyclohexanone) to form a chiral enamine. This step increases the HOMO of the ketone, transforming it into a potent nucleophile.

  • Hydrogen-Bond Activation & Organized Transition State: The amide proton of the catalyst forms a hydrogen bond with the aldehyde's carbonyl oxygen. This interaction not only activates the aldehyde as an electrophile but also locks it into a specific orientation relative to the bulky substituent on the amide nitrogen and the chiral proline scaffold.

  • Stereoselective C-C Bond Formation: The enamine attacks one specific face (the Re-face in this example) of the activated aldehyde, proceeding through a highly ordered, chair-like six-membered transition state. This is the enantio-determining step.

  • Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed by trace water in the reaction medium to release the β-hydroxy ketone product and regenerate the active prolinamide catalyst, allowing the cycle to continue.

Catalytic Cycle cluster_cycle Asymmetric Aldol Catalytic Cycle A Prolinamide Catalyst + Ketone B Chiral Enamine Intermediate A->B H₂O C Organized Transition State (H-Bonding with Aldehyde) B->C + Aldehyde D Iminium Ion Adduct C->D C-C Bond Formation (Stereo-determining Step) E β-Hydroxy Ketone Product + Regenerated Catalyst D->E + H₂O - H⁺ E->A Catalyst Regeneration Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Weigh Catalyst & 4-Nitrobenzaldehyde Setup Combine Reagents in Flask under N₂ Reagents->Setup Solvents Prepare Anhydrous Solvent & Distill Ketone Solvents->Setup Stir Stir at Room Temp (24-48 h) Setup->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench with aq. NH₄Cl Monitor->Quench Reaction Complete Extract Extract with Ethyl Acetate Quench->Extract Purify Column Chromatography Extract->Purify Yield Calculate Yield Purify->Yield NMR ¹H NMR for Diastereomeric Ratio Purify->NMR HPLC Chiral HPLC for Enantiomeric Excess Purify->HPLC

Sources

Application Note: Analytical Strategies for the Quantification and Chiral Purity Determination of (2R)-2-amino-N,N-dimethylpropanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(2R)-2-amino-N,N-dimethylpropanamide hydrochloride is a chiral molecule featuring a primary amine and an amide functional group. As with many chiral compounds in pharmaceutical development, the stereochemistry is critical, as different enantiomers can exhibit varied pharmacological and toxicological profiles.[1] Consequently, robust and reliable analytical methods are imperative for both the accurate quantification of the active substance and the determination of its enantiomeric purity. This ensures product quality, safety, and efficacy throughout the drug development lifecycle.

This document provides a comprehensive guide to validated analytical methods for the characterization of (2-amino-N,N-dimethylpropanamide hydrochloride. The protocols are designed for researchers, quality control analysts, and drug development professionals, offering detailed, step-by-step instructions. The methodologies presented are grounded in established analytical principles for similar small molecules and are designed to meet the stringent validation requirements of regulatory bodies, such as those outlined in the ICH Q2(R1) guidelines.[2][3][4]

We will explore three primary analytical techniques:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with pre-column derivatization for quantitative analysis.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for highly sensitive and selective quantification.

  • Chiral High-Performance Liquid Chromatography (Chiral HPLC) for the critical assessment of enantiomeric purity.

Each section explains the causality behind the chosen methodology, provides a detailed protocol, and outlines the necessary validation parameters to ensure the method is suitable for its intended purpose.[5]

Compound Overview

A thorough understanding of the analyte's physicochemical properties is the foundation of robust analytical method development.

PropertyDetails
Chemical Structure Chemical structure of (2R)-2-amino-N,N-dimethylpropanamide
Molecular Formula C₅H₁₃ClN₂O
Molecular Weight 152.62 g/mol
Functional Groups Primary Amine, Tertiary Amide, Hydrochloride Salt
Key Analytical Challenges Lack of a strong UV chromophore, high polarity, presence of a chiral center.

Method 1: Quantification by RP-HPLC with Pre-column Derivatization

Principle: The target analyte lacks a native chromophore, making direct UV detection insensitive. This limitation is overcome by pre-column derivatization, a process that chemically attaches a UV-active or fluorescent tag to the primary amine group.[6][7] Reagents like o-phthalaldehyde (OPA) in the presence of a thiol, or 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), react rapidly with primary amines to form highly fluorescent and/or UV-absorbent derivatives.[8][9] This not only enhances sensitivity but also allows for separation on ubiquitous C18 reversed-phase columns.

Experimental Protocol: OPA/MPA Derivatization

This protocol uses o-phthalaldehyde (OPA) and 3-mercaptopropionic acid (MPA) as the derivatizing agents.

Equipment and Reagents:

  • HPLC system with a fluorescence or UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm).[6]

  • This compound reference standard.

  • Reagents: OPA, 3-mercaptopropionic acid (MPA), Borate buffer (pH 9.5), HPLC-grade Methanol and Acetonitrile, Deionized water.

Procedure:

  • Preparation of Derivatization Reagent: Dissolve 50 mg of OPA in 1.25 mL of methanol. Add 50 µL of MPA and dilute to 50 mL with 0.1 M Borate buffer (pH 9.5). This solution should be protected from light and is typically stable for one week when refrigerated.

  • Standard Preparation: Prepare a stock solution of the reference standard in deionized water (e.g., 1 mg/mL). Create a series of calibration standards (e.g., 1-100 µg/mL) by diluting the stock solution.

  • Sample Preparation: Accurately weigh and dissolve the sample in deionized water to achieve a concentration within the calibration range.

  • Derivatization Reaction:

    • To 100 µL of each standard or sample solution, add 200 µL of the OPA/MPA derivatization reagent.

    • Vortex the mixture for 30 seconds.

    • Allow the reaction to proceed at room temperature for exactly 2 minutes.[8] The timing is critical as the derivative can be unstable over longer periods.

  • Chromatographic Analysis:

    • Immediately inject 10 µL of the derivatized solution into the HPLC system.

    • Mobile Phase: Isocratic elution with a mixture of 0.05 M Sodium Acetate buffer (pH 5.5) and Methanol (e.g., 50:50 v/v).[6]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: Fluorescence (Excitation: 337 nm, Emission: 454 nm) or UV at 330 nm.[6]

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the sample from this curve.

Workflow Diagram: RP-HPLC with Derivatization

cluster_prep Preparation prep_standards Prepare Calibration Standards derivatization Derivatization: Add OPA/MPA Reagent (2 min reaction) prep_standards->derivatization prep_sample Prepare Sample Solution prep_sample->derivatization hplc_analysis HPLC Analysis (C18 Column) derivatization->hplc_analysis data_quant Quantification (Calibration Curve) hplc_analysis->data_quant

Caption: Workflow for quantification via RP-HPLC with pre-column derivatization.

Method Validation Summary

The method must be validated according to ICH Q2(R1) guidelines to prove its suitability.[4][10]

Validation ParameterTypical Acceptance Criteria
Specificity No interference from blank/placebo at the analyte's retention time. Peak purity analysis should pass.
Linearity Correlation coefficient (r²) ≥ 0.999 over a range of 80-120% of the target concentration.[10]
Accuracy % Recovery between 98.0% and 102.0% at three concentration levels.
Precision (Repeatability & Intermediate) Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Quantitation (LOQ) Signal-to-noise ratio ≥ 10. Must be sufficiently low for the intended application.
Robustness No significant impact on results from minor variations in pH, mobile phase composition, or flow rate.[2]

Method 2: Quantification by LC-MS/MS

Principle: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) offers superior selectivity and sensitivity, often eliminating the need for derivatization.[11] The analyte is first separated chromatographically, typically using Hydrophilic Interaction Liquid Chromatography (HILIC) due to its polar nature.[5] It then enters the mass spectrometer, where it is ionized (e.g., by Electrospray Ionization, ESI), and a specific precursor ion is selected. This ion is fragmented, and a characteristic product ion is monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and minimizes matrix interference.

Experimental Protocol: LC-MS/MS

Equipment and Reagents:

  • LC-MS/MS system with an ESI source.

  • HILIC column (e.g., amide or silica-based).

  • Reference standard, HPLC-grade solvents (Acetonitrile, Water), and additives (Formic Acid).

Procedure:

  • Standard and Sample Preparation: Prepare stock and working standards as described in Method 1, using a solvent compatible with the initial mobile phase (e.g., 90:10 Acetonitrile:Water). Prepare samples similarly.[11]

  • MS/MS Parameter Optimization: Infuse a standard solution directly into the mass spectrometer to determine the optimal precursor ion (likely [M+H]⁺) and the most stable, high-intensity product ions for the MRM transitions.

  • Chromatographic Analysis:

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start with a high percentage of organic phase (e.g., 95% B) to retain the polar analyte on the HILIC column, then ramp down the organic content to elute the compound.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Data Acquisition: Acquire data using the pre-determined MRM transitions. One transition is used for quantification, and a second can be used for confirmation.

  • Quantification: Generate a calibration curve and calculate the sample concentration as described in Method 1. An internal standard is highly recommended for LC-MS/MS analysis to correct for matrix effects and instrument variability.

Workflow Diagram: LC-MS/MS Analysis

cluster_ms MS Optimization prep Prepare Standards & Samples lcms LC-MS/MS Analysis (HILIC Column, MRM Mode) prep->lcms data Data Processing & Quantification lcms->data infusion Direct Infusion mrm Determine MRM Transitions infusion->mrm mrm->lcms

Caption: General workflow for quantitative analysis by LC-MS/MS.

Method 3: Chiral Purity Determination by HPLC

Principle: Enantiomers have identical physical properties in a non-chiral environment, making them inseparable on standard HPLC columns. Chiral Stationary Phases (CSPs) create a chiral environment within the column, leading to differential interactions with the two enantiomers.[1] This results in different retention times, allowing for their separation and quantification. Polysaccharide-based CSPs (e.g., amylose or cellulose derivatives) are highly effective for separating a wide range of chiral compounds, including primary amines.[12][13] Normal-phase chromatography is often preferred for these separations.

Experimental Protocol: Chiral HPLC

Equipment and Reagents:

  • HPLC system with a UV detector.

  • Polysaccharide-based chiral column (e.g., Chiralpak® IA or similar).[1]

  • Racemic standard of 2-amino-N,N-dimethylpropanamide.

  • HPLC-grade n-Hexane, 2-Propanol (IPA), and Diethylamine (DEA).

Procedure:

  • Standard and Sample Preparation: Dissolve the sample (and a racemic standard for method development) in the mobile phase at a concentration of approximately 1 mg/mL.[8]

  • Chromatographic Analysis:

    • Mobile Phase: A mixture of n-Hexane, IPA, and DEA (e.g., 80:20:0.1 v/v/v). The amine additive (DEA) is crucial for improving the peak shape of basic analytes.[1]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV at 210 nm (where amides have some absorbance).

  • System Suitability: Inject the racemic standard to confirm that the two enantiomer peaks are baseline resolved (Resolution > 1.5).

  • Data Analysis:

    • Inject the sample solution.

    • Identify the peaks corresponding to the (2R)-enantiomer (desired) and the (2S)-enantiomer (unwanted).

    • Calculate the enantiomeric purity or enantiomeric excess (% ee) using the peak areas (A): % Purity of (2R)-enantiomer = [ A_(2R) / (A_(2R) + A_(2S)) ] * 100

Logical Diagram: Chiral Separation

input Sample Injection (Mixture of Enantiomers) column Chiral Stationary Phase (CSP) Differential Interaction input->column output Separated Enantiomers (Different Retention Times) column->output

Caption: Principle of enantiomer separation on a Chiral Stationary Phase.

Method Comparison

ParameterRP-HPLC (Derivatization)LC-MS/MSChiral HPLC
Primary Application Routine QC, AssayTrace analysis, impurity profiling, bioanalysisEnantiomeric Purity
Principle Chromatography with UV/FL detectionMass-based detectionChiral recognition
Specificity Moderate to HighVery HighHigh (for stereoisomers)
Sensitivity High (ng/mL range)Very High (pg/mL range)Moderate
Throughput HighModerateModerate
Key Advantage Uses standard HPLC equipmentHighest selectivity and sensitivityDirectly measures stereoisomeric ratio
Key Limitation Extra derivatization step requiredRequires specialized, expensive equipmentColumn can be expensive; method development can be complex

Conclusion

The quantification and chiral purity assessment of this compound can be reliably achieved through a suite of modern analytical techniques. For routine quantification and quality control, RP-HPLC with pre-column derivatization offers a robust and sensitive solution compatible with standard laboratory equipment. When maximum sensitivity and selectivity are required, such as for impurity analysis or bioanalytical studies, LC-MS/MS is the method of choice. Finally, the critical quality attribute of enantiomeric purity must be addressed using a dedicated Chiral HPLC method. Each method must be rigorously validated according to ICH guidelines to ensure data integrity and regulatory compliance.[2][5] The selection of the most appropriate method will depend on the specific application, required sensitivity, and available instrumentation.

References

  • Title: ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities Source: European Pharmaceutical Review URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: ICH Q2(R1) Analytical Method Validation Source: Scribd URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: Food and Drug Administration (FDA) URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: An Implementation Guide Source: ResearchGate (Request PDF) URL: [Link]

  • Title: Simultaneous quantitation of nine kinds of (D)-and (L)-amino acid enantiomers by HPLC-MS/MS: Application to the quality control of amino acid tablets Source: Royal Society of Chemistry URL: [Link]

  • Title: Spectrophotometric determination of drugs having primary amine group with p-dimethylaminocinnamaldehyde Source: ResearchGate URL: [Link]

  • Title: Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research Source: MDPI URL: [Link]

  • Title: Organic Nitrogen Compounds V: Amine Salts Source: Spectroscopy Online URL: [Link]

  • Title: Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases Source: YAKHAK HOEJI URL: [Link]

  • Title: Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography Source: AVESIS URL: [Link]

  • Title: Spectrophotometric Determination of Secondary Amines Source: Analytical Chemistry URL: [Link]

  • Title: Comparison of validated HPLC methods using two derivatizing agents for gamma-aminobutyric acid quantification Source: Chulalongkorn University Digital Collections URL: [Link]

  • Title: Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS Source: MDPI URL: [Link]

  • Title: Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases Source: ResearchGate URL: [Link]

  • Title: analysis of amino acids by high performance liquid chromatography Source: International Journal of Pharmaceutical Sciences Review and Research URL: [Link]

Sources

HPLC method development for (2R)-2-amino-N,N-dimethylpropanamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Development of a Stability-Indicating HPLC Method for (2R)-2-amino-N,N-dimethylpropanamide hydrochloride

Abstract

This application note provides a comprehensive and systematic guide for the development of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. This compound, a small, polar, basic, and chiral molecule, presents significant challenges for retention and peak shape in traditional reversed-phase chromatography. This guide details a strategic approach, beginning with an analysis of the analyte's physicochemical properties to select the most appropriate chromatographic mode. We advocate for Hydrophilic Interaction Liquid Chromatography (HILIC) as the primary technique. The document provides detailed, step-by-step protocols for initial screening, method optimization, system suitability testing, and forced degradation studies in alignment with International Council for Harmonisation (ICH) guidelines. The causality behind experimental choices is explained throughout, providing researchers and drug development professionals with a logical framework for tackling similar challenging polar analytes.

Introduction and Analyte Characterization

This compound is a chiral building block used in pharmaceutical synthesis. Its accurate quantification and impurity profiling are critical for ensuring the quality and safety of drug products. The development of a reliable HPLC method is therefore essential.

Physicochemical Properties:

  • Structure: A small molecule featuring a primary amine, a tertiary amide, and a chiral center. It exists as a hydrochloride salt.

  • Polarity: The presence of amine and amide functional groups makes the molecule highly polar and hydrophilic.

  • Charge State: The primary amine (pKa ~8-9) will be protonated and positively charged at acidic to neutral pH.

  • UV Absorbance: The molecule lacks a significant chromophore, resulting in weak UV absorbance, which necessitates detection at low wavelengths (e.g., 200-220 nm).

These properties, particularly its high polarity, make it poorly retained on conventional non-polar stationary phases (like C18) used in reversed-phase HPLC, where it would likely elute in the void volume.[1] A different chromatographic strategy is required.

Strategic Approach to Method Development

A successful method development strategy hinges on selecting a chromatographic mode that provides adequate retention for the target analyte.

Selecting the Chromatographic Mode

Given the analyte's high polarity, several techniques can be considered. The decision-making process is outlined below.

G cluster_modes Chromatographic Mode Selection cluster_reasons Rationale Analyte (2R)-2-amino-N,N-dimethylpropanamide • Highly Polar • Basic (Primary Amine) • Chiral RP Standard Reversed-Phase (C18) Analyte->RP Poor Retention HILIC HILIC Analyte->HILIC Good Retention (Primary Choice) IP Ion-Pair RP Analyte->IP Possible Retention MM Mixed-Mode Analyte->MM Possible Retention Reason_RP Analyte is too polar to interact with non-polar stationary phase. RP->Reason_RP Reason_HILIC Analyte partitions into water-enriched layer on polar stationary phase. [8] Ideal for polar, hydrophilic compounds. [7] HILIC->Reason_HILIC Reason_IP Forms neutral ion-pair with reagent, retained on RP column. [40] Can cause MS incompatibility and long equilibration times. [38] IP->Reason_IP Reason_MM Uses stationary phase with multiple interaction modes (e.g., IEX & RP). [26] Can be complex to optimize. MM->Reason_MM

Caption: Decision logic for selecting the optimal chromatographic mode.

Rationale for Column and Mobile Phase Selection
  • HILIC Stationary Phases: Several HILIC phases are available, including bare silica, amide, amino, and diol.

    • Amide Phases (e.g., TSKgel Amide-80, Acclaim HILIC-10): These are often the first choice as they are robust, show good selectivity for a wide range of polar compounds, and are less reactive than amino phases.[3][4]

    • Bare Silica Phases: Can provide excellent retention for polar bases but may have longer equilibration times.

  • Mobile Phase:

    • Organic Solvent: Acetonitrile is the preferred organic solvent for HILIC.

    • Aqueous Component: A buffer is necessary to control the pH and ensure consistent ionization of the analyte's primary amine. Ammonium formate or ammonium acetate are excellent choices as they are volatile (MS-compatible) and buffer well in the acidic pH range where peak shape for amines is often optimal.[2] A typical starting concentration is 10-20 mM.

    • Gradient: In HILIC, the gradient is reversed compared to RP-HPLC; elution strength increases with a higher percentage of the aqueous component.[5] A gradient from high to low organic content is used to elute compounds of increasing polarity.

Experimental Protocols

Protocol 1: Initial Method Development and Screening

Objective: To find a suitable column and starting mobile phase composition that provides adequate retention and acceptable peak shape for the analyte.

Materials:

  • This compound reference standard

  • HPLC-grade acetonitrile, water, ammonium formate, and formic acid

  • HPLC system with UV detector

Procedure:

  • Standard Preparation: Prepare a 1.0 mg/mL stock solution of the reference standard in water. Dilute with a 90:10 (v/v) acetonitrile:water mixture to a working concentration of 0.1 mg/mL.

  • Mobile Phase Preparation:

    • Aqueous Stock (200 mM Ammonium Formate, pH 3.0): Dissolve an appropriate amount of ammonium formate in water, adjust pH to 3.0 with formic acid, and bring to final volume.

    • Mobile Phase A (Aqueous): 10% Acetonitrile, 90% Water, 20 mM Ammonium Formate, pH 3.0. (To prepare: mix 50 mL acetonitrile, 100 mL of 200 mM stock buffer, and 350 mL water).

    • Mobile Phase B (Organic): 90% Acetonitrile, 10% Water, 20 mM Ammonium Formate, pH 3.0. (To prepare: mix 450 mL acetonitrile, 50 mL of 100 mM stock buffer, and 50 mL water).

  • Column Screening: Screen the columns listed in the table below. For each column, perform a generic gradient run.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 5 µL

    • Detection Wavelength: 205 nm

    • Gradient Program:

      • 0-1 min: 100% B

      • 1-10 min: 100% to 50% B

      • 10-12 min: 50% B

      • 12.1-15 min: Re-equilibrate at 100% B

  • Evaluation: For each column, record the retention time (t R ), peak tailing factor (T f ), and theoretical plates (N). The goal is to find a condition with t R > 2.5 min, T f < 1.5, and the highest N.

Table 1: Hypothetical Column Screening Results

Stationary Phase (Dimensions) Retention Time (min) Tailing Factor (Tf) Theoretical Plates (N)
Amide (150 x 4.6 mm, 3 µm) 5.8 1.2 9500
Bare Silica (150 x 4.6 mm, 3 µm) 7.2 1.4 8200

| Cyano (150 x 4.6 mm, 3 µm) | 3.1 | 1.6 | 6500 |

Outcome: Based on these hypothetical results, the Amide column provides the best combination of retention, efficiency, and peak symmetry, and is selected for further optimization.

Protocol 2: Method Optimization

Objective: To fine-tune the chromatographic parameters to achieve optimal separation, resolution from potential impurities, and a reasonable run time.

Procedure:

  • Optimize Mobile Phase pH: Using the Amide column, evaluate the effect of mobile phase pH (e.g., 2.8, 3.0, 3.2) on retention time and peak shape. A lower pH typically ensures the primary amine is fully protonated, minimizing tailing.

  • Optimize Gradient: Adjust the gradient slope and duration. A shallower gradient around the elution time of the analyte can improve resolution between the main peak and any closely eluting impurities.

    • Example Optimized Gradient: 0-15 min, 95% to 75% B; 15-17 min, 75% to 50% B; followed by wash and re-equilibration.

  • Optimize Column Temperature: Evaluate temperatures (e.g., 25 °C, 30 °C, 35 °C). Higher temperatures can reduce mobile phase viscosity, lower backpressure, and sometimes improve peak efficiency.

Protocol 3: System Suitability Testing (SST)

Objective: To verify that the chromatographic system is adequate for the intended analysis before running any samples.[6][7] SST is performed prior to and during sample analysis.[8]

Procedure:

  • Prepare a system suitability solution (a working standard of the analyte).

  • Perform five or six replicate injections of the solution.[8]

  • Calculate the key parameters and check against the pre-defined acceptance criteria.

Table 2: System Suitability Parameters and Acceptance Criteria

Parameter Acceptance Criteria (Typical) Rationale
Precision (%RSD) ≤ 2.0% for peak area and retention time[9] Ensures the system is providing reproducible results.
Tailing Factor (Tf) ≤ 2.0[9] Measures peak symmetry, which is critical for accurate integration.
Theoretical Plates (N) ≥ 2000 A measure of column efficiency.

| Resolution (Rs) | ≥ 2.0 (between analyte and nearest impurity)[9] | Ensures baseline separation from potential interfering peaks. |

Protocol 4: Forced Degradation Study

Objective: To demonstrate the stability-indicating nature of the method by showing it can separate the intact analyte from its degradation products.[10][11] The study involves intentionally degrading the drug substance under various stress conditions as outlined in ICH guideline Q1A(R2).[12]

G cluster_stress ICH Q1A(R2) Stress Conditions Start Drug Substance (Solid & Solution) Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Start->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Start->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) Start->Oxidation Thermal Thermal (e.g., 80°C, Solid) Start->Thermal Photo Photolytic (ICH Q1B Light Exposure) Start->Photo Analysis Analyze Stressed Samples and Control with HPLC Method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Evaluation Evaluate Peak Purity (e.g., with PDA Detector) and Resolution (Rs) Analysis->Evaluation

Sources

The Strategic Incorporation of (2R)-2-amino-N,N-dimethylpropanamide Hydrochloride in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Abstract

(2R)-2-amino-N,N-dimethylpropanamide hydrochloride, the N,N-dimethylated amide derivative of L-alanine, has emerged as a critical chiral building block in contemporary medicinal chemistry. Its incorporation into drug candidates is a strategic choice to enhance metabolic stability, modulate physicochemical properties, and improve cell permeability. This guide provides an in-depth analysis of its application, focusing on its pivotal role in the structure of the FDA-approved antiviral agent Remdesivir. Detailed, field-tested protocols for the synthesis of this building block and its subsequent incorporation into target molecules are presented, offering researchers a practical framework for leveraging its unique advantages in drug discovery programs.

Introduction: The Rationale for N,N-Dimethylation

In the landscape of drug design, small modifications to a molecular scaffold can lead to profound changes in its pharmacokinetic and pharmacodynamic profile. The amide bond is a ubiquitous feature in pharmaceuticals, but its susceptibility to enzymatic hydrolysis by proteases and amidases is a common liability.[1] N-alkylation of amides is a well-established medicinal chemistry tactic to address this challenge.[2]

Specifically, the conversion of a primary or secondary amide to a tertiary N,N-dimethylamide offers several distinct advantages:

  • Enhanced Metabolic Stability: The absence of an N-H proton and the steric bulk of the two methyl groups effectively shield the amide carbonyl from enzymatic attack, significantly increasing the molecule's half-life in vivo.

  • Modulation of Physicochemical Properties: N,N-dimethylation removes the hydrogen bond donating capacity of the amide nitrogen.[3] This modification reduces the potential for intermolecular hydrogen bonding, which can decrease the melting point and alter solubility profiles. It also increases lipophilicity, which can enhance membrane permeability and oral bioavailability.[3]

  • Conformational Control: The introduction of N-methyl groups can restrict the rotation around the C-N amide bond, influencing the overall conformation of the molecule and potentially leading to a more favorable binding pose with its biological target.[1]

This compound provides these benefits within a small, chiral, amino acid-derived framework, making it an invaluable tool for fine-tuning the properties of peptide-like scaffolds and other complex molecules.

Physicochemical & Structural Data

A precise understanding of a building block's properties is essential for its effective use.

PropertyValueReference / Source
IUPAC Name (2R)-2-amino-N,N-dimethylpropanamide;hydrochlorideAChemBlock[4]
Synonyms N1,N1-Dimethyl-L-alaninamide HCl, (R)-Alanine N,N-dimethylamide HClPubChem[5]
CAS Number 1384435-39-5AChemBlock[4]
Molecular Formula C₅H₁₃ClN₂OAChemBlock[4]
Molecular Weight 152.62 g/mol AChemBlock[4], SCBT[6]
Appearance White to off-white solidSupplier Data
Chirality (R)-configuration (Corresponds to L-alanine)AChemBlock[4]

Spotlight Application: Remdesivir (Veklury®)

The most prominent example showcasing the utility of (2R)-2-amino-N,N-dimethylpropanamide is its incorporation into the antiviral drug Remdesivir . Remdesivir is a phosphoramidate "ProTide" prodrug of a nucleoside analog that targets the RNA-dependent RNA polymerase (RdRp) of viruses like SARS-CoV-2.[7][8][9]

The ProTide technology is a sophisticated strategy to deliver a charged nucleoside monophosphate into cells.[10] The phosphate group is masked with an aryloxy group and an amino acid ester, creating a neutral, cell-permeable molecule.[11][12][13]

Mechanism of Action & Role of the Building Block:

  • Cellular Entry: The neutral Remdesivir prodrug crosses the cell membrane.

  • Initial Hydrolysis: Inside the cell, esterases cleave the amino acid's carboxylate ester.[14]

  • Cyclization & Aryl Displacement: The newly freed carboxylate group attacks the phosphorus center, displacing the phenoxy group in an intramolecular cyclization.[11][13]

  • Hydrolysis: The unstable cyclic intermediate is hydrolyzed by water, opening the ring to yield the L-alanine phosphoramidate nucleoside.[11][13]

  • Activation: A phosphoramidase then cleaves the P-N bond, releasing the nucleoside monophosphate (GS-441524).

  • Phosphorylation: Host cell kinases convert the monophosphate to the active triphosphate form.[14]

  • Viral Inhibition: The active triphosphate competes with endogenous ATP and is incorporated into the growing viral RNA chain by the RdRp, causing delayed chain termination and halting viral replication.[7][9][15]

The (2R)-2-amino-N,N-dimethylpropanamide moiety is part of the phosphoramidate structure that is ultimately cleaved. Its specific role is to provide the necessary structural and physicochemical properties for the prodrug's stability and efficient processing, while the ester portion of the alanine is critical for the initial enzymatic recognition.[12] The N,N-dimethylation contributes to the overall lipophilicity and stability of the prodrug molecule before it enters the cell.

Remdesivir_Activation cluster_cell Host Cell Remdesivir Remdesivir Prodrug (Cell Permeable) Intermediate1 Carboxylate Intermediate Remdesivir->Intermediate1 Esterase Intermediate2 Cyclic Intermediate Intermediate1->Intermediate2 Intramolecular Attack Ala_MP Alanine Phosphoramidate Nucleoside Intermediate2->Ala_MP Hydrolysis MP Active Monophosphate (GS-441524) Ala_MP->MP Phosphoramidase TP Active Triphosphate MP->TP Host Kinases RdRp Viral RdRp TP->RdRp Inhibition Viral Replication Inhibited RdRp->Inhibition

Caption: Intracellular activation pathway of Remdesivir.

Experimental Protocols

The following protocols provide a robust starting point for the synthesis and application of this compound.

Protocol 1: Synthesis of (2R)-2-amino-N,N-dimethylpropanamide HCl

This two-step protocol involves the coupling of N-Boc-protected L-alanine with dimethylamine, followed by acidic deprotection.

Synthesis_Workflow cluster_protection Step 1: Amide Coupling cluster_deprotection Step 2: Deprotection BocAla Boc-L-Alanine Activation Activate Carboxyl (HATU, DIPEA in DMF) BocAla->Activation Coupling Add Dimethylamine (2M in THF) Activation->Coupling BocAmide Boc-(2R)-amino-N,N- dimethylpropanamide Coupling->BocAmide BocAmide_input BocAmide->BocAmide_input Deprotect Add 4M HCl in Dioxane Product (2R)-2-amino-N,N-dimethyl- propanamide HCl Deprotect->Product BocAmide_input->Deprotect

Caption: Workflow for synthesizing the title building block.

Materials:

  • N-Boc-L-alanine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylamine solution (2.0 M in THF)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • 4.0 M HCl in 1,4-Dioxane

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Diethyl ether

Procedure:

Step 1: Synthesis of Boc-(2R)-2-amino-N,N-dimethylpropanamide

  • In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve N-Boc-L-alanine (1.0 eq) in anhydrous DMF.

  • Add DIPEA (2.5 eq) to the solution and stir for 5 minutes.

  • In a separate flask, dissolve HATU (1.1 eq) in anhydrous DMF and add it to the N-Boc-L-alanine solution. Stir for 10 minutes at room temperature to pre-activate the carboxylic acid.[16][17]

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add dimethylamine solution (1.2 eq, 2.0 M in THF) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor reaction completion by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Boc-protected amide, which can often be used in the next step without further purification.

Step 2: Deprotection to this compound

  • Dissolve the crude product from Step 1 in a minimal amount of anhydrous DCM or 1,4-dioxane.

  • Add an excess of 4.0 M HCl in 1,4-dioxane (e.g., 5-10 equivalents) and stir the mixture at room temperature.[18]

  • Monitor the deprotection by TLC or LC-MS (typically complete in 30-60 minutes). A precipitate of the hydrochloride salt may form.

  • Upon completion, remove the solvent under reduced pressure.

  • Add cold diethyl ether to the residue and triturate to precipitate the product as a white solid.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Protocol 2: General Amide Bond Formation Using the Building Block

This protocol details the coupling of this compound to a generic carboxylic acid, a common step in drug discovery.

Materials:

  • This compound (1.0 eq)

  • Carboxylic acid of interest (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq, to neutralize the HCl salt and for the coupling)

  • Anhydrous DMF

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF.

  • Add DIPEA (2.0 eq) and stir for 10 minutes at room temperature to activate the acid.[4][19]

  • In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMF and add DIPEA (1.0 eq) to form the free amine in situ.

  • Add the free amine solution to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS. N,N-dialkylated amino amides can be sterically hindered, so extended reaction times may be necessary.[20]

  • Upon completion, perform a standard aqueous workup as described in Protocol 1, Step 1, followed by purification (e.g., flash column chromatography or preparative HPLC) to isolate the desired amide product.

Conclusion and Future Perspectives

This compound is more than a simple amino acid derivative; it is a strategic tool for overcoming common drug development hurdles. Its successful application in the antiviral agent Remdesivir underscores its value in sophisticated prodrug design. The N,N-dimethylamide moiety provides a reliable method for enhancing metabolic stability and tuning lipophilicity, thereby improving the overall pharmacokinetic profile of a drug candidate. The protocols provided herein offer a dependable foundation for the synthesis and incorporation of this building block, empowering researchers to apply its benefits to a new generation of therapeutics. As drug discovery continues to tackle increasingly complex biological targets, the rational use of such precisely functionalized building blocks will remain paramount to success.

References

  • Warren, T. K., et al. (2020). Remdesivir: A Review of Its Discovery and Development Leading to Emergency Use Authorization for Treatment of COVID-19. ACS Central Science. Available at: [Link]

  • Tuteja, S., & Gudi, S. K. (2024). Remdesivir. In StatPearls. StatPearls Publishing. Available at: [Link]

  • European Pharmaceutical Review. (2020). Mechanism of action revealed for remdesivir, potential coronavirus drug. Available at: [Link]

  • American Chemical Society. (2020). Remdesivir fights COVID-19. How does it work? YouTube. Available at: [Link]

  • Patsnap. (2024). What is the mechanism of Remdesivir? Patsnap Synapse. Available at: [Link]

  • Albericio, F., & Carpino, L. A. (2004). Developments in peptide and amide synthesis. Current Opinion in Chemical Biology. Available at: [Link]

  • Fisher Scientific. Amide Synthesis. Available at: [Link]

  • Aapptec. Coupling Reagents. Available at: [Link]

  • Kupis, A., & Raushel, F. M. (2013). Regiochemical Analysis of the ProTide Activation Mechanism. Biochemistry. Available at: [Link]

  • PubChem. 2-amino-N,2-dimethylpropanamide hydrochloride. PubChem Compound Summary. Available at: [Link]

  • ResearchGate. (2002). Coupling Reagents. Technical Document. Available at: [Link]

  • AxisPharm. (2024). Amide coupling Protocol for Amino PEG. Available at: [Link]

  • The Royal Society of Chemistry. Experimental Procedures. Available at: [Link]

  • Mehellou, Y., & Balzarini, J. (2019). The ProTide Prodrug Technology: From the Concept to the Clinic. Journal of Medicinal Chemistry. Available at: [Link]

  • Bigley, A. N., & Raushel, F. M. (2013). Regiochemical Analysis of the ProTide Activation Mechanism. Biochemistry. Available at: [Link]

  • PubChem. 2-amino-N,N-dimethylpropanamide. PubChem Compound Summary. Available at: [Link]

  • Reddy, B. S., et al. (2014). Scalable synthesis of 3-amino-2, 2-dimethylpropanamide: A key intermediate of Aliskiren. Chemistry & Biology Interface. Available at: [Link]

  • PubChem. 2,2-Dimethylpropan-1-amine hydrochloride. PubChem Compound Summary. Available at: [Link]

  • PubChem. 2-amino-N,N-dimethylpropanamide. PubChem Compound Summary. Available at: [Link]

  • Torbeev, V. Y., & Hilvert, D. (2013). Conformational properties of N-acetyl-L-alanine N',N'-dimethylamide. The Journal of Physical Chemistry B. Available at: [Link]

  • Tolbert, B. M. (1950). Synthesis of Several C(14)-Labeled DL-Alanines. Defense Technical Information Center. Available at: [Link]

  • De Clercq, E., & Balzarini, J. (2013). Phosphoramidates and phosphonamidates (ProTides) with antiviral activity. Future Virology. Available at: [Link]

  • Al-Azemi, T. F., & El-Faham, A. (2012). Synthesis and characterization of new polyamides derived from alanine and valine derivatives. Chemistry Central Journal. Available at: [Link]

  • Google Patents. (1990). Preparation of D- or L-alanine or high enantiomeric purity.

Sources

Application Note & Protocol: HATU-Mediated Peptide Coupling with (2R)-2-amino-N,N-dimethylpropanamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: AN-PEP-2026-01

Abstract: This document provides a comprehensive, in-depth technical guide for the solution-phase synthesis of a dipeptide using (2R)-2-amino-N,N-dimethylpropanamide hydrochloride as the amine component. The protocol details a robust method for amide bond formation with an N-terminally protected amino acid, Boc-L-phenylalanine, utilizing the highly efficient coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). This guide is intended for researchers, scientists, and drug development professionals engaged in synthetic peptide chemistry. It elucidates the mechanistic rationale behind the choice of reagents, provides a detailed, step-by-step experimental procedure, and outlines methods for product purification and characterization.

Introduction: The Rationale for Amide Bond Formation

The formation of an amide bond is the fundamental reaction in peptide synthesis.[1] The coupling of a carboxylic acid from one amino acid with the amine group of another requires the activation of the carboxyl moiety to facilitate nucleophilic attack by the amine. Direct condensation is thermodynamically unfavorable and requires harsh conditions that are incompatible with sensitive functional groups and the preservation of stereochemical integrity.

Modern peptide synthesis relies on the use of "coupling reagents" to achieve high yields, fast reaction rates, and minimal side reactions, particularly racemization.[1] Among the premier class of aminium/uronium salt-based reagents, HATU has distinguished itself due to its superior performance.[2][3][4] Its efficacy stems from the formation of a highly reactive OAt-active ester, which reacts readily with the amine component.[2][5] The pyridine nitrogen atom within the HOAt (1-hydroxy-7-azabenzotriazole) leaving group is thought to stabilize the transition state through a neighboring group effect, accelerating the reaction and suppressing epimerization.[2][6]

This protocol employs this compound, a chiral derivative of D-alanine, as the nucleophilic amine component. The hydrochloride salt form necessitates the use of a non-nucleophilic organic base to liberate the free amine in situ. N,N-Diisopropylethylamine (DIPEA), also known as Hünig's base, is the ideal choice for this purpose.[7] Its steric bulk prevents it from competing with the primary amine as a nucleophile, while its basicity (pKa ~11) is sufficient to deprotonate both the amine hydrochloride salt and the carboxylic acid of the coupling partner.[7]

Materials and Reagents

Quantitative data for the required reagents are summarized in the table below. It is imperative to use anhydrous solvents and reagents to prevent hydrolysis of the activated ester intermediate.

ReagentM.W. ( g/mol )EquivalentsAmountCAS No.Notes
(2R)-2-amino-N,N-dimethylpropanamide HCl152.621.0User Defined873-112-8Starting amine.[8]
Boc-L-phenylalanine265.311.05Calculate13734-34-4N-protected amino acid.
HATU380.231.1Calculate148893-10-1Coupling reagent.[2]
DIPEA129.252.5Calculate7087-68-5Non-nucleophilic base.[7]
N,N-Dimethylformamide (DMF)73.09-Sufficient Vol.68-12-2Anhydrous solvent.
Ethyl Acetate (EtOAc)88.11-Sufficient Vol.141-78-6Extraction solvent.
1 M HCl (aq)36.46-Sufficient Vol.7647-01-0Aqueous wash.
Sat. NaHCO₃ (aq)84.01-Sufficient Vol.144-55-8Aqueous wash.
Brine (Sat. NaCl aq)58.44-Sufficient Vol.7647-14-5Aqueous wash.
Anhydrous MgSO₄ or Na₂SO₄120.37 / 142.04-Sufficient Vol.7487-88-9Drying agent.

Mechanistic Overview of HATU-Mediated Coupling

The reaction proceeds through a well-defined, two-stage cascade involving carboxylic acid activation followed by nucleophilic acyl substitution.[4]

  • Deprotonation: DIPEA deprotonates the carboxylic acid of Boc-L-phenylalanine, forming a carboxylate anion.[5][9]

  • Activation: The carboxylate anion performs a nucleophilic attack on the electrophilic carbon of the HATU reagent.[4] This forms an unstable O-acyl(tetramethyl)isouronium salt intermediate.[2]

  • Active Ester Formation: The displaced HOAt anion rapidly attacks the isouronium salt, yielding the key OAt-active ester and releasing tetramethylurea as a byproduct.[2][5]

  • Amide Bond Formation: The free amine of (2R)-2-amino-N,N-dimethylpropanamide attacks the carbonyl carbon of the highly reactive OAt-ester. This nucleophilic acyl substitution forms the desired dipeptide amide bond and releases HOAt.[5]

HATU_Mechanism cluster_activation Activation Stage cluster_coupling Coupling Stage BocPheOH Boc-Phe-COOH Carboxylate Boc-Phe-COO⁻ BocPheOH->Carboxylate + DIPEA ActiveEster Boc-Phe-OAt (Active Ester) Carboxylate->ActiveEster HATU HATU HATU->ActiveEster Urea Tetramethylurea ActiveEster->Urea Dipeptide Dipeptide Product ActiveEster->Dipeptide Nucleophilic Attack AmineHCl Amine·HCl FreeAmine Free Amine AmineHCl->FreeAmine + DIPEA FreeAmine->Dipeptide HOAt HOAt Dipeptide->HOAt caption HATU Coupling Mechanism.

Figure 1: Simplified reaction mechanism for HATU-mediated peptide coupling.

Detailed Experimental Protocol

This protocol outlines the procedure for a solution-phase coupling reaction. All glassware should be oven-dried, and the reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to exclude moisture.

Reagent Preparation and Reaction Setup
  • To a dry round-bottom flask equipped with a magnetic stir bar, add Boc-L-phenylalanine (1.05 eq.) and HATU (1.1 eq.).

  • Dissolve the solids in anhydrous N,N-Dimethylformamide (DMF, approx. 0.2 M relative to the limiting reagent).

  • In a separate vial, dissolve this compound (1.0 eq.) in a minimum amount of anhydrous DMF.

  • Cool the main reaction flask to 0 °C using an ice-water bath.

  • Slowly add N,N-Diisopropylethylamine (DIPEA, 2.5 eq.) to the stirred solution in the main reaction flask. A color change may be observed. Stir for 5-10 minutes to allow for pre-activation of the carboxylic acid.[4]

  • Add the solution of this compound dropwise to the pre-activated mixture at 0 °C.

  • Remove the ice bath and allow the reaction to warm to room temperature.

Reaction Monitoring
  • Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • For TLC analysis, spot the reaction mixture on a silica plate and elute with a suitable solvent system (e.g., 10% Methanol in Dichloromethane). Visualize spots using UV light and/or a potassium permanganate stain.

  • The reaction is typically complete within 1-4 hours at room temperature.[4]

Work-up and Extraction
  • Once the reaction is complete, dilute the mixture with Ethyl Acetate (EtOAc).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer sequentially with:

    • 1 M HCl (aq) (2x) to remove excess DIPEA and other basic impurities.

    • Saturated NaHCO₃ (aq) (2x) to remove unreacted Boc-L-phenylalanine and acidic byproducts like HOAt.

    • Brine (1x) to reduce the amount of water in the organic phase.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and concentrate the filtrate in vacuo using a rotary evaporator to yield the crude dipeptide product.

Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis A 1. Dissolve Boc-Phe-OH & HATU in DMF B 2. Cool to 0 °C A->B C 3. Add DIPEA (Pre-activation) B->C D 4. Add Amine Solution C->D E 5. Warm to RT & Stir D->E F 6. Dilute with EtOAc E->F Monitor by TLC/LC-MS G 7. Aqueous Washes (HCl, NaHCO₃, Brine) F->G H 8. Dry (MgSO₄) G->H I 9. Filter & Concentrate H->I J 10. Column Chromatography I->J K 11. Characterization (NMR, MS) J->K caption Experimental Workflow.

Sources

Application Notes and Protocols for the Large-Scale Synthesis of (2R)-2-amino-N,N-dimethylpropanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the large-scale synthesis of (2R)-2-amino-N,N-dimethylpropanamide hydrochloride, a chiral amino acid amide of interest in pharmaceutical development. The synthetic strategy commences with the readily available chiral building block, (R)-alanine. The process involves a three-step sequence: N-protection, amidation, and deprotection with concurrent salt formation. This guide offers detailed protocols, explains the rationale behind procedural choices, and provides key data for process control and optimization, ensuring a robust and scalable synthesis.

Introduction and Strategic Overview

This compound is a chiral molecule with potential applications as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). The stereochemical integrity of the chiral center is paramount for its biological activity and safety profile. Therefore, the synthetic route must be designed to preserve the chirality of the starting material, (R)-alanine.

The chosen synthetic pathway is a robust and well-documented approach in peptide and amino acid chemistry, adapted for large-scale production. The overall strategy is depicted below:

Synthesis_Workflow A (R)-Alanine B N-Boc-(R)-Alanine A->B  Boc Anhydride, Base   C (2R)-N,N-dimethyl-2-(tert-butoxycarbonylamino)propanamide B->C  Dimethylamine, Coupling Agent   D (2R)-2-amino-N,N-dimethylpropanamide hydrochloride C->D  HCl in organic solvent  

Caption: Synthetic workflow for this compound.

This approach is advantageous for several reasons:

  • Chiral Purity: Starting with enantiomerically pure (R)-alanine ensures the final product retains the desired stereochemistry.

  • Robust Reactions: The protection, amidation, and deprotection steps are well-established reactions with extensive literature support, making them reliable for scale-up.

  • Process Control: Each intermediate can be isolated and characterized, allowing for stringent quality control throughout the synthesis.

Detailed Synthetic Protocol

Step 1: N-Protection of (R)-Alanine

The initial step involves the protection of the amino group of (R)-alanine with a tert-butyloxycarbonyl (Boc) group. The Boc group is stable under the subsequent amidation conditions and can be readily removed under acidic conditions without racemization.

Reaction:

(R)-Alanine + Di-tert-butyl dicarbonate (Boc₂O) → N-Boc-(R)-Alanine

Protocol:

  • To a suitable reactor, charge (R)-alanine (1.0 eq) and a solvent system of tetrahydrofuran (THF) and water (e.g., 1:1 v/v).

  • Cool the mixture to 0-5 °C with stirring.

  • Slowly add a solution of sodium hydroxide (1.1 eq) in water, maintaining the temperature below 10 °C.

  • In a separate vessel, dissolve di-tert-butyl dicarbonate (1.05 eq) in THF.

  • Add the Boc₂O solution to the reaction mixture dropwise over 1-2 hours, ensuring the temperature remains between 0-10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

  • Cool the remaining aqueous solution to 0-5 °C and acidify with a cold aqueous solution of citric acid or HCl to pH 2-3.

  • Extract the product with a suitable organic solvent such as ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-(R)-alanine as a white solid or viscous oil.

Expertise & Experience: The use of a biphasic solvent system (THF/water) facilitates the dissolution of both the amino acid and the Boc anhydride. Careful control of temperature and pH during the workup is crucial to prevent the premature cleavage of the Boc group and to ensure efficient extraction of the product.

Step 2: Amidation of N-Boc-(R)-Alanine with Dimethylamine

This step forms the core amide bond of the target molecule. The choice of coupling agent is critical for achieving high yields and minimizing side reactions. A common and effective choice for large-scale synthesis is the use of a carbodiimide coupling agent in the presence of an activating agent like 1-hydroxybenzotriazole (HOBt).

Reaction:

N-Boc-(R)-Alanine + Dimethylamine → (2R)-N,N-dimethyl-2-(tert-butoxycarbonylamino)propanamide

Protocol:

  • Charge N-Boc-(R)-alanine (1.0 eq) and a suitable aprotic solvent such as dichloromethane (DCM) or ethyl acetate into a reactor.

  • Add 1-hydroxybenzotriazole (HOBt) (1.1 eq) to the solution and stir until dissolved.

  • Cool the mixture to 0-5 °C.

  • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq) portion-wise, maintaining the temperature below 10 °C.

  • Stir the mixture at 0-5 °C for 30-60 minutes to pre-activate the carboxylic acid.

  • Slowly introduce a solution of dimethylamine (2.0 M in THF or as a gas) (1.5 eq) into the reactor, ensuring the temperature does not exceed 15 °C.

  • Allow the reaction to warm to room temperature and stir for 8-12 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1M aqueous HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude (2R)-N,N-dimethyl-2-(tert-butoxycarbonylamino)propanamide.

  • The crude product can be purified by crystallization or column chromatography if necessary.

Trustworthiness: The use of HOBt as an additive is crucial as it suppresses racemization and minimizes the formation of N-acylurea byproduct, a common issue with carbodiimide coupling agents.[1] The reaction progress should be carefully monitored to avoid over-reaction and potential side product formation.

Step 3: Deprotection and Hydrochloride Salt Formation

The final step involves the removal of the Boc protecting group and the simultaneous formation of the hydrochloride salt. This is typically achieved by treating the protected amide with a solution of hydrogen chloride in an organic solvent.

Reaction:

(2R)-N,N-dimethyl-2-(tert-butoxycarbonylamino)propanamide + HCl → this compound

Protocol:

  • Dissolve the (2R)-N,N-dimethyl-2-(tert-butoxycarbonylamino)propanamide (1.0 eq) in a suitable solvent such as ethyl acetate, diethyl ether, or dioxane.

  • Cool the solution to 0-5 °C.

  • Slowly add a solution of anhydrous HCl in the chosen solvent (e.g., 4M HCl in dioxane or a saturated solution of HCl in ethyl acetate) (3.0-4.0 eq) dropwise, maintaining the temperature below 10 °C.

  • Stir the mixture at 0-5 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the deprotection by TLC or HPLC until the starting material is consumed.

  • The hydrochloride salt will typically precipitate out of the solution. If not, the product can be precipitated by the addition of a non-polar solvent like hexane or by concentrating the reaction mixture.

  • Collect the solid product by filtration and wash with a cold, dry solvent (e.g., diethyl ether) to remove any impurities.

  • Dry the final product, this compound, under vacuum.

Expertise & Experience: The use of anhydrous HCl is critical to prevent hydrolysis of the amide bond. The choice of solvent can influence the rate of deprotection and the physical properties of the precipitated salt. For large-scale operations, using a pre-prepared solution of HCl in an organic solvent is often more practical and safer than bubbling HCl gas directly into the reaction mixture.[2]

Data Presentation and Quality Control

Step Intermediate/Product Key Reaction Parameters Typical Yield Analytical Methods
1N-Boc-(R)-AlanineTemperature: 0-25 °C, pH control during workup90-98%TLC, HPLC, ¹H NMR
2(2R)-N,N-dimethyl-2-(tert-butoxycarbonylamino)propanamideCoupling agent: EDC·HCl/HOBt, Temperature: 0-25 °C85-95%TLC, HPLC, ¹H NMR, MS
3This compoundAnhydrous HCl, Temperature: 0-25 °C90-98%HPLC, ¹H NMR, ¹³C NMR, Elemental Analysis, Chiral Purity (e.g., by chiral HPLC)

Safety and Hazard Analysis

  • Di-tert-butyl dicarbonate (Boc₂O): Irritant and lachrymator. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl): Skin and eye irritant. Avoid inhalation of dust.

  • Dimethylamine: Flammable and corrosive gas or solution. Handle in a well-ventilated area, away from ignition sources.

  • Hydrogen Chloride (HCl): Highly corrosive gas or solution. Use with extreme caution in a well-ventilated fume hood and wear appropriate PPE, including respiratory protection.

  • Solvents: Organic solvents such as THF, DCM, and ethyl acetate are flammable. Ensure proper grounding and ventilation to prevent the buildup of flammable vapors.

A thorough process safety review should be conducted before undertaking this synthesis on a large scale.

Conclusion

The described three-step synthesis provides a reliable and scalable method for the production of this compound with high yield and purity. The use of a chiral pool starting material and robust, well-characterized reactions ensures the stereochemical integrity of the final product. Careful control of reaction parameters and adherence to safety protocols are essential for the successful implementation of this synthesis on a large scale in a research or industrial setting.

References

  • Lim, D. S. W., Lew, T. T. S., & Zhang, Y. (2015). Direct Amidation of N-Boc- and N-Cbz-Protected Amines via Rhodium-Catalyzed Coupling of Arylboroxines and Carbamates. Organic Letters, 17(24), 6054–6057. [Link]

  • Hughes, D. L. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 15(8), 1858-1861. [Link]

  • Google Patents. (2015).
  • Aapptec Peptides. Coupling Reagents. Aapptec. Retrieved from [Link]

  • Google Patents. (1990). Process for isolating and purifying amino acids. US4956471A.
  • ResearchGate. (2020). What is the best way to convert my amine compound from the free amine into the salt form HCl?. ResearchGate. Retrieved from [Link]

  • Vasu, S., & Ananda, K. (2001). Coupling in the absence of a tertiary base: A method for the deprotonation of hydrochloride salts of peptide esters to free amin. Indian Journal of Chemistry - Section B, 40(7), 569-573.
  • ResearchGate. (2014). Direct amidations between N-Boc protected β-amino acid and.... ResearchGate. Retrieved from [Link]

  • Google Patents. (1946).
  • Japan Association for Ion Exchange. (n.d.). Separation and Refining of Amino acids. Retrieved from [Link]

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Application Note: Derivatization Strategies for the Chromatographic Analysis of (2R)-2-amino-N,N-dimethylpropanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(2R)-2-amino-N,N-dimethylpropanamide, a chiral amino acid amide, presents significant analytical challenges due to its high polarity, low volatility, and lack of a strong native chromophore or fluorophore.[1] These characteristics impede direct analysis by common chromatographic techniques such as reversed-phase High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). This application note provides a comprehensive guide with detailed protocols for the derivatization of this analyte to overcome these limitations. We present three distinct, field-proven methodologies: (1) Chiral purity determination via HPLC-UV following derivatization with Marfey's Reagent (FDAA), (2) Sensitive quantification by HPLC-Fluorescence using o-Phthalaldehyde (OPA), and (3) Volatility enhancement for GC-MS analysis through silylation with BSTFA. The causality behind experimental choices, detailed step-by-step protocols, and data interpretation guidelines are provided to empower researchers, scientists, and drug development professionals to achieve robust and reliable analytical results.

Introduction: The Analytical Challenge

The accurate analysis of (2R)-2-amino-N,N-dimethylpropanamide is critical in various stages of drug development and chemical synthesis, particularly for ensuring stereochemical fidelity. Its structure, featuring a primary amine on a chiral center, is the key to its chemical reactivity and the focal point for analytical derivatization.

Core Analytical Hurdles:

  • Chirality: The primary analytical question is often the determination of enantiomeric purity. Enantiomers possess identical physical properties in an achiral environment, making their separation on standard (achiral) chromatographic columns impossible without modification.[2]

  • Poor Chromatographic Retention: As a small, polar molecule, it exhibits weak interaction with nonpolar stationary phases used in reversed-phase HPLC, leading to poor retention and co-elution with the solvent front.

  • Lack of Detectability: The absence of a significant UV chromophore or native fluorescence means that common detectors like UV-Vis and Fluorescence detectors (FLD) will have very low sensitivity for the underivatized compound.[1][3]

  • Low Volatility: The hydrochloride salt form is non-volatile, and the free amine has low volatility, precluding direct analysis by Gas Chromatography (GC) without derivatization to increase its vapor pressure.[4][5]

The Solution: Pre-Column Derivatization

Pre-column derivatization addresses these challenges by chemically modifying the analyte before chromatographic separation. This process involves reacting the primary amine of (2R)-2-amino-N,N-dimethylpropanamide with a reagent to form a derivative with improved analytical properties. The choice of derivatizing agent is dictated by the analytical goal (e.g., chiral separation, enhanced sensitivity) and the available instrumentation (HPLC-UV, HPLC-FLD, GC-MS).[6]

Principle of Indirect Chiral Separation via Diastereomer Formation

To determine the enantiomeric purity of a chiral compound like (2R)-2-amino-N,N-dimethylpropanamide on a standard achiral HPLC column, we employ a strategy known as indirect chiral resolution.[2][7]

The core principle is to convert the pair of enantiomers into a pair of diastereomers. This is achieved by reacting the analyte with an enantiomerically pure Chiral Derivatizing Agent (CDA).

  • (R)-Analyte + (L)-CDA → (R,L)-Diastereomer

  • (S)-Analyte + (L)-CDA → (S,L)-Diastereomer

Unlike enantiomers, diastereomers have different physical and chemical properties.[2] This difference allows them to interact differently with the stationary and mobile phases of an achiral chromatography system, enabling their separation and quantification. Marfey's Reagent is a quintessential example of a CDA used for this purpose.[8][9]

Caption: Workflow for indirect chiral analysis.

Protocol 1: Chiral Purity by HPLC-UV with Marfey's Reagent

This protocol details the use of Marfey's Reagent, Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (L-FDAA), for the determination of the enantiomeric purity of (2R)-2-amino-N,N-dimethylpropanamide. The reaction involves a nucleophilic aromatic substitution where the primary amine of the analyte displaces the fluorine atom on the dinitrophenyl ring of L-FDAA.[10][11] The resulting dinitrophenyl (DNP) derivatives possess a strong chromophore, allowing for sensitive UV detection at 340 nm.[9][10]

Rationale and Mechanistic Insight

Marfey's reagent is ideal for this application because the reaction proceeds stoichiometrically under mild conditions without causing racemization of the analyte.[9] The L-alanine amide moiety of the reagent provides the chiral center that induces the formation of diastereomers. Typically, the L-D diastereomer (from an L-reagent and a D-analyte) is retained longer on a reversed-phase column than the L-L diastereomer.[9]

Caption: Reaction of the analyte with Marfey's Reagent.

Materials and Reagents
  • (2R)-2-amino-N,N-dimethylpropanamide hydrochloride (Analyte)

  • Marfey’s Reagent (L-FDAA)

  • Sodium bicarbonate (NaHCO₃)

  • Hydrochloric acid (HCl), 2 M

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Acetone

  • Trifluoroacetic acid (TFA)

  • Reaction vials (2 mL) with caps

  • Heating block or water bath

Step-by-Step Protocol
  • Analyte Solution Preparation: Prepare a 1 mg/mL stock solution of the analyte in HPLC-grade water.

  • Derivatization:

    • In a 2 mL reaction vial, add 50 µL of the 1 mg/mL analyte solution.

    • Add 100 µL of 1 M sodium bicarbonate solution to create an alkaline environment.

    • Prepare a 1% (w/v) solution of L-FDAA in acetone (10 mg in 1 mL). This must be prepared fresh.

    • Add 200 µL of the L-FDAA solution to the vial. The molar excess of the reagent ensures the reaction goes to completion.

    • Vortex the vial briefly and incubate at 40°C for 60-90 minutes.[9]

  • Reaction Quenching:

    • After incubation, cool the vial to room temperature.

    • Add 100 µL of 2 M HCl to quench the reaction by neutralizing the excess bicarbonate and stopping further reaction.

  • Sample Preparation for HPLC:

    • Evaporate the acetone from the sample under a gentle stream of nitrogen if necessary.

    • Add 550 µL of mobile phase A (or a 50:50 ACN:Water mixture) to bring the total volume to 1.0 mL.

    • Vortex to mix thoroughly.

    • Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

Instrumentation and Data Analysis
ParameterRecommended Setting
HPLC System Standard HPLC or UHPLC with UV/DAD Detector
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µm (or equivalent)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 20% to 70% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection 340 nm
Injection Volume 10 µL

Data Analysis: The enantiomeric excess (% e.e.) is calculated from the peak areas of the two diastereomers: % e.e. = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100

Protocol 2: Quantification by HPLC-FLD with o-Phthalaldehyde (OPA)

This method is designed for highly sensitive quantification of the analyte. OPA reacts rapidly with primary amines at room temperature in the presence of a thiol (e.g., 2-mercaptoethanol) under alkaline conditions to form a highly fluorescent isoindole derivative.[6][12] The reaction is nearly instantaneous, and the derivatives are analyzed immediately due to their limited stability.[5][12]

Rationale and Mechanistic Insight

The key advantage of OPA is the fluorogenic nature of the reaction; OPA and its hydrolysis products are non-fluorescent, resulting in a very low background signal and high sensitivity.[3] This makes it ideal for trace-level quantification. The protocol must be automated or performed rapidly and consistently due to the potential instability of the OPA-adducts.[12]

Caption: OPA derivatization reaction scheme.

Materials and Reagents
  • Analyte Stock Solution (as in Protocol 1)

  • Boric acid

  • Sodium hydroxide (NaOH)

  • o-Phthalaldehyde (OPA)

  • 2-Mercaptoethanol (2-ME)

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

Step-by-Step Protocol
  • Borate Buffer (0.4 M, pH 9.5): Dissolve 2.47 g of boric acid in 90 mL of water. Adjust pH to 9.5 with 1 M NaOH and bring the final volume to 100 mL.

  • OPA Reagent Solution: Dissolve 50 mg of OPA in 1 mL of methanol. Add 9 mL of the 0.4 M borate buffer and 100 µL of 2-mercaptoethanol. Mix well. This reagent is stable for about one week when stored in a dark, sealed vial at 4°C.

  • Derivatization (Automated or Manual):

    • This reaction is best performed in an autosampler immediately prior to injection.

    • Mix 1 part sample (or standard) with 2 parts OPA Reagent Solution.

    • Allow to react for exactly 1 minute at room temperature.[13]

    • Inject immediately onto the HPLC system.

Instrumentation and Data Analysis
ParameterRecommended Setting
HPLC System HPLC or UHPLC with a Fluorescence Detector (FLD)
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µm (or equivalent)
Mobile Phase A 50 mM Sodium Acetate, pH 6.8
Mobile Phase B Acetonitrile
Gradient 10% to 60% B over 20 minutes
Flow Rate 1.2 mL/min
Column Temperature 35°C
Detection (FLD) Excitation: 340 nm, Emission: 455 nm
Injection Volume 20 µL

Data Analysis: Quantification is performed using an external calibration curve prepared by derivatizing a series of known concentration standards in the same manner as the samples.

Protocol 3: GC-MS Analysis via Silylation

For analysis by Gas Chromatography, the analyte must be converted into a more volatile and thermally stable form. Silylation is a common and effective technique that replaces the active hydrogen atoms of the primary amine with a nonpolar trimethylsilyl (TMS) group.[4]

Rationale and Mechanistic Insight

N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with 1% trimethylchlorosilane (TMCS) as a catalyst, is a powerful silylating agent.[4][14] It reacts with the primary amine to form a TMS-derivative, which is significantly more volatile and exhibits better chromatographic behavior (i.e., sharper, more symmetric peaks) in a GC system.[4] The subsequent analysis by Mass Spectrometry (MS) provides high selectivity and structural confirmation.

Materials and Reagents
  • Analyte

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

  • Pyridine or Acetonitrile (Anhydrous, GC grade)

  • Reaction vials (1 mL) with PTFE-lined caps

  • Heating block

Step-by-Step Protocol
  • Sample Preparation: Place an accurately weighed amount of the analyte (approx. 1 mg) into a reaction vial. If the sample is in solution, evaporate the solvent completely under a gentle stream of nitrogen. It is critical that the sample is anhydrous.

  • Derivatization:

    • Add 100 µL of anhydrous pyridine or acetonitrile to dissolve the sample.

    • Add 100 µL of BSTFA (+1% TMCS).[4]

    • Tightly cap the vial immediately.

    • Heat the vial at 70°C for 30-45 minutes in a heating block.[14]

  • Sample Preparation for GC:

    • Cool the vial to room temperature.

    • The sample can be injected directly or diluted with an appropriate solvent (e.g., hexane) if necessary.

Instrumentation and Data Analysis
ParameterRecommended Setting
GC-MS System Standard Gas Chromatograph with a Mass Spectrometer detector
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Carrier Gas Helium, constant flow at 1.0 mL/min
Inlet Temperature 250°C
Injection Mode Split (e.g., 20:1)
Oven Program Initial 80°C, hold 1 min, ramp at 15°C/min to 280°C, hold 5 min
MS Transfer Line 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI), 70 eV
Scan Range 50 - 450 m/z

Data Analysis: The analyte is identified by its retention time and the characteristic mass spectrum of its TMS derivative. Quantification can be achieved using a suitable internal standard and creating a calibration curve.

Troubleshooting and Best Practices

IssuePotential CauseSuggested Solution
No/Low Peak Area Incomplete derivatization; Reagent degradation; Incorrect pH.Prepare fresh reagents. Verify pH of reaction buffer. Ensure reaction conditions (time, temp) are met.
Extra Peaks (Protocol 1) Impurities in analyte; Side reactions; Hydrolysis of Marfey's Reagent.Run a reagent blank. Ensure reaction is properly quenched. Check purity of starting material.
Drifting Retention Times Column degradation; Inconsistent mobile phase composition.Equilibrate column thoroughly. Prepare fresh mobile phase. Use a guard column.
Poor Peak Shape (GC) Incomplete derivatization; Active sites in GC system.Ensure sample is anhydrous before derivatization. Increase reaction time/temp. Use a fresh inlet liner.
Decreasing Response (OPA) Derivative instability.Automate the derivatization/injection process for consistent timing. Analyze samples immediately after mixing.

Conclusion

The successful analysis of this compound is highly dependent on the selection of an appropriate derivatization strategy tailored to the specific analytical objective. For determining enantiomeric purity, derivatization with Marfey's reagent followed by HPLC-UV analysis is a robust and reliable method. For sensitive quantification, OPA derivatization provides excellent results with fluorescence detection, provided that the protocol is performed consistently to manage derivative stability. Finally, for analysis on a GC-MS platform, silylation with BSTFA is an effective method to increase volatility and thermal stability. By understanding the principles behind these techniques and adhering to the detailed protocols, researchers can achieve accurate and reproducible results.

References

  • Einarsson, S., Josefsson, B., & Lagerkvist, S. (1983). Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride.
  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: a review. Amino acids, 27(3-4), 231-247.
  • Aapptec. (n.d.). Technical Support Information Bulletin 1186 - Determining Chiral Purity of Amino Acids. Aapptec Peptides.
  • Alfa Chemistry. (n.d.).
  • Stein, S., Böhlen, P., Stone, J., Dairman, W., & Udenfriend, S. (1973). Amino acid analysis with fluorescamine at the picomole level. Archives of biochemistry and biophysics, 155(1), 202-212.
  • Fekkes, D. (1987). An investigation of o-phthaldialdehyde as a derivatization reagent and optimization of instrumental parameters for qualitative amino acid profiling via UPLC-UV. Diva-portal.org.
  • Marfey, P. (1984). Determination of D-amino acids. II. Use of a chiral reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide.
  • Melucci, D., Xie, M., & Torsi, G. (1999). FMOC-Cl as derivatizing agent for the analysis of amino acids and dipeptides by the absolute analysis method.
  • BenchChem. (2025). A Comparative Guide to Amino Acid Analysis: OPA vs.
  • Van den Berg, G., van der Nederveen, P., Elzinga, H., & Nagel, G. T. (1992). Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with 9-fluorenylmethyl chloroformate.
  • BenchChem. (2025).
  • Bhushan, R., & Kumar, V. (2011). Use of Marfey's reagent and analogs for chiral amino acid analysis: assessment and applications to natural products and biological systems.
  • Thermo Fisher Scientific. (n.d.). Reagents for Analysis of Low Molecular Weight Amines—Section 1.8. Thermo Fisher Scientific.
  • Turnell, D. C., & Cooper, J. D. H. (1981). A Method for Quantitative Amino Acid Analysis Using Precolumn o-Phthalaldehyde Derivatization and High Performance Liquid Chromatography.
  • Veciana-Nogués, M. T., Mariné-Font, A., & Vidal-Carou, M. C. (1997). High-performance liquid chromatographic analysis of free amino acids in fruit juices using derivatization with 9-fluorenylmethyl chloroformate (FMOC-Cl). Journal of agricultural and food chemistry, 45(10), 3826-3830.
  • Fujii, K., et al. (2005). C3 and 2D C3 Marfey's Methods for Amino Acid Analysis in Natural Products. Organic letters, 7(26), 5845-5848.
  • Tomkins, B. A., Ostrum, V. H., & Ho, C. H. (1980). Derivatization of primary aromatic amines with fluorescamine. Analytical letters, 13(7), 589-602.
  • Nakamura, H., & Pisano, J. J. (1976). Derivatization of compounds at the origin of thin-layer plates with fluorescamine.
  • Brückner, H., Wittner, R., & Godel, H. (1989). High-performance liquid chromatography evaluation of the enantiomeric purity of amino acids by means of automated precolumn derivatization with ortho-phthalaldehyde and chiral thiols.
  • Larsen, B. R., & West, F. G. (1981). The Separation of Pre-Column O-Phthalaldehyde Derivatized Amino Acids by High Performance Liquid Chromatography.
  • Jones, B. N., & Gilligan, J. P. (1983). Amino acid analysis by o-phthaldialdehyde precolumn derivatization and reverse-phase HPLC.
  • Hess, S., Gustafson, K. R., Milanowski, D. J., Alvira, E., Lipton, M. A., & Pannell, L. K. (2004). Chirality determination of unusual amino acids using precolumn derivatization and liquid chromatography-electrospray ionization mass spectrometry.
  • BenchChem. (2025).
  • Wikipedia. (n.d.).
  • Kamal, M. M., et al. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Foods, 9(1), 47.
  • Li, L., et al. (2022). Chiral derivatization-enabled discrimination and on-tissue detection of proteinogenic amino acids by ion mobility mass spectrometry. Chemical Science, 13(40), 11874-11882.
  • Sigma-Aldrich. (n.d.).
  • AZoLifeSciences. (2023). Chromatography Breakthroughs in Amino Acid Analysis. AZoLifeSciences.com.
  • Rybalkin, I. N., et al. (2016). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents.
  • Molnár-Perl, I. (2000). Role of chromatography in the analysis of o-phthalaldehyde-derivatized amino acids.

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of (2R)-2-amino-N,N-dimethylpropanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The synthesis of (2R)-2-amino-N,N-dimethylpropanamide hydrochloride, a chiral building block derived from D-alanine, is a critical process for researchers in pharmaceutical and chemical development. While conceptually straightforward—involving the formation of an amide bond—the practical execution is often plagued by challenges that can significantly reduce yield and purity. Common issues include incomplete reactions, formation of persistent byproducts, and racemization of the sensitive stereocenter.

This technical support guide provides a structured, in-depth approach to troubleshooting and optimizing this synthesis. Moving beyond simple procedural lists, we will explore the chemical principles behind each step, enabling you to make informed decisions to enhance the efficiency and robustness of your experiments.

Section 1: Overview of the Synthetic Pathway

The most reliable and scalable synthesis of this compound proceeds through a three-stage process. This strategy ensures high chemoselectivity and preserves the stereochemical integrity of the starting material. The protection of the amine is essential to prevent polymerization and other side reactions during amide bond formation.[1][2]

Synthesis_Workflow Start D-Alanine Protected N-Protected D-Alanine Start->Protected  Stage 1:  N-Protection  (e.g., Boc Anhydride) Coupled N-Protected (2R)-2-amino- N,N-dimethylpropanamide Protected->Coupled  Stage 2:  Amide Coupling  (Dimethylamine, Coupling Agent) Final (2R)-2-amino-N,N-dimethyl- propanamide Hydrochloride Coupled->Final  Stage 3:  Deprotection & Salt Formation  (e.g., HCl in Dioxane)

Caption: General three-stage workflow for the synthesis.

Section 2: Troubleshooting Guide & Optimization

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My amide coupling reaction is slow or incomplete, leading to a low yield of the protected intermediate. What are the likely causes and how can I fix this?

A1: An inefficient amide coupling is the most frequent bottleneck. The direct reaction between a carboxylic acid and an amine is unfavorable and requires activation of the carboxyl group.[3] Several factors can cause a sluggish or incomplete reaction:

  • Inadequate Carboxyl Activation: The choice of coupling reagent is paramount. While classic carbodiimides like Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are common, they can be slow and prone to side reactions.[3][4]

    • Solution: Employ modern aminium or phosphonium salt-based coupling reagents like HATU, HBTU, or PyBOP. These reagents react rapidly to form highly activated esters, leading to faster conversions and higher yields with minimal racemization.[4][5]

  • Incorrect Stoichiometry or Base: The reaction requires a non-nucleophilic organic base to neutralize the acid formed and to deprotonate the dimethylamine hydrochloride if it is used as the amine source.

    • Solution: Use a sterically hindered base like N,N-Diisopropylethylamine (DIPEA). Use at least 2.0-2.5 equivalents to ensure the reaction medium remains basic. Avoid bases like triethylamine (TEA), which are less hindered and can sometimes lead to side reactions.

  • Solvent Choice: The solvent must be aprotic and capable of dissolving all reactants.

    • Solution: N,N-Dimethylformamide (DMF) is the preferred solvent for its excellent solvating properties. Dichloromethane (DCM) is also a viable option. Ensure the solvent is anhydrous, as water will hydrolyze the activated intermediate.

Table 1: Comparison of Common Coupling Reagents

ReagentActivating MechanismAdvantagesDisadvantages & Considerations
EDC / HOBt Carbodiimide with additiveCost-effective; water-soluble byproducts.Prone to N-acylurea formation if HOBt is omitted; moderate reaction speed.[6]
DCC / HOBt Carbodiimide with additiveInexpensive and effective.Dicyclohexylurea (DCU) byproduct is insoluble in most organic solvents, complicating purification.[5]
HATU Aminium Salt (Uronium)Very fast reaction rates; low risk of racemization; highly efficient.[5]Higher cost; byproduct (HOAt) can sometimes be difficult to remove.
PyBOP Phosphonium SaltHigh coupling efficiency; good for sterically hindered couplings.Can be less effective for sensitive substrates compared to HATU.[4]

Q2: I'm observing a significant amount of a byproduct with a mass corresponding to my starting material plus the carbodiimide (e.g., EDC or DCC). What is this and how do I prevent it?

A2: You are observing the formation of an N-acylurea byproduct . This is a classic side reaction in carbodiimide-mediated couplings.

  • Cause: The initial O-acylisourea intermediate, formed from the reaction of the N-protected D-alanine and the carbodiimide, is highly reactive. If it is not immediately intercepted by the amine (dimethylamine), it can undergo an irreversible intramolecular rearrangement to form a stable, unreactive N-acylurea.[6]

  • Solution: The standard and most effective solution is to use an additive like 1-Hydroxybenzotriazole (HOBt) or 7-Aza-1-hydroxybenzotriazole (HOAt). These additives act as "active ester shuttles." They rapidly react with the O-acylisourea intermediate to form an active ester. This new intermediate is less prone to rearrangement but is still highly reactive towards the amine, thus preventing N-acylurea formation and improving the yield of the desired amide.[6] Modern reagents like HATU already have the HOAt moiety incorporated into their structure.

Troubleshooting_Logic Start Low Coupling Yield Check_Byproduct Byproduct Observed? Start->Check_Byproduct Analyze crude LC-MS / TLC Check_Reagents Reaction Incomplete? Start->Check_Reagents Analyze crude LC-MS / TLC NAcylurea N-Acylurea Formation (Mass = SM + Carbodiimide) Check_Byproduct->NAcylurea Yes Slow_Rxn Slow / Stalled Reaction Check_Reagents->Slow_Rxn Yes Sol_Add_HOBt Solution: Add HOBt or HOAt (1.1 eq) to the reaction. NAcylurea->Sol_Add_HOBt Sol_Upgrade_Reagent Solution: 1. Switch to a faster coupling agent (HATU). 2. Check base stoichiometry (DIPEA ≥ 2 eq). 3. Ensure anhydrous conditions. Slow_Rxn->Sol_Upgrade_Reagent

Caption: Troubleshooting decision tree for low coupling yield.

Q3: My final product shows evidence of the (S)-enantiomer, indicating racemization has occurred. How can I preserve the stereochemistry?

A3: Protecting the stereochemical integrity of the α-carbon is crucial. Racemization typically occurs during the carboxyl activation step via the formation of a planar 5(4H)-oxazolone intermediate.

  • Cause: The activated carboxyl group can be attacked by the oxygen of the adjacent amide bond (from the protecting group), forming a transient oxazolone. This intermediate has an acidic proton at the Cα position which can be abstracted by a base, leading to tautomerization and loss of stereochemical information.

  • Solutions:

    • Use Additives: The inclusion of HOBt or, even more effectively, HOAt, minimizes racemization. These additives rapidly convert the activated acid to an active ester, which is less susceptible to oxazolone formation.[5]

    • Choose the Right Coupling Reagent: Uronium/aminium reagents like HATU are known to suppress racemization more effectively than many other coupling agents.[4][5]

    • Control Temperature: Run the coupling reaction at 0 °C for the initial activation period (first 15-30 minutes) before allowing it to slowly warm to room temperature. Lower temperatures disfavor the formation of the oxazolone intermediate.

    • Base Selection: Use a sterically hindered base like DIPEA. Less hindered bases can more easily abstract the Cα proton if any oxazolone does form.

Q4: The final deprotection and salt formation step gives a sticky oil instead of a crystalline solid, and the yield is poor. What can I do?

A4: This is a common purification and isolation issue, often stemming from residual impurities or improper procedure.

  • Cause of Oily Product: The presence of residual solvent (e.g., DMF), byproducts from the coupling step, or excess scavenger from the deprotection can prevent the hydrochloride salt from crystallizing properly. Water is also a major culprit; the hydrochloride salt is often hygroscopic.

  • Solutions:

    • Ensure Complete Deprotection: Monitor the deprotection step (e.g., using 4M HCl in dioxane for a Boc group) by TLC or LC-MS until all the starting material is consumed.[7]

    • Use Anhydrous Conditions: The salt formation must be performed under strictly anhydrous conditions. Use a certified anhydrous solution of HCl (e.g., in 1,4-dioxane or diethyl ether). Any moisture will result in a hygroscopic, oily product.

    • Purification by Recrystallization: If an oil is obtained, attempt to purify it. Dissolve the crude product in a minimal amount of a polar solvent like ethanol or isopropanol, and then slowly add a non-polar solvent like diethyl ether or methyl tert-butyl ether (MTBE) until the solution becomes cloudy. Let it stand, preferably at a low temperature (0-4 °C), to induce crystallization.[7][8]

    • Trituration: If recrystallization fails, try triturating the oil with a non-polar solvent (e.g., cold diethyl ether). This can often wash away soluble impurities and induce solidification of the desired salt.

Section 3: Recommended Experimental Protocol

This protocol utilizes a Boc-protection strategy with HATU coupling, which is robust and generally provides high yields with minimal racemization.

Stage 1: N-Boc Protection of D-Alanine

  • Suspend D-Alanine (1.0 eq) in a 1:1 mixture of Dioxane and Water.

  • Add Sodium Bicarbonate (NaHCO₃, 3.0 eq) and stir until the solution is homogenous.

  • Cool the mixture to 0 °C in an ice bath.

  • Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dissolved in a small amount of dioxane dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Concentrate the mixture under reduced pressure to remove the dioxane.

  • Wash the remaining aqueous solution with ethyl acetate (2x) to remove unreacted Boc₂O.

  • Cool the aqueous layer to 0 °C and acidify to pH 2-3 with cold 1M HCl.

  • Extract the product, Boc-D-Alanine, with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the product as a white solid or oil.

Stage 2: HATU-Mediated Amide Coupling

  • Dissolve Boc-D-Alanine (1.0 eq) in anhydrous DMF under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C.

  • Add HATU (1.1 eq) followed by DIPEA (2.5 eq). Stir for 15 minutes at 0 °C.

  • Add a 2M solution of dimethylamine in THF (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic phase over Na₂SO₄, filter, and concentrate under reduced pressure to yield crude N-Boc-(2R)-2-amino-N,N-dimethylpropanamide.

Stage 3: Boc Deprotection and Hydrochloride Salt Formation

  • Dissolve the crude protected amide from Stage 2 in a minimal amount of anhydrous ethyl acetate or methanol.

  • Cool the solution to 0 °C.

  • Add a 4M solution of HCl in 1,4-dioxane (4-5 eq) dropwise. A white precipitate should begin to form.[7]

  • Stir the mixture at room temperature for 1-2 hours, monitoring deprotection by TLC or LC-MS.

  • Once the reaction is complete, filter the resulting solid.

  • Wash the solid with cold diethyl ether to remove any soluble impurities.

  • Dry the product under vacuum to yield this compound as a white crystalline solid.

Section 4: Frequently Asked Questions (FAQs)

Q: Which N-protecting group, Boc or Fmoc, is better for this synthesis? A: For this specific small molecule synthesis, the Boc (tert-butoxycarbonyl) group is generally preferred.[9] Boc groups are stable under the basic conditions of the amide coupling and are easily removed with acid (like HCl in dioxane), which conveniently allows for the direct formation of the final hydrochloride salt in the last step. Fmoc (9-fluorenylmethoxycarbonyl) groups require basic conditions for removal (e.g., piperidine), which would necessitate a separate salt formation step and add complexity to the procedure.[2]

Q: Can I perform a direct amidation of D-alanine without a protecting group? A: While conceptually appealing for atom economy, direct amidation of unprotected amino acids is challenging.[10] The zwitterionic nature of D-alanine makes it poorly soluble in common organic solvents, and there is a high risk of self-condensation (polymerization).[11] Some modern methods using borate esters or other Lewis acid catalysts have shown promise for direct amidation, but these often require specific conditions and may not be as high-yielding or scalable as the protecting group strategy for this particular target.[10][11]

Q: What is the best way to handle dimethylamine for the coupling reaction? A: Dimethylamine is a gas at room temperature. The most convenient and common methods are to use a pre-made solution (e.g., 2.0 M in THF or methanol) or to use dimethylamine hydrochloride salt. If using the salt, you must add an extra equivalent of base (like DIPEA) to liberate the free amine in situ.

Q: How can I confirm the purity and identity of my final product? A: A combination of analytical techniques is required for full characterization.[7]

  • ¹H and ¹³C NMR: To confirm the chemical structure and check for organic impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the free base.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity (e.g., >98%) and check for enantiomeric excess using a chiral column.

  • Elemental Analysis: To confirm the elemental composition (%C, %H, %N, %Cl) is consistent with the hydrochloride salt formula.

References

  • Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.).
  • Protecting Groups in Peptide Synthesis. (n.d.). Biosynth.
  • Protecting Groups in Peptide Synthesis. (n.t.). PubMed - NIH.
  • Peptide Design: Principles & Methods. (n.d.). Thermo Fisher Scientific - US.
  • Peptide synthesis. (n.d.). Wikipedia.
  • Direct amidation of unprotected amino acids using B(OCH2CF3)3. (2016). RSC Publishing.
  • "Classical" coupling reagents in amidation of amino acids. (n.d.). ResearchGate.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem.
  • Protecting-Group-Free Amidation of Amino Acids using Lewis Acid Catalysts. (n.d.). PMC - NIH.
  • Amides from Carboxylic Acids-DCC and EDC Coupling. (n.d.). Chemistry Steps.
  • Coupling Reagents. (n.d.). Aapptec Peptides.
  • Technical Support Center: Synthesis of N,N-Dimethyl-3-(piperidin-3-yl)propanamide. (n.d.). Benchchem.
  • Application Notes and Experimental Protocols for 2-Amino-N-butylpropanamide Hydrochloride. (n.d.). Benchchem.
  • Technical Support Center: Purification of 2-Amino-N-butylpropanamide Hydrochloride. (n.d.). Benchchem.

Sources

Technical Support Center: Stability of (2R)-2-amino-N,N-dimethylpropanamide Hydrochloride in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (2R)-2-amino-N,N-dimethylpropanamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues encountered during experimental work with this compound in solution. While specific stability data for this compound is not extensively available in public literature, this document provides a framework for troubleshooting based on established principles of amide chemistry and data from structurally related molecules.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by pH, temperature, and the presence of catalytic agents. Amide bonds, while generally stable, are susceptible to hydrolysis, which can be accelerated by acidic or basic conditions and elevated temperatures.[1][2]

Q2: What is the expected primary degradation pathway for this compound in aqueous solution?

A2: The most probable degradation pathway is the hydrolysis of the amide bond. This reaction would yield (2R)-2-aminopropanoic acid (D-Alanine) and dimethylamine. This process can be catalyzed by both acid and base.[1]

Q3: How should I prepare and store stock solutions of this compound to ensure maximum stability?

A3: For optimal stability, it is recommended to prepare stock solutions in a buffer with a pH close to neutral (pH 6-7), as amide hydrolysis is generally slowest in this range.[3] Solutions should be stored at low temperatures (2-8°C) and protected from light. For long-term storage, consider preparing aliquots and freezing them at -20°C or below to minimize degradation from repeated freeze-thaw cycles.

Q4: Can I expect significant degradation at room temperature in a neutral aqueous solution?

A4: Amide bonds are relatively stable in neutral aqueous solutions at room temperature.[4] Significant degradation is not expected over short experimental timeframes. However, for prolonged experiments or storage, it is advisable to conduct a preliminary stability assessment under your specific conditions.

Q5: Are there any known incompatibilities with common excipients?

Troubleshooting Guide: Stability Issues in Solution

This section addresses specific problems you might encounter during your experiments, their probable causes, and recommended solutions.

Issue 1: Loss of Potency or Inconsistent Results Over Time
  • Probable Cause: Degradation of this compound in your experimental solution. This is likely due to hydrolysis of the amide bond, especially if the solution is at a high or low pH, or has been stored for an extended period at room temperature or higher.

  • Troubleshooting Steps:

    • Verify Solution pH: Measure the pH of your solution. If it is outside the optimal range (pH 6-7), adjust it accordingly using a suitable buffer system.

    • Control Temperature: Ensure your experiments are conducted at a controlled and documented temperature. If possible, perform experiments at lower temperatures to slow down potential degradation.

    • Freshly Prepare Solutions: Prepare solutions fresh daily for critical experiments. If this is not feasible, perform a stability study to determine the acceptable use period for your prepared solutions under your specific storage conditions.

    • Analytical Confirmation: Use an appropriate analytical method, such as HPLC, to quantify the concentration of the parent compound in your solution over time. This will provide direct evidence of any degradation.

Issue 2: Appearance of Unexpected Peaks in Chromatographic Analysis
  • Probable Cause: Formation of degradation products. The primary degradation product is expected to be (2R)-2-aminopropanoic acid. Other minor degradation products could also form under specific stress conditions.

  • Troubleshooting Steps:

    • Characterize Unknown Peaks: If you have access to mass spectrometry (LC-MS), attempt to identify the mass of the unknown peaks. The expected mass of the primary hydrolytic degradation product, (2R)-2-aminopropanoic acid, can be calculated and compared.

    • Forced Degradation Study: To confirm the identity of degradation products, you can perform a forced degradation study as outlined in the experimental protocols section below. This will help you generate and identify the likely degradation products.[8][9][10][11]

    • Optimize Chromatography: Adjust your chromatographic method to ensure baseline separation of the parent compound from all degradation products. This is crucial for accurate quantification.

Issue 3: pH Shift in the Solution During Experimentation or Storage
  • Probable Cause: The hydrolysis of the amide bond can lead to the formation of dimethylamine, a weak base, and (2R)-2-aminopropanoic acid, an amino acid with buffering capacity. The net effect on pH will depend on the initial pH and buffer capacity of the solution.

  • Troubleshooting Steps:

    • Use a Suitable Buffer: Employ a buffer system with sufficient capacity to maintain the pH within the desired range throughout the experiment.

    • Monitor pH: Regularly monitor the pH of your solutions, especially in long-term experiments.

    • Consider Degradation Products' Influence: Be aware that the formation of degradation products can alter the physicochemical properties of your solution.

Experimental Protocols

Protocol 1: Preliminary Solution Stability Assessment

This protocol provides a framework for a basic assessment of the stability of this compound in your experimental buffer.

  • Solution Preparation: Prepare a stock solution of the compound at a known concentration in your experimental buffer.

  • Time Points: Aliquot the solution into several vials for analysis at different time points (e.g., 0, 4, 8, 24, 48 hours).

  • Storage Conditions: Store the vials under your typical experimental conditions (e.g., room temperature, 37°C). Include a control set stored at 2-8°C.

  • Analysis: At each time point, analyze the samples using a suitable quantitative method (e.g., HPLC-UV).

  • Data Evaluation: Plot the concentration of the parent compound versus time. A significant decrease in concentration indicates instability under the tested conditions.

Protocol 2: Forced Degradation Study

This protocol outlines a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

  • Acid Hydrolysis: Treat a solution of the compound with 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period.

  • Base Hydrolysis: Treat a solution of the compound with 0.1 M NaOH at room temperature or a slightly elevated temperature.

  • Oxidative Degradation: Treat a solution of the compound with a low concentration of hydrogen peroxide (e.g., 3%) at room temperature.

  • Thermal Degradation: Expose a solid sample and a solution to elevated temperatures (e.g., 60-80°C).

  • Photostability: Expose a solution to UV and visible light.

  • Analysis: Analyze the stressed samples by a separation technique like HPLC, preferably with a mass spectrometer (LC-MS) to identify the degradation products.

Data Presentation

Table 1: Factors Influencing the Stability of this compound in Solution

ParameterConditionExpected Impact on StabilityRationale
pH Acidic (pH < 4)DecreasedAcid-catalyzed hydrolysis of the amide bond.[1]
Neutral (pH 6-7)OptimalAmide hydrolysis is generally at a minimum in this range.[3]
Basic (pH > 8)DecreasedBase-catalyzed hydrolysis of the amide bond.[1]
Temperature Elevated (>40°C)DecreasedIncreased reaction rate of hydrolysis.[2]
Room TemperatureGenerally Stable (short-term)Amide hydrolysis is typically slow at ambient temperatures.[4]
Refrigerated (2-8°C)IncreasedLower temperature slows down chemical degradation.
Solvent AqueousPotential for HydrolysisWater is a reactant in the hydrolysis pathway.
Aprotic OrganicGenerally StableLack of water prevents hydrolysis.

Visualizations

Diagram 1: Hypothetical Degradation Pathway

G A (2R)-2-amino-N,N-dimethylpropanamide hydrochloride B (2R)-2-aminopropanoic acid (D-Alanine) A->B Hydrolysis (H+ or OH- catalysis) C Dimethylamine A->C Hydrolysis (H+ or OH- catalysis) G cluster_0 Problem Identification cluster_1 Investigation cluster_2 Resolution A Inconsistent Results / Loss of Potency C Verify Solution pH and Temperature A->C D Perform Solution Stability Assessment (Protocol 1) A->D B Unexpected Chromatographic Peaks E Conduct Forced Degradation Study (Protocol 2) B->E F Characterize Unknowns (e.g., LC-MS) B->F I Optimize Experimental Conditions (pH, Temp) C->I G Prepare Solutions Freshly / Store Appropriately D->G H Develop Stability-Indicating Analytical Method E->H F->H

Sources

side product formation in the synthesis of (2R)-2-amino-N,N-dimethylpropanamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of (2R)-2-amino-N,N-dimethylpropanamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this critical synthesis. We will delve into the common challenges, with a primary focus on side product formation, providing you with the expert insights and practical protocols necessary to ensure the chemical and stereochemical purity of your final compound.

I. Synthetic Overview: A Common Approach

The synthesis of this compound typically commences with the readily available and chirally pure starting material, N-tert-butoxycarbonyl-D-alanine (Boc-D-Ala). The key transformation is an amide coupling reaction with dimethylamine, followed by the deprotection of the Boc group and subsequent formation of the hydrochloride salt.

A generalized synthetic scheme is presented below:

Synthetic_Route Boc_D_Ala Boc-D-Ala Coupling_Step Amide Coupling Boc_D_Ala->Coupling_Step Dimethylamine Dimethylamine (gas or solution) Dimethylamine->Coupling_Step Boc_Amide Boc-(2R)-2-amino-N,N-dimethylpropanamide Coupling_Step->Boc_Amide Deprotection Boc Deprotection (e.g., HCl in Dioxane) Boc_Amide->Deprotection Final_Product (2R)-2-amino-N,N-dimethylpropanamide Hydrochloride Deprotection->Final_Product

Caption: General synthetic route for this compound.

II. Frequently Asked Questions (FAQs) on Side Product Formation

This section addresses the most common questions regarding impurities encountered during the synthesis.

Q1: My final product shows a diastereomeric impurity. What is it and how is it formed?

A1: The most probable diastereomeric impurity is the (2S)-2-amino-N,N-dimethylpropanamide hydrochloride, the enantiomer of your desired product. This arises from the epimerization of the chiral center of D-alanine during the amide coupling step.[1][2][3]

Mechanism of Epimerization:

Epimerization, in this context, refers to the loss of stereochemical integrity at the α-carbon of the D-alanine derivative.[1][3] The mechanism is primarily base-catalyzed and is significantly influenced by the activation of the carboxylic acid for amide coupling.[4] The activated intermediate, often an O-acylisourea when using carbodiimides, is susceptible to deprotonation at the α-carbon, leading to the formation of a planar enolate or an oxazolone intermediate.[4][5] Reprotonation of this intermediate can occur from either face, resulting in a mixture of the (R) and (S) isomers.

Epimerization_Mechanism Activated_R Activated Boc-D-Ala (R-isomer) Enolate Planar Enolate/ Oxazolone Intermediate Activated_R->Enolate - H+ Base Base (e.g., DIPEA) Protonation Reprotonation Enolate->Protonation Mixture Mixture of Activated (R) and (S) isomers Protonation->Mixture Troubleshooting_Workflow Start Synthesis of (2R)-2-amino-N,N-dimethylpropanamide HCl Check_Purity Analyze Final Product (Chiral HPLC, NMR, LC-MS) Start->Check_Purity Pure Product Meets Specifications Check_Purity->Pure Impure Side Products Detected Check_Purity->Impure Identify_Impurity Identify Major Impurity Impure->Identify_Impurity Diastereomer Diastereomer ((2S)-isomer) Identify_Impurity->Diastereomer Other_Impurity Other Impurity (e.g., N-acylurea) Identify_Impurity->Other_Impurity Troubleshoot_Epimerization Troubleshoot Epimerization (See Guide 1) Diastereomer->Troubleshoot_Epimerization Troubleshoot_Yield Troubleshoot Low Yield (See Guide 2) Other_Impurity->Troubleshoot_Yield Optimize_Reaction Optimize Reaction Conditions (Reagents, Temp, Time) Troubleshoot_Epimerization->Optimize_Reaction Troubleshoot_Yield->Optimize_Reaction Reanalyze Re-run Synthesis and Analyze Optimize_Reaction->Reanalyze Reanalyze->Check_Purity

Sources

Technical Support Center: Optimization of Amide Coupling with (2R)-2-amino-N,N-dimethylpropanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for optimizing amide coupling reactions involving (2R)-2-amino-N,N-dimethylpropanamide hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges with this specific chiral amine. The following question-and-answer guide offers troubleshooting strategies, detailed protocols, and explanations of the underlying chemical principles to help you achieve high yields, purity, and stereochemical integrity in your couplings.

Section 1: Foundational Questions & Initial Reaction Setup

Q1: I am starting a coupling with this compound. How do I handle the hydrochloride salt, and how much base should I use?

A1: The hydrochloride salt form means your amine is protonated and non-nucleophilic. To enable the coupling, you must add a base to neutralize the HCl and liberate the free amine. A common mistake is using only one equivalent of base. You need to add base to both neutralize the amine salt and to scavenge the acid byproduct generated during the coupling reaction itself.

Rule of Thumb: Use a minimum of 2.0-2.5 equivalents of a non-nucleophilic tertiary amine base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA). For particularly sensitive substrates or sluggish reactions, up to 3.0 equivalents may be beneficial.[1][2]

  • 1.0 equivalent neutralizes the amine hydrochloride salt.

  • 1.0-1.5 equivalents neutralize the acid byproduct from the coupling reagent (e.g., from HATU or HOBt).

Q2: Which coupling reagent is best suited for this amine? It seems somewhat sterically hindered.

A2: (2R)-2-amino-N,N-dimethylpropanamide features a secondary amine alpha to a tertiary amide, which presents moderate steric hindrance. Your choice of coupling reagent is critical. While standard carbodiimides like EDC can work, uronium- or phosphonium-based reagents are generally more effective for hindered partners as they form more reactive intermediates and lead to faster, cleaner reactions.[3]

Reagent Class Examples Strengths Weaknesses & Considerations
Uronium/Aminium Salts HATU, HBTU, HCTU Highly efficient, fast reaction kinetics, and effective for hindered systems.[4][5] HATU is often preferred as it can lead to less epimerization.[4]Can react with the free amine if used in large excess, blocking the reaction.[4] Use in near-equimolar amounts relative to the carboxylic acid.[6]
Phosphonium Salts PyBOP, PyAOP Excellent for suppressing racemization and highly effective for hindered couplings.[3] PyAOP is particularly potent.[4]Generally more expensive and less stable in solution compared to uronium salts.
Carbodiimides EDC, DIC Cost-effective and widely available. EDC and its urea byproduct are water-soluble, simplifying workup.[4][7]Less reactive for hindered substrates.[1] Higher risk of racemization without an additive like HOBt or HOAt.[4] Can form a stable N-acylurea byproduct if the reaction is slow.[7]
Other T3P A robust and practical reagent known for low epimerization, even with non-nucleophilic amines.[8]Often requires pyridine as a base/co-solvent.

Recommendation: Start with HATU . It provides an excellent balance of reactivity, speed, and suppression of side reactions for a substrate of this type.[5][9]

Q3: What is the best solvent choice for this reaction?

A3: The ideal solvent should fully dissolve all reactants (acid, amine salt, base, and coupling reagent) and be anhydrous. Polar aprotic solvents are the standard choice for amide coupling reactions.

  • N,N-Dimethylformamide (DMF): The most common and often the best choice due to its excellent solvating power for a wide range of substrates.[2][10]

  • Dichloromethane (DCM): A good alternative, particularly if the product is sensitive to higher temperatures, as DCM is more volatile and easier to remove.[10][11] However, solubility of the amine hydrochloride salt can sometimes be limited.

  • Acetonitrile (ACN): Can be effective, especially in protocols using EDC and DMAP.[12]

  • 2-Methyltetrahydrofuran (2-MeTHF): A greener alternative to DCM and DMF that has shown good performance in many amide coupling reactions.[10][13]

Crucial Point: The presence of water is detrimental. Water can hydrolyze the activated carboxylic acid intermediate, stopping the reaction and reducing yield.[11] Always use anhydrous solvents.

Section 2: Troubleshooting Common Mid-Reaction Issues

Q4: My reaction is very slow or has stalled completely. I see starting materials by LC-MS. What should I do?

A4: A stalled reaction is a common issue, often stemming from insufficient activation, steric hindrance, or deactivation of the nucleophile.[1][11] Follow this troubleshooting workflow:

troubleshooting_workflow start Reaction Stalled (Starting Materials Remain) check_base Verify Base Stoichiometry (min. 2.0 eq DIPEA) start->check_base check_reagents Assess Coupling Reagent (Is it reactive enough?) check_base->check_reagents Base is sufficient action_add_base Add another 0.5 eq of base. Re-analyze after 1 hr. check_base->action_add_base Insufficient Base? check_temp Consider Temperature check_reagents->check_temp Using HATU/PyBOP? action_switch_reagent Switch to a stronger reagent (e.g., EDC -> HATU or PyAOP) check_reagents->action_switch_reagent Using EDC/DIC? action_heat Gently heat the reaction (40-50°C). Monitor for epimerization. check_temp->action_heat Reaction at RT? action_acyl_fluoride For extremely hindered cases, consider in-situ acyl fluoride formation. check_temp->action_acyl_fluoride Heating ineffective?

Caption: Troubleshooting workflow for a stalled amide coupling reaction.

  • Insufficient Base: This is the most common culprit when using an amine salt. The reaction may start but will stall as the acidic byproduct protonates the remaining free amine. Add another 0.5-1.0 equivalent of DIPEA and monitor.

  • Insufficient Activation: If you are using a carbodiimide like EDC, it may not be potent enough for this substrate.[1] A more powerful uronium (HATU) or phosphonium (PyBOP) reagent is recommended.

  • Temperature: Most couplings are run at room temperature. However, for hindered substrates, gentle heating to 40-50 °C can significantly increase the reaction rate. Be cautious, as higher temperatures can also increase the risk of epimerization.[14]

  • Extreme Cases (Acyl Fluoride): For exceptionally difficult couplings where even HATU fails, converting the carboxylic acid to an acyl fluoride in situ can be a powerful strategy. Acyl fluorides are highly reactive yet less prone to racemization than acyl chlorides.[15]

Q5: I'm observing significant epimerization of my product. How can I minimize or prevent this?

A5: Epimerization at the α-carbon of the carboxylic acid is a major risk, especially with chiral amino acid derivatives. It occurs when the activated acid intermediate forms an oxazolone, which can be deprotonated and re-protonated non-stereoselectively.

Strategies to Suppress Epimerization:

  • Choice of Reagent and Additive: This is the most critical factor.

    • Use Additives: Coupling reagents should always be used with additives known to suppress racemization. 1-Hydroxy-7-azabenzotriazole (HOAt) is superior to 1-hydroxybenzotriazole (HOBt) in this regard. Reagents that already incorporate an HOAt moiety, like HATU , are excellent choices.[4][5]

    • Avoid Carbodiimides Alone: Using DCC or EDC without HOBt or HOAt significantly increases the risk of racemization.[4]

  • Base Selection: The choice and amount of base are crucial.

    • Use a Hindered Base: A sterically hindered, non-nucleophilic base like DIPEA is preferred over less hindered bases like TEA.[7]

    • Avoid Excess Base: While sufficient base is needed, a large excess can promote oxazolone formation and subsequent epimerization. Stick to the 2.0-2.5 equivalent range.

    • Consider Weaker Bases: In highly sensitive cases, a weaker base like N-methylmorpholine (NMM) or sym-collidine may be beneficial.[7]

  • Lower the Temperature: Running the reaction at 0 °C instead of room temperature can significantly reduce the rate of epimerization.[11][14]

  • Pre-activation Time: Minimize the time the carboxylic acid sits in its activated state before the amine is added. A long pre-activation period increases the opportunity for racemization. A 5-15 minute pre-activation is typically sufficient for HATU.[1][11]

epimerization_prevention title Key Factors to Minimize Epimerization reagent Coupling Reagent & Additive reagent_detail Use HATU (contains HOAt) or EDC/HOAt reagent->reagent_detail base Base Selection base_detail Use hindered base (DIPEA) Avoid large excess base->base_detail temp Reaction Temperature temp_detail Run at 0 °C temp->temp_detail time Pre-activation Time time_detail Keep pre-activation short (5-15 min) time->time_detail

Caption: Four critical parameters for preventing epimerization.

Section 3: Protocols and Procedures

Protocol 1: General Procedure for Coupling using HATU

This protocol provides a robust starting point for the coupling of a generic carboxylic acid with this compound.

Materials:

  • Carboxylic Acid (1.0 eq)

  • This compound (1.1 eq)

  • HATU (1.05 eq)[5]

  • DIPEA (2.5 eq)[16]

  • Anhydrous DMF (to make a 0.1-0.5 M solution)

Procedure:

  • To a clean, dry, nitrogen-flushed flask, add the carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF.

  • Add HATU (1.05 eq) to the solution.

  • Add DIPEA (2.5 eq) and stir the mixture at room temperature. This is the pre-activation step . Allow it to stir for 10-15 minutes.[11][16]

  • In a separate flask, dissolve this compound (1.1 eq) in a small amount of anhydrous DMF.

  • Add the amine solution to the pre-activated acid mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are often complete within 1-4 hours.[10]

  • Upon completion, proceed to the aqueous workup (see Protocol 2).

Protocol 2: Standard Aqueous Workup Procedure

This procedure is designed to remove the coupling byproducts (e.g., tetramethylurea), excess base, and any remaining water-soluble reagents.

Procedure:

  • Quench the reaction by diluting it with a suitable organic solvent like ethyl acetate (EtOAc) or DCM.

  • Transfer the diluted mixture to a separatory funnel.

  • Wash the organic layer sequentially with:

    • 1 M citric acid or 5% aqueous HCl (to remove excess DIPEA).[17]

    • Saturated aqueous sodium bicarbonate (NaHCO₃) (to remove unreacted carboxylic acid and HOBt/HOAt).[16][17]

    • Saturated aqueous sodium chloride (brine) (to reduce the solubility of organic material in the aqueous layer).[16][17]

  • Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[11]

  • Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product as necessary, typically by silica gel column chromatography.

References

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]

  • MacMillan, D. S., et al. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15, 596-600. Retrieved from [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Advanced and Applied Sciences, 9(11), 133-143. Retrieved from [Link]

  • Goode, D. (n.d.). Amide Workup - Biofilm Inhibitor Synthesis.
  • Samain, F., et al. (2016). Optimized Reaction Conditions for Amide Bond Formation in DNA-Encoded Combinatorial Libraries. ACS Combinatorial Science, 18(7), 351-359. Retrieved from [Link]

  • Samain, F., et al. (2016). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. ACS Combinatorial Science, 18(7), 351-359. Retrieved from [Link]

  • MacMillan, D. S., et al. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15, 596-600. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the preparation of amide 2 1a. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • ACS Sustainable Chemistry & Engineering. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. Retrieved from [Link]

  • Nielsen, T. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11486-11491. Retrieved from [Link]

  • Miller, S. J., et al. (2020). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. Journal of the American Chemical Society, 142(15), 6933-6938. Retrieved from [Link]

  • ACS Sustainable Chemistry & Engineering. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). Chemistry of Amides. Retrieved from [Link]

  • Reddit. (2021). Tips and tricks for difficult amide bond formation?. Retrieved from [Link]

  • Iris Biotech. (n.d.). The Chemistry Behind HOAt: Activation and Coupling in Peptide Synthesis. Retrieved from [Link]

  • ACS Sustainable Chemistry & Engineering. (2025). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. Retrieved from [Link]

  • Organic Chemistry Frontiers. (n.d.). TFPN-mediated racemization/epimerization-free amide and peptide bond formation. Retrieved from [Link]

  • Simeonov, S., et al. (2022). Base-promoted direct amidation of esters: beyond the current scope and practical applications. Organic & Biomolecular Chemistry, 20, 6414-6422. Retrieved from [Link]

  • ResearchGate. (2025). Recent Development of Peptide Coupling Reagents in Organic Synthesis. Retrieved from [Link]

  • It's Dr. Dan. (2023). Hydrolysis Reactions of Amides with Acids and Bases! Explained in 2 Steps!. Retrieved from [Link]

  • Reddit. (2022). amide coupling help. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. Retrieved from [Link]

  • ResearchGate. (2025). Epimerization During Coupling to the Unnatural Amino Acid in Solid Phase Peptide Synthesis. Retrieved from [Link]

  • SlideShare. (n.d.). Epimerization of Peptide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

Sources

Technical Support Center: Chiral Separation of (2R)-2-amino-N,N-dimethylpropanamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chiral separation of (2R)-2-amino-N,N-dimethylpropanamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to empower you with the scientific rationale behind experimental choices, ensuring robust and reproducible chiral separations.

Introduction to the Analyte

This compound is a chiral molecule containing a primary amine and an amide functional group. Its small, polar nature presents unique challenges and opportunities for enantiomeric separation. This guide will focus primarily on High-Performance Liquid Chromatography (HPLC) based methods, which are widely used for their high resolution and sensitivity in enantiomeric purity analysis.[1][2]

Frequently Asked Questions (FAQs)

Q1: Which type of chiral stationary phase (CSP) is most suitable for separating this compound?

A1: Selecting the appropriate CSP is the most critical factor in achieving a successful chiral separation. For a small, polar, and basic compound like this compound, several types of CSPs are promising candidates:

  • Polysaccharide-based CSPs: Columns with amylose or cellulose derivatives, such as amylose tris(3,5-dimethylphenylcarbamate), are excellent starting points.[1][3] These phases offer a wide range of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and steric hindrance.

  • Macrocyclic Glycopeptide CSPs: Phases like those based on teicoplanin (e.g., CHIROBIOTIC T) are particularly effective for underivatized amino acids and their derivatives.[4][5][6] Their ability to operate in various mobile phase modes (normal-phase, reversed-phase, polar organic) provides great flexibility.

  • Zwitterionic Ion-Exchange CSPs: Newer generation CSPs, such as CHIRALPAK® ZWIX(+), are specifically designed for the separation of ampholytic compounds like amino acids and small peptides.[7] They operate based on a combination of ion-exchange and other interactions, which can provide unique selectivity for this analyte.

Expert Insight: For initial method development, a polysaccharide-based CSP is often the most versatile and cost-effective choice. However, if you are working with complex matrices or require LC-MS compatibility, a macrocyclic glycopeptide or a zwitterionic CSP might offer superior performance.[6][7]

Q2: What are the recommended starting conditions for HPLC method development?

A2: A systematic approach to method development is key. Below is a recommended starting point for separating the enantiomers of 2-amino-N,N-dimethylpropanamide hydrochloride.

Table 1: Recommended Starting HPLC Conditions

ParameterRecommendationRationale
Chiral Column Polysaccharide-based (e.g., Amylose tris(3,5-dimethylphenylcarbamate), 5 µm, 4.6 x 250 mm)Broad selectivity for a wide range of chiral compounds, including those with amine and amide groups.[1]
Mobile Phase n-Hexane / 2-Propanol (IPA) / Diethylamine (DEA) (80:20:0.1, v/v/v)Normal-phase mode often provides better selectivity for polar compounds on polysaccharide CSPs. DEA is a basic additive used to improve the peak shape of basic analytes by minimizing interactions with residual silanols on the stationary phase.[3]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temperature 25 °CTemperature can affect selectivity; starting at ambient temperature is a standard practice.
Detection UV at 210 nmThe amide chromophore allows for low UV detection.
Injection Volume 10 µLA typical injection volume to avoid column overload.
Sample Preparation Dissolve in mobile phase at 1 mg/mLEnsures compatibility with the mobile phase and prevents solvent mismatch effects.[3]
Q3: My peaks are tailing. What are the common causes and how can I fix it?

A3: Peak tailing is a frequent issue in chiral chromatography, especially with basic compounds. It is often caused by secondary interactions between the analyte and the stationary phase.[8][9]

Troubleshooting Peak Tailing:

  • Secondary Silanol Interactions: The primary cause is often the interaction of the basic amine group of your analyte with acidic residual silanol groups on the silica support of the CSP.[8][9]

    • Solution: Increase the concentration of the basic additive (e.g., Diethylamine) in the mobile phase. You can try increasing it incrementally from 0.1% up to 0.5%. This will help to saturate the active silanol sites and improve peak symmetry.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to broadened and tailing peaks.[8]

    • Solution: Reduce the sample concentration or the injection volume.

  • Column Contamination: Accumulation of contaminants at the head of the column can disrupt the flow path and cause peak distortion.[8]

    • Solution: Implement a column cleaning procedure as recommended by the manufacturer. If using a guard column, replace it. Back-flushing the column (if permitted by the manufacturer) can sometimes dislodge particulates from the inlet frit.[10]

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to band broadening.

    • Solution: Use tubing with the smallest possible internal diameter and length.

Troubleshooting Guide

Problem 1: Poor or No Resolution of Enantiomers

If you are not achieving baseline separation, a systematic optimization of the mobile phase and other parameters is necessary.

Workflow for Optimizing Resolution:

Caption: Workflow for optimizing enantiomeric resolution.

Detailed Protocol for Optimizing Resolution:

  • Vary Mobile Phase Composition: Adjust the ratio of n-Hexane to the alcohol modifier. Increasing the alcohol content generally decreases retention time but can also affect selectivity.[3]

  • Change the Alcohol Modifier: Switching from 2-Propanol to Ethanol can significantly alter the selectivity of the separation due to different hydrogen bonding characteristics.

  • Adjust Column Temperature: Lowering the temperature often increases the interaction between the analyte and the CSP, which can lead to better resolution, albeit with longer run times.

Problem 2: Loss of Column Performance Over Time

A gradual decrease in resolution, peak shape, or efficiency can indicate column degradation or contamination.[11][12]

Table 2: Troubleshooting Loss of Column Performance

SymptomPossible CauseRecommended Action
Gradual loss of resolution Column contamination; Stationary phase degradationFlush the column with a strong solvent (e.g., 100% IPA), ensuring it is compatible with the CSP. For immobilized polysaccharide columns, a regeneration procedure with solvents like DCM or DMF may be possible.[11]
Sudden increase in backpressure Blocked inlet fritReverse the column flow to dislodge particulates (check manufacturer's instructions first). If the problem persists, the frit may need to be replaced.[12]
Peak splitting Column void at the inletThis can be caused by pressure shocks or dissolution of the silica bed. Reversing the column may temporarily help, but the column may need to be replaced.

Experimental Workflow for Column Restoration:

Caption: Decision-making process for restoring column performance.

Alternative and Complementary Techniques

While HPLC is the workhorse for chiral separations, other techniques can be valuable.

Capillary Electrophoresis (CE)

CE is a high-efficiency separation technique that requires minimal sample and solvent. For chiral separations of amino acid derivatives, cyclodextrins are often used as chiral selectors in the background electrolyte.[13][14][15]

Advantages of Chiral CE:

  • High separation efficiency.

  • Low consumption of sample and reagents.

  • Orthogonal selectivity compared to HPLC.

Disadvantages of Chiral CE:

  • Lower loading capacity than HPLC.

  • Can be more sensitive to matrix effects.

References

  • Enantioseparation of alanyl-phenylalanine analogs by capillary electrophoresis using negatively charged cyclodextrins as chiral selectors - PubMed. (2020). Journal of Chromatography A. [Link]

  • Restore Chiral Column Performance: Tips for Peak Tailing, Splitting. (n.d.). Daicel Chiral Technologies. [Link]

  • Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. (n.d.). Chiral Technologies Europe. [Link]

  • Enantiomeric separation of alanyl and leucyl dipeptides by capillary electrophoresis with cyclodextrins as chiral selectors - PubMed. (2000). Electrophoresis. [Link]

  • Rapid gas chromatographic separation of amino acid enantiomers with a novel chiral stationary phase - PubMed. (n.d.). Journal of Chromatography A. [Link]

  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. (n.d.). Daicel Chiral Technologies. [Link]

  • Recent Advances in Chiral Analysis of Proteins and Peptides - MDPI. (2021). Molecules. [Link]

  • Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography - AVESİS. (2022). Journal of Chromatography A. [Link]

  • Chiral Amino Acid and Peptide Separations – the Next Generation - Chromatography Today. (2016). Chromatography Today. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI. (2021). Yakhak Hoeji. [Link]

  • Effects of mobile phase's ratio on resolution of amino acid enantiomers - ResearchGate. (n.d.). ResearchGate. [Link]

  • Troubleshooting Basics, Part IV: Peak Shape Problems - LCGC International. (2012). LCGC International. [Link]

  • Enantiomeric resolution and modeling of DL-alanine-DL-tryptophan dipeptide on amylose stationary phase - PubMed. (2018). Chirality. [Link]

  • 2-amino-N,2-dimethylpropanamide hydrochloride | C5H13ClN2O | CID 53409047. (n.d.). PubChem. [Link]

  • Chiral Amino Acid and Peptide Separations – the Next Generation | Chromatography Today. (n.d.). Chromatography Today. [Link]

  • Peak Tailing in HPLC - Element Lab Solutions. (n.d.). Element Lab Solutions. [Link]

  • Enantiomeric resolution and modeling of DL‐alanine‐DL‐tryptophan dipeptide on amylose stationary phase | Scilit. (n.d.). Scilit. [Link]

  • Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Epimerization of Cyclic Alanyl-Alanine in Basic Solutions - Oriental Journal of Chemistry. (n.d.). Oriental Journal of Chemistry. [Link]

  • Chiral Separations of Amino Acids and Peptides by Capillary Electrophoresis. (n.d.). ResearchGate. [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. (2023). Analytical Chemistry. [Link]

  • An Introduction to Chiral Analysis by Capillary Electrophoresis - Bio-Rad. (n.d.). Bio-Rad. [Link]

Sources

Technical Support Center: Preventing Racemization in the Synthesis of (2R)-2-amino-N,N-dimethylpropanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to our dedicated technical support guide for the stereochemically sensitive synthesis of (2R)-2-amino-N,N-dimethylpropanamide hydrochloride. This document is designed for researchers and process chemists who understand the critical importance of maintaining chiral integrity. Racemization is not just a side reaction; it's a critical failure point that can compromise the biological activity and safety profile of your target molecule. Here, we move beyond simple protocols to explain the causal chemistry, empowering you to troubleshoot existing methods and design robust, racemization-resistant syntheses from the ground up.

Section 1: Understanding the Core Problem: The "Why" of Racemization

This section addresses the fundamental mechanisms that lead to the loss of stereochemical purity during the synthesis.

Question: What is racemization in the context of this specific synthesis, and why is it a major concern?

Answer: In this synthesis, you are starting with a single enantiomer, (2R)-alanine (commonly known as D-alanine), or a protected version thereof. Racemization is the undesirable conversion of this pure (2R)-enantiomer into a mixture containing its mirror image, the (S)-enantiomer. The primary concern is that the amide bond formation step—the coupling of the N-protected (2R)-alanine with dimethylamine—is highly susceptible to this process. The presence of the undesired (S)-enantiomer can drastically alter the pharmacological properties of the final compound, turning a potent active pharmaceutical ingredient (API) into a less effective or even harmful mixture.

Question: What is the primary chemical mechanism responsible for racemization during the amide coupling step?

Answer: The dominant pathway for racemization during the coupling of N-protected amino acids is the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[1][2] This process is base-catalyzed and occurs after the carboxylic acid of your protected (2R)-alanine is activated by a coupling reagent.

The mechanism unfolds as follows:

  • Activation: A coupling reagent activates the carboxyl group of the N-protected (2R)-alanine, making it susceptible to nucleophilic attack.

  • Cyclization: The carbonyl oxygen of the N-protecting group attacks the activated carboxyl group, forming the 5(4H)-oxazolone ring.

  • Deprotonation & Aromatization: The proton on the chiral center (the α-carbon) of the oxazolone is now highly acidic. A base present in the reaction mixture can easily abstract this proton.[2][3] This creates a planar, achiral enolate intermediate which is stabilized by aromaticity.

  • Reprotonation & Racemization: When this achiral intermediate is attacked by the amine (dimethylamine), or reprotonated, it can happen from either face of the planar ring, leading to a mixture of (R) and (S) products.

Urethane-based protecting groups like Boc, Fmoc, or Z are designed to minimize this pathway because the nitrogen lone pair is already delocalized into the protecting group's carbonyl, making it less available to attack the activated acid.[4][5]

G cluster_0 Mechanism of Oxazolone-Mediated Racemization A N-Protected (2R)-Alanine (Chiral) B Activated Intermediate A->B Activation (Coupling Reagent) C 5(4H)-Oxazolone (Chiral) B->C Intramolecular Cyclization D Achiral Enolate Intermediate (Planar) C->D Base-Catalyzed α-Proton Abstraction E Amine Attack (Dimethylamine) D->E Nucleophilic Attack F (2R)-Product (Desired) E->F G (2S)-Product (Racemized) E->G

Caption: Oxazolone formation is the primary racemization pathway.

Section 2: Troubleshooting Guide: A Logic-Driven Approach

If you are observing racemization, a systematic review of your reaction parameters is essential. This guide provides a troubleshooting framework.

Caption: A decision tree for troubleshooting racemization.

Problem: My final product shows significant contamination with the (S)-enantiomer. I am using an N-Boc-(2R)-alanine, EDC, and triethylamine in DMF.

Answer: This combination of reagents contains several high-risk factors for racemization. Let's break down the likely culprits and solutions.

  • The Coupling Reagent: Using a carbodiimide like EDC or DCC without an additive is a primary cause of racemization.[5][6] While EDC activates the carboxylic acid, the resulting O-acylisourea intermediate has a long enough lifetime to cyclize into the problematic oxazolone.

    • Solution: Incorporate a racemization-suppressing additive. These additives react with the O-acylisourea to form an active ester that is more reactive toward your amine and less prone to cyclization. The hierarchy of effectiveness is generally Oxyma > HOAt > HOBt .[5][7][8] Using 1.1 equivalents of EDC and 1.1 equivalents of Oxyma is a robust starting point.

  • The Base: Triethylamine (TEA) is a strong, sterically unhindered base that readily promotes the proton abstraction from the oxazolone intermediate, accelerating racemization.[7]

    • Solution: Switch to a weaker, more sterically hindered base. N-methylmorpholine (NMM) is an excellent choice. 2,4,6-Collidine is also effective but can be more difficult to remove.[6][7][9] Use only the stoichiometric amount required to neutralize any acid salts (e.g., if you use dimethylamine hydrochloride). Excess base is detrimental.

  • Temperature: Running the reaction at room temperature or higher significantly increases the rate of both oxazolone formation and deprotonation.[5][9]

    • Solution: Maintain strict temperature control. Cool the solution of N-Boc-(2R)-alanine, solvent, and base to 0 °C or -15 °C before adding the coupling reagent and additive. Allow the activation to proceed for 5-15 minutes at this low temperature before adding the dimethylamine. Let the reaction slowly warm to room temperature over several hours.

Comparative Data: Coupling Reagents & Additives

The table below summarizes common coupling systems and their relative risk of inducing racemization in sensitive couplings.

Coupling SystemReagent ClassRelative Racemization RiskComments
EDC or DCC (alone) CarbodiimideVery High Not recommended for chiral amino acids without an additive.[5][6]
EDC/HOBt Carbodiimide + AdditiveModerate A classic combination, but HOBt is less effective than newer additives.[5][10]
EDC/HOAt Carbodiimide + AdditiveLow HOAt is very effective but has safety concerns (potentially explosive).[5][8]
DIC/Oxyma Carbodiimide + AdditiveVery Low An excellent, safe, and highly effective modern combination.[7][8][11]
HATU/Base Uronium SaltLow Very fast and efficient, but the choice of base (NMM preferred) is critical.[11][12]
PyBOP/Base Phosphonium SaltLow Effective reagent that avoids the formation of guanidinium byproducts.[5]
T3P Phosphonic AnhydrideVery Low Mild and efficient reagent known for low racemization.[13]

Section 3: Proactive Prevention: Recommended Protocols & Workflows

To ensure success, a protocol must be designed from the outset to minimize racemization risk. This section provides a validated starting point for the synthesis and analysis.

Caption: Recommended experimental workflow with a QC checkpoint.

Protocol 1: Recommended Synthesis of N-Boc-(2R)-2-amino-N,N-dimethylpropanamide

This protocol incorporates best practices to proactively suppress racemization.

Materials:

  • N-Boc-(2R)-alanine (1.0 eq)

  • Dimethylamine hydrochloride (1.1 eq)

  • Diisopropylcarbodiimide (DIC) (1.1 eq)

  • Ethyl (hydroxyimino)cyanoacetate (OxymaPure®) (1.1 eq)

  • N-Methylmorpholine (NMM) (1.1 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Vessel Preparation: To a clean, dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer, add N-Boc-(2R)-alanine (1.0 eq) and dimethylamine hydrochloride (1.1 eq).

  • Dissolution & Cooling: Add anhydrous DCM (approx. 10 mL per gram of amino acid). Stir to dissolve/suspend the solids and cool the mixture to 0 °C using an ice-water bath.

  • Base Addition: Slowly add N-Methylmorpholine (NMM) (1.1 eq) to the cooled mixture. Stir for 5 minutes.

  • Activator Addition: In a separate vial, dissolve Oxyma (1.1 eq) in a minimal amount of anhydrous DCM or THF. Add this solution to the reaction flask.

  • Coupling Initiation: Add Diisopropylcarbodiimide (DIC) (1.1 eq) dropwise to the reaction mixture, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: Stir the reaction at 0 °C for 2 hours, then remove the ice bath and allow it to slowly warm to room temperature. Let the reaction stir for an additional 12-16 hours.

  • Workup:

    • Filter the reaction mixture to remove the precipitated diisopropylurea (DCU).

    • Transfer the filtrate to a separatory funnel and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc protected amide.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Guideline for Chiral HPLC Analysis (Self-Validation)

Verifying the enantiomeric excess (e.e.) of your product is the only way to confirm the success of your synthesis. A robust analytical method is non-negotiable.[14][15][16]

Objective: To separate and quantify the (2R)- and (S)-enantiomers of the final product or the N-Boc protected intermediate.

  • Column Selection: Polysaccharide-based chiral stationary phases (CSPs) are highly effective for this class of compounds. Start with a column such as Chiralpak® AD-H or Chiralcel® OD-H .

  • Mobile Phase Screening (Normal Phase):

    • A typical starting mobile phase is a mixture of n-Hexane and Isopropanol (IPA).

    • Begin with a ratio like 90:10 (Hexane:IPA) and screen other ratios (e.g., 80:20, 70:30) to optimize resolution.

    • For amine-containing analytes like your final product, adding a small amount of a basic modifier like diethylamine (DEA) (e.g., 0.1%) to the mobile phase can significantly improve peak shape and resolution.[14][15]

  • Sample Preparation:

    • Prepare a solution of your sample in the mobile phase at a concentration of approximately 0.5-1.0 mg/mL.

    • Prepare a "racemic standard" by intentionally racemizing a small sample of your starting material (e.g., by heating with a strong base) and running it through the synthesis. This is crucial to confirm the peak identity of the undesired (S)-enantiomer.

  • Analysis: Inject the racemic standard to determine the retention times of both enantiomers. Then, inject your sample and integrate the peak areas to calculate the enantiomeric excess using the formula:

    • e.e. (%) = [(Area_R - Area_S) / (Area_R + Area_S)] * 100

Section 4: Frequently Asked Questions (FAQs)

Q1: Is there one "best" coupling reagent to guarantee no racemization? A1: While no reagent can guarantee zero racemization under all conditions, modern combinations like DIC/Oxyma or phosphonic anhydrides like T3P are considered state-of-the-art for minimizing this side reaction.[8][13] The overall success depends on a holistic approach that also optimizes the base, solvent, and temperature.

Q2: Can racemization occur during the final Boc-deprotection and salt formation step? A2: Racemization during acidic Boc-deprotection (e.g., with HCl in dioxane) is generally very low to negligible for simple amino acid derivatives. The mechanism for racemization requires abstraction of the alpha-proton, which is not favored under strongly acidic conditions. If you observe a drop in enantiomeric purity after this step, it is far more likely that the preceding amide coupling step was the source of the racemization.

Q3: What is "pre-activation" and is it a good strategy? A3: Pre-activation involves mixing the N-protected amino acid, coupling reagent, additive, and base for a short period (5-20 minutes) before adding the amine nucleophile. The goal is to fully form the active ester. This can be an effective strategy, but it is a double-edged sword. While it can accelerate the coupling, prolonged pre-activation times increase the concentration of the activated intermediate, giving it more time to cyclize to the oxazolone and racemize.[10] If you use pre-activation, it must be done at low temperature and for a strictly controlled, minimal amount of time.

References

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Gaus, H. J., et al. (1998). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. PubMed. Retrieved from [Link]

  • Gaus, H. J., et al. (1998). Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis. Analytical Chemistry. Retrieved from [Link]

  • Liu, W., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. Retrieved from [Link]

  • Ismail, I., et al. (2022). Epimerisation in Peptide Synthesis. MDPI. Retrieved from [Link]

  • Various Authors. (2010). Biocatalytic Routes to Nonracemic Chiral Amines in Chiral Amine Synthesis. Request PDF. Retrieved from [Link]

  • Albericio, F., et al. (2009). Amino Acid-Protecting Groups. SciSpace. Retrieved from [Link]

  • Li, W., & Wang, P. G. (2001). Study of the Racemization Observed in the Amide Bond Forming Reaction on Silica Gel. Organic Letters. Retrieved from [Link]

  • Li, P. (2022). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. Retrieved from [Link]

  • Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. PubMed. Retrieved from [Link]

  • Liu, W., et al. (2023). Effect of coupling reagent on α-C racemization of His, Cys, and Ser... ResearchGate. Retrieved from [Link]

  • Albericio, F., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Retrieved from [Link]

  • Trant, J. (2021). Lecture 16 Protecting groups and racemization of Amino Acids. YouTube. Retrieved from [Link]

  • France, S., et al. (2004). Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews. Retrieved from [Link]

  • Blacker, J., et al. (2018). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. University of Leeds. Retrieved from [Link]

  • Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. (2024). MDPI. Retrieved from [Link]

  • Charville, H., et al. (2011). Catalytic Chemical Amide Synthesis at Room Temperature: One More Step Toward Peptide Synthesis. The Journal of Organic Chemistry. Retrieved from [Link]

  • Kara, S., et al. (2019). Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods. Catalysis Science & Technology. Retrieved from [Link]

  • Guo, Y., et al. (2024). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. RSC Publishing. Retrieved from [Link]

  • Charville, H., et al. (2011). Catalytic Chemical Amide Synthesis at Room Temperature: One More Step Toward Peptide Synthesis. Request PDF. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]

  • PubChem. (n.d.). 2-amino-N,2-dimethylpropanamide hydrochloride. Retrieved from [Link]

Sources

Technical Support Center: Scale-Up of (2R)-2-amino-N,N-dimethylpropanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: This technical support guide is designed for researchers, chemists, and process development professionals involved in the synthesis and scale-up of (2R)-2-amino-N,N-dimethylpropanamide hydrochloride. This chiral amino acid derivative is a valuable building block in pharmaceutical development. Scaling its production from the bench to pilot or manufacturing scale presents unique challenges related to reaction control, purity, and solid-state properties. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate these complexities effectively.

Frequently Asked Questions (FAQs)

Q1: What is a common and scalable synthetic route for this compound?

A1: A robust and widely adopted strategy involves a three-step sequence starting from commercially available (2R)-alanine. The general workflow is as follows:

  • N-Protection: The amino group of (2R)-alanine is protected, most commonly with a tert-butyloxycarbonyl (Boc) group, to prevent side reactions.

  • Amide Coupling: The carboxylic acid of N-Boc-(2R)-alanine is activated and then reacted with dimethylamine to form the N,N-dimethylamide.

  • Deprotection and Salt Formation: The Boc group is removed under acidic conditions, typically using hydrogen chloride (HCl) in a suitable solvent, which concurrently forms the desired hydrochloride salt. This method is advantageous as it uses readily available starting materials and avoids harsh conditions that could compromise chiral purity.[1]

Q2: How can I reliably assess the purity and quality of my final product?

A2: A multi-pronged analytical approach is essential. For routine assessment, High-Performance Liquid Chromatography (HPLC) is the primary technique to quantify chemical purity by separating the main compound from unreacted starting materials or by-products.[2] To determine the enantiomeric purity, a specialized chiral HPLC method is required.[3] Additionally, an argentometric titration can be a cost-effective and accurate method to determine the chloride content and thus the assay of the hydrochloride salt.[4]

Q3: What are the critical quality attributes (CQAs) for this compound?

A3: The key CQAs that must be controlled are:

  • Assay: The overall percentage of the active substance.

  • Chemical Purity: The level of organic and inorganic impurities.

  • Enantiomeric Purity: The percentage of the desired (2R)-enantiomer relative to the undesired (2S)-enantiomer. This is critical for therapeutic efficacy and safety.[3]

  • Crystalline Form & Particle Size: These attributes affect handling, dissolution, and downstream processing.

  • Residual Solvents: Levels of solvents used in the final steps must be below regulatory limits.

Q4: How should the final product be stored to ensure stability?

A4: this compound, being a salt, can be hygroscopic. It should be stored in a tightly sealed container in a cool, dry environment to prevent moisture absorption, which could lead to caking or degradation.[2]

Process Scale-Up Workflow

cluster_prep Preparation & Protection cluster_coupling Amide Bond Formation cluster_finish Deprotection & Isolation start (2R)-Alanine protect N-Protection (e.g., Boc Anhydride) start->protect coupling Carboxylic Acid Activation & Coupling with Dimethylamine protect->coupling deprotect Acidic Deprotection & HCl Salt Formation coupling->deprotect crystallize Crystallization deprotect->crystallize isolate Filtration & Drying crystallize->isolate end end isolate->end Final Product

Caption: General synthetic workflow for (2R)-2-amino-N,N-dimethylpropanamide HCl.

Troubleshooting Guide: Synthesis & Purification

This section addresses specific issues that may arise during the scale-up process.

Issue 1: Low Yield in Amide Coupling Step
Question Potential Root Cause Recommended Solution
My coupling reaction is stalling or giving low conversion. What should I investigate? Inefficient Carboxylic Acid Activation: The chosen coupling reagent (e.g., HOBt/EDC, CDI) may be suboptimal or degrading.[1]Screen alternative coupling agents. Ensure reagents are fresh and anhydrous. Consider forming an acid chloride as an alternative activated intermediate, though this may require more stringent control of reaction conditions.
Sub-optimal Temperature: The reaction may be too cold, slowing the rate, or too hot, causing degradation of the activated intermediate.Conduct small-scale trials to determine the optimal temperature profile. Implement controlled addition of reagents to manage any exotherms, which become more significant at scale.
Poor Stoichiometry: An insufficient amount of dimethylamine or coupling agent will lead to incomplete reaction.Precisely control the stoichiometry. At scale, consider using a slight excess of the dimethylamine solution to drive the reaction to completion. A patent for a similar process suggests a large excess of dimethylamine under pressure at elevated temperatures.[1]
Issue 2: Unacceptable Levels of Impurities
Question Potential Root Cause Recommended Solution
How can I minimize the formation of the (2S)-epimer (diastereomer)? Racemization: The chiral center can epimerize under harsh basic or high-temperature conditions, particularly when the carboxylic acid is activated.Avoid strong bases. Use coupling reagents known for low racemization potential (e.g., additives like HOBt or COMU). Maintain strict temperature control throughout the coupling and deprotection steps. Chiral synthesis methods are crucial for producing enantiomerically pure amino acids.[5][6]
I'm observing residual N-Boc-(2R)-alanine in my final product. What went wrong? Incomplete Coupling Reaction: As described in Issue 1, the amide formation did not go to completion.Re-evaluate and optimize the coupling reaction conditions (reagents, temperature, time, and stoichiometry).
My final product contains by-products from the coupling reagent (e.g., urea from EDC). How do I remove them? Inadequate Work-up or Purification: These by-products are often water-soluble but can be trapped in the product during isolation.Implement an aqueous wash of the organic solution after the coupling step to remove water-soluble by-products. Optimize the final crystallization step; selecting an appropriate solvent system is key to rejecting such impurities.[2]
Issue 3: Crystallization and Isolation Challenges
Question Potential Root Cause Recommended Solution
My product is "oiling out" instead of crystallizing during salt formation. Solvent System Incompatibility: The product may have high solubility or be an amorphous solid in the chosen solvent.Perform a solvent screen to find a suitable anti-solvent system. Typically, a solvent in which the hydrochloride salt is sparingly soluble (e.g., isopropanol, ethyl acetate, or MTBE) is used to induce crystallization.[1]
Presence of Impurities: High levels of impurities can inhibit crystal lattice formation.Ensure the crude product stream entering the crystallization step has sufficient purity. An intermediate purification step, such as a carbon treatment or a silica gel plug, may be necessary.
The isolated crystals are very fine needles, leading to slow filtration and poor drying. Rapid Crystallization: Uncontrolled, rapid cooling or anti-solvent addition leads to fast nucleation and the formation of small particles.Develop a controlled cooling profile. Add anti-solvent slowly to the solution at a temperature where the product is still soluble to allow for crystal growth rather than rapid precipitation. The use of surfactants or polyvalent alcohols has been explored to improve crystal shape in amino acid crystallization.[7]

Troubleshooting Logic: Impurity Detected

start Impurity Detected by HPLC check_id Identify Impurity (LC-MS / NMR) start->check_id is_sm Starting Material? check_id->is_sm Identified is_epimer (2S)-Epimer? is_sm->is_epimer No sol_sm Optimize Reaction Stoichiometry & Time is_sm->sol_sm Yes is_byproduct Coupling By-product? is_epimer->is_byproduct No sol_epimer Review Coupling/Deprotection Temp. & pH is_epimer->sol_epimer Yes sol_byproduct Improve Work-up & Recrystallization is_byproduct->sol_byproduct Yes

Sources

Technical Support Center: Enhancing the Catalytic Activity of (2R)-2-amino-N,N-dimethylpropanamide Hydrochloride and its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Answering in the persona of a Senior Application Scientist.

Welcome to the technical support center for researchers, scientists, and drug development professionals working with amino acid amide-derived organocatalysts. This guide is designed to provide in-depth troubleshooting strategies and practical, field-proven insights to help you overcome common challenges and enhance the catalytic activity and enantioselectivity of your reactions.

While (2R)-2-amino-N,N-dimethylpropanamide hydrochloride, an alanine derivative, is not extensively documented as a direct catalyst, its structure serves as a valuable backbone for a class of potent chiral organocatalysts. The principles and methodologies discussed herein are broadly applicable to its derivatives and other primary amino acid amides used in asymmetric synthesis.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions that frequently arise when developing catalytic systems based on novel amino acid amide scaffolds.

Q1: My initial experiments using a derivative of this compound show very low catalytic activity. What is the likely mechanistic issue?

A1: The catalytic cycle for primary amino acid derivatives in reactions like aldol or Michael additions typically relies on the formation of an enamine or iminium ion intermediate between the catalyst's primary amine and a carbonyl substrate. Unlike proline, which is a secondary amine, primary amines like your derivative form intermediates with different steric and electronic properties. Low activity often stems from an inefficient enamine formation step or a high energy barrier for the subsequent C-C bond formation. The N,N-dimethylamide moiety is electronically different from a carboxylic acid (as in alanine) and may not provide a necessary secondary interaction (e.g., hydrogen bonding) to activate the electrophile, a role often played by the acid group in simple amino acid catalysts.[1]

Q2: How does the amide group in my catalyst influence its performance compared to a standard amino acid catalyst like alanine or proline?

A2: The N,N-dimethylamide group fundamentally changes the catalyst's character. Firstly, it removes the acidic carboxylic acid proton, which in many amino acid-catalyzed reactions participates in a bifunctional activation mechanism, helping to organize the transition state via hydrogen bonding.[2] Secondly, the amide group is sterically and electronically distinct. Its bulk can influence the chiral pocket around the active site, but it lacks the ability to act as a strong hydrogen bond donor. This can result in a less organized transition state, potentially leading to lower enantioselectivity and reactivity compared to catalysts with functionalities capable of strong secondary interactions.

Q3: What is the single most important first step in optimizing a reaction with a new amino acid amide-derived catalyst?

Q4: Should I be using additives? If so, what kind?

A4: Yes, additives are frequently essential for enhancing the performance of amino acid-derived catalysts.[4] They can serve multiple purposes:

  • Acidic Additives (e.g., Acetic Acid, TFA): These can accelerate the enamine formation and hydrolysis steps by protonating the carbonyl oxygen, making it more electrophilic.

  • Basic Additives (e.g., DIPEA): In certain contexts, a non-nucleophilic base may be required to facilitate deprotonation steps or neutralize acidic byproducts.

  • Water: While often rigorously excluded, trace amounts of water can sometimes be beneficial, facilitating the hydrolysis of the iminium intermediate to regenerate the catalyst. However, excess water will typically inhibit the initial enamine formation. The effect of water is highly system-dependent and must be carefully optimized.[1]

Section 2: Troubleshooting Guide for Enhancing Catalytic Performance

This guide provides a structured approach to diagnosing and solving common issues encountered during reaction development.

Problem 1: Low Reaction Yield or Conversion

Low conversion is a common hurdle indicating a slow or stalled catalytic cycle.

Possible Cause 1: Suboptimal Reaction Conditions The interplay between temperature, concentration, and catalyst loading is critical. A non-systematic "one-factor-at-a-time" (OFAT) approach can miss optimal conditions due to interaction effects.[5]

  • Solution: Design of Experiments (DoE) Implement a factorial DoE to efficiently screen for optimal conditions. This approach allows you to understand the impact of individual variables and, more importantly, their interactions. A typical screening design might investigate:

    • Temperature (e.g., 0 °C, 25 °C, 50 °C)

    • Catalyst Loading (e.g., 5 mol%, 10 mol%, 20 mol%)

    • Concentration (e.g., 0.1 M, 0.5 M, 1.0 M)

FactorLevel 1Level 2Level 3
Temperature0 °C25 °C50 °C
Catalyst Loading5 mol%10 mol%20 mol%
Concentration0.1 M0.5 M1.0 M
Table 1: Example parameter ranges for a DoE screening.

Possible Cause 2: Inefficient Catalyst Activation or Turnover The catalyst may not be efficiently entering the catalytic cycle or may be sequestered in an off-cycle state.

  • Solution: Additive Screening As discussed in the FAQs, acidic or basic additives can be crucial. Systematically screen a panel of additives.

Additive TypeExampleTypical LoadingRationale
Brønsted AcidAcetic Acid10-20 mol%Promotes iminium formation and hydrolysis.
Brønsted AcidTrifluoroacetic Acid (TFA)5-10 mol%Stronger acid, can be more effective but may also promote side reactions.
Lewis AcidMg(OTf)₂10 mol%Can coordinate to the electrophile, increasing its reactivity.
Table 2: Common additives for screening to improve reaction yield.
Problem 2: Poor Enantioselectivity (Low % ee)

Low enantiomeric excess (% ee) indicates that the chiral environment created by the catalyst is not effectively discriminating between the two prochiral faces of the substrate.

Possible Cause 1: Insufficient Steric Shielding The (2R)-2-amino-N,N-dimethylpropanamide backbone provides a chiral center, but the free rotation around the C-C and C-N bonds may not create a sufficiently rigid and discriminating chiral pocket.

  • Solution: Catalyst Derivatization The most effective strategy to enhance enantioselectivity is to introduce bulky groups onto the primary amine. This modification restricts conformational freedom and creates a more defined steric environment. N-sulfonylation or N-acylation are common and effective strategies.

    Workflow for Catalyst Derivatization

    Caption: Workflow for enhancing steric bulk on the catalyst.

Possible Cause 2: Competing Achiral Background Reaction If the uncatalyzed reaction is fast enough, it will produce a racemic product, lowering the overall % ee.

  • Solution: Lowering Reaction Temperature Catalyzed pathways generally have a lower activation energy than uncatalyzed pathways. By lowering the temperature (e.g., from 25 °C to -20 °C or -40 °C), you can significantly slow the high-energy background reaction while still allowing the catalyzed reaction to proceed, thereby increasing the enantioselectivity. This is often associated with a trade-off in reaction time.

Possible Cause 3: Catalyst Aggregation At higher concentrations, catalysts with hydrogen-bonding motifs can aggregate, which can disrupt the formation of the well-defined monomeric catalytic species required for high enantioselectivity.

  • Solution: Vary Concentration Analyze the reaction's enantioselectivity at different substrate concentrations (e.g., 0.05 M, 0.1 M, 0.5 M). If % ee drops significantly at higher concentrations, aggregation may be the culprit. Operating at higher dilution can sometimes resolve this issue.

Section 3: Key Experimental Protocols

These protocols provide a starting point for your investigations. Always perform reactions in a well-ventilated fume hood and use appropriate personal protective equipment (PPE).

Protocol 1: General Procedure for a Catalytic Asymmetric Aldol Reaction

This protocol is a template for testing your (2R)-2-amino-N,N-dimethylpropanamide derivative in a model aldol reaction between an aldehyde and a ketone.

  • Preparation: To a flame-dried vial under an inert atmosphere (N₂ or Argon), add the aldehyde (0.2 mmol, 1.0 equiv).

  • Solvent and Reagents: Add the chosen solvent (2.0 mL, 0.1 M) and the ketone (1.0 mmol, 5.0 equiv).

  • Catalyst Addition: Add the (2R)-2-amino-N,N-dimethylpropanamide derivative catalyst (0.02 mmol, 10 mol%). If using an additive, add it at this stage.

  • Reaction: Stir the mixture at the desired temperature (e.g., 4 °C) and monitor the reaction progress using TLC or GC.

  • Workup: Once the reaction is complete, quench by adding saturated aqueous NH₄Cl solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

  • Purification & Analysis: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography. Determine the yield and measure the enantiomeric excess using chiral HPLC or SFC.

Protocol 2: N-Sulfonylation of a Primary Amine Catalyst

This protocol describes a general method for adding a bulky tosyl group to your catalyst to enhance steric hindrance.

  • Dissolution: Dissolve the this compound (1.0 equiv) in dichloromethane (DCM) in a round-bottom flask. Add a non-nucleophilic base such as triethylamine or DIPEA (2.5 equiv) to neutralize the hydrochloride and scavenge the HCl produced during the reaction.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a solution of p-toluenesulfonyl chloride (Ts-Cl) (1.1 equiv) in DCM dropwise over 15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Quenching: Upon completion, quench the reaction by adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into the DCM layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting N-tosylated catalyst by flash column chromatography or recrystallization. Confirm the structure using ¹H NMR, ¹³C NMR, and HRMS.

Catalytic Cycle Visualization

Caption: Generalized enamine catalytic cycle for an aldol reaction.

References

  • Effects of dendritic interface on enantioselective catalysis by polymer-bound prolines.New Journal of Chemistry (RSC Publishing).
  • Improving catalytic performance of (L)-proline with chiral additives.RSC Blogs.
  • Fatty Acid and Amino Acid Derivatives in Organocatalyzed Michael Additions.MDPI.
  • Amino Acids and Peptides Organocatalysts: A Brief Overview on Its Evolution and Applications in Organic Asymmetric Synthesis.Bentham Science Publishers.
  • Other Amino Acids as Asymmetric Organocatalysts.Books.
  • Unveiling Hydrogen Bonding and Solvent Effects on Directed Nitrile Oxide [3 + 2] Cycloaddition Reactions.NIH.
  • A Brief Introduction to Chemical Reaction Optimization.PMC - PubMed Central.

Sources

Validation & Comparative

A Comparative Analysis of the Stereoselective Activity of (2R)- and (2S)-2-amino-N,N-dimethylpropanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the stereochemical identity of a molecule is a critical determinant of its pharmacological profile. Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different activities, from desired therapeutic effects to adverse reactions. This guide provides a comparative analysis of the biological activity of the enantiomeric pair, (2R)- and (2S)-2-amino-N,N-dimethylpropanamide hydrochloride, offering insights into the principles of stereoselectivity in molecular interactions. While specific data for these exact compounds is not extensively available in public literature, we will use analogous data from structurally related chiral amines to illustrate the experimental and theoretical framework for such a comparison.

The Principle of Chirality in Biological Systems

Biological systems, from enzymes to receptors, are inherently chiral. This chirality dictates that the interaction between a small molecule and its biological target is often highly stereospecific. One enantiomer may bind with high affinity and elicit a potent response, while its mirror image may be significantly less active or even interact with a different target altogether, leading to off-target effects. Understanding these differences is paramount for developing safe and efficacious therapeutic agents.

The (2R)- and (2S)- enantiomers of 2-amino-N,N-dimethylpropanamide hydrochloride possess the same chemical formula and connectivity but differ in the three-dimensional arrangement of atoms around the chiral center (the second carbon). This seemingly subtle difference can lead to significant variations in their biological activity.

Comparative Biological Activity: A Case Study Approach

To illustrate the potential differences in activity between the (2R) and (2S) enantiomers, we will consider a hypothetical scenario where these compounds are evaluated as inhibitors of a specific enzyme, for instance, a protease. The following data is representative of what one might observe in such a study.

Table 1: Comparative Inhibitory Activity against Target Protease
CompoundIC50 (nM)Ki (nM)Relative Potency ((2S)/(2R))
(2R)-2-amino-N,N-dimethylpropanamide hydrochloride502520x
(2S)-2-amino-N,N-dimethylpropanamide hydrochloride10005001x

Interpretation of Data:

In this hypothetical dataset, the (2R)-enantiomer demonstrates significantly higher potency as an inhibitor of the target protease compared to the (2S)-enantiomer. The 20-fold difference in IC50 and Ki values underscores the importance of stereochemistry in the binding interaction. This disparity is likely due to the specific three-dimensional arrangement of the (2R)-enantiomer being more complementary to the active site of the enzyme, allowing for more favorable intermolecular interactions, such as hydrogen bonding or hydrophobic interactions.

Experimental Protocol: In Vitro Enzyme Inhibition Assay

The following protocol outlines a standard procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against a target enzyme.

Objective: To quantify the inhibitory potency of (2R)- and (2S)-2-amino-N,N-dimethylpropanamide hydrochloride against a target protease.

Materials:

  • Target Protease

  • Fluorogenic Substrate

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl)

  • This compound

  • (2S)-2-amino-N,N-dimethylpropanamide hydrochloride

  • 96-well black microplates

  • Microplate reader with fluorescence detection

Procedure:

  • Compound Preparation: Prepare stock solutions of each enantiomer in a suitable solvent (e.g., DMSO). Create a serial dilution series of each compound in the assay buffer.

  • Enzyme Preparation: Dilute the target protease to the desired working concentration in the assay buffer.

  • Assay Setup:

    • Add 5 µL of each compound dilution to the wells of the 96-well plate.

    • Include control wells with buffer only (no inhibitor) and wells with a known potent inhibitor (positive control).

    • Add 40 µL of the diluted enzyme to each well and incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

  • Reaction Initiation: Add 5 µL of the fluorogenic substrate to each well to initiate the enzymatic reaction.

  • Data Acquisition: Immediately begin monitoring the increase in fluorescence intensity over time using a microplate reader (Excitation/Emission wavelengths specific to the substrate).

  • Data Analysis:

    • Calculate the initial reaction rates for each concentration of the inhibitor.

    • Normalize the rates relative to the no-inhibitor control.

    • Plot the normalized rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizing Molecular Interactions and Workflows

Diagrams are essential tools for conceptualizing complex biological and experimental processes.

Stereoselective Binding of Enantiomers to a Chiral Target cluster_Enantiomers Enantiomers cluster_Target Chiral Biological Target (e.g., Enzyme Active Site) R_Enantiomer (2R)-Enantiomer High Affinity Target Binding Pocket Complementary to (2R) R_Enantiomer->Target Favorable Interaction (High Potency) S_Enantiomer (2S)-Enantiomer Low Affinity S_Enantiomer->Target Steric Hindrance (Low Potency)

Caption: Differential binding of (2R) and (2S) enantiomers to a chiral receptor.

Experimental Workflow for IC50 Determination A Prepare Serial Dilutions of (2R) and (2S) Enantiomers B Add Compounds and Target Enzyme to Microplate A->B C Incubate to Allow Compound-Enzyme Binding B->C D Initiate Reaction with Fluorogenic Substrate C->D E Monitor Fluorescence Increase Over Time D->E F Calculate Reaction Rates and Determine IC50 Values E->F

Caption: Step-by-step workflow for the in vitro enzyme inhibition assay.

Conclusion

References

For further reading on the principles of chirality and its importance in pharmacology, the following resources are recommended:

  • Chirality in Drug Design and Development. Brown, J. M. Nature Reviews Drug Discovery. [Link]

  • Stereochemistry in Drug Action. McConathy, J., & Owens, M. J. Journal of Clinical Psychiatry. [Link]

  • The importance of stereochemistry in drug development. Nguyen, L. A., He, H., & Pham-Huy, C. Journal of Pharmaceutical Sciences. [Link]

A Comparative Guide to the Validation of Analytical Methods for (2R)-2-amino-N,N-dimethylpropanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of analytical methodologies for the validation of (2R)-2-amino-N,N-dimethylpropanamide hydrochloride, a chiral active pharmaceutical ingredient (API). As drug development professionals, ensuring the identity, strength, quality, and purity of an API is paramount. The validation of analytical procedures is the cornerstone of this assurance, demonstrating that a method is suitable for its intended purpose.[1][2] This document delves into the scientific rationale and experimental execution of validating two distinct, yet complementary, analytical techniques: a modern, stability-indicating Chiral High-Performance Liquid Chromatography (HPLC) method and a classic Argentometric Titration method.

The principles and parameters discussed are grounded in the internationally harmonized guideline ICH Q2(R1) Validation of Analytical Procedures , which provides a comprehensive framework for this critical activity.[3][4][5]

The Critical Role of Method Validation

Before delving into protocols, it is crucial to understand why rigorous validation is non-negotiable. An unvalidated or poorly validated analytical method can lead to inaccurate batch release data, failed stability studies, and potential risks to patient safety. The objective of validation is to build a body of evidence demonstrating that the method consistently produces a result that is accurate, precise, and specific over the defined range of the analysis.[1][6] For a chiral molecule like (2R)-2-amino-N,N-dimethylpropanamide, this extends to proving the method can distinguish and quantify the desired enantiomer from its potentially inactive or harmful counterpart.[7][8]

Method Selection: A Tale of Two Techniques

The choice of an analytical method is driven by its intended purpose. For this compound, we must consider both the assay of the main component and the control of impurities, including the unwanted (S)-enantiomer.

  • Chiral Reverse-Phase HPLC (RP-HPLC): This is the workhorse of modern pharmaceutical analysis. A single, well-developed HPLC method can simultaneously determine the assay (potency) of the API, quantify process-related impurities, and assess enantiomeric purity. Its high specificity and sensitivity make it the preferred choice for a comprehensive quality control strategy.[9]

  • Argentometric Titration: This classic volumetric technique is a simple and cost-effective method for determining the hydrochloride salt content of the API.[10] It relies on the reaction between the chloride ions (from the HCl salt) and a standardized solution of silver nitrate. While accurate and precise for this specific purpose, it is non-specific for the organic portion of the molecule and cannot detect or quantify any other impurities.[10]

The logical workflow for validating any analytical method follows a structured path from development through to implementation for routine testing.

Analytical_Method_Validation_Workflow *ATP: Analytical Target Profile Dev Method Development & Optimization Proto Write Validation Protocol Dev->Proto Exec Execute Validation Experiments (Specificity, Linearity, etc.) Proto->Exec Data Analyze Data & Calculate Statistics Exec->Data Report Write Validation Report Data->Report Assess Assess Suitability for Intended Purpose Report->Assess Routine Implement for Routine QC Testing Assess->Routine

Caption: High-level workflow for analytical method validation.

Deep Dive: Validation of a Chiral RP-HPLC Method

A stability-indicating chiral HPLC method is designed to resolve the main peak from its degradation products and the other enantiomer, making it suitable for both release and stability testing.[6] The validation of such a method must address a comprehensive set of performance characteristics as defined by ICH Q2(R1).[5]

Experimental Protocol: Chiral RP-HPLC
  • HPLC System: Standard HPLC with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) detector.

  • Column: A polysaccharide-based chiral stationary phase (CSP), such as an amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak® IA or equivalent), is a common starting point for separating enantiomers of amino acid derivatives.[7]

  • Mobile Phase: A mixture of a non-polar solvent like n-Hexane and an alcohol modifier like 2-Propanol (IPA) or Ethanol. A small amount of a basic additive, such as Diethylamine (DEA), is often used to improve the peak shape of basic amines.[7]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase to a target concentration of 1.0 mg/mL.

Validation Parameters & Acceptance Criteria

The relationship between key validation parameters demonstrates how they collectively ensure a method is fit for purpose.

Validation_Parameter_Interrelation cluster_quantitative Quantitative Assurance Method Validated Method Specificity Specificity Specificity->Method Linearity Linearity Range Range Linearity->Range Accuracy Accuracy Precision Precision Accuracy->Precision Closely Linked Accuracy->Range Precision->Range Range->Method LOQ LOQ LOQ->Method Robustness Robustness Robustness->Method

Caption: Interrelation of key analytical validation parameters.

The following table summarizes the validation tests, methodologies, and typical acceptance criteria for a chiral HPLC assay method.

Validation ParameterExperimental ApproachTypical Acceptance CriteriaCausality & Rationale
Specificity Analyze placebo, API, known impurities, and the (S)-enantiomer. Perform forced degradation (acid, base, peroxide, heat, light) on the API.The peak for (2R)-2-amino-N,N-dimethylpropanamide should be pure and well-resolved from all other peaks (Resolution > 2.0). Peak purity index (from PDA detector) should be > 0.999.This proves the method can "unequivocally assess the analyte in the presence of components which may be expected to be present," ensuring that reported results are solely from the target analyte.[1][11]
Linearity Prepare at least five concentrations of the API reference standard across the expected range (e.g., 50% to 150% of the target assay concentration). Plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999. The y-intercept should be close to zero.Demonstrates a direct, proportional relationship between the analyte concentration and the instrument's response, which is fundamental for accurate quantification.[11]
Range Confirmed by demonstrating acceptable linearity, accuracy, and precision throughout the specified concentration interval.Assay: 80% to 120% of the test concentration. Impurity: From the reporting threshold to 120% of the specification.Defines the concentration boundaries within which the method performs with the required level of quality, ensuring reliable results for both high-potency and low-level samples.[5]
Accuracy Perform spike-recovery studies. Add known amounts of API to a placebo mixture at a minimum of three concentration levels (e.g., 80%, 100%, 120%), in triplicate.Mean recovery should be within 98.0% to 102.0%.Measures the closeness of the experimental value to the true value, confirming there are no significant systematic errors or biases in the method.[11]
Precision (Repeatability & Intermediate)Repeatability: Six replicate preparations of the same sample by one analyst on one day. Intermediate Precision: Repeat the study on a different day with a different analyst or instrument.Relative Standard Deviation (RSD) ≤ 2.0% for assay. For impurities at low levels, RSD may be higher (e.g., ≤ 10%).Assesses the degree of scatter between a series of measurements, indicating the method's consistency and reproducibility under various normal operating conditions.[11]
Limit of Quantitation (LOQ) Determine the lowest concentration that can be quantified with acceptable precision and accuracy, typically via signal-to-noise ratio (S/N ≈ 10) or by establishing precision at low concentrations.RSD ≤ 10% at the LOQ concentration.Essential for accurately quantifying trace-level impurities, ensuring they are controlled within their specified limits.
Robustness Deliberately vary critical method parameters (e.g., mobile phase composition ±2%, column temperature ±5°C, flow rate ±10%) and observe the effect on results and system suitability.System suitability criteria must be met. Results should not be significantly impacted by the variations.Evaluates the method's capacity to remain unaffected by small but deliberate variations in parameters, proving its reliability for routine use in a QC environment.[6]

Comparison with Argentometric Titration

While HPLC provides a comprehensive profile of the API, a simple assay can be performed using titration.

Experimental Protocol: Argentometric Titration
  • Titrant: Standardized 0.1 M Silver Nitrate (AgNO₃) solution.

  • Sample Preparation: Accurately weigh about 300 mg of this compound and dissolve in 50 mL of deionized water.

  • Procedure: Titrate the sample solution with 0.1 M AgNO₃.

  • Endpoint Detection: The endpoint can be determined potentiometrically using a silver electrode or visually with an indicator like potassium chromate.[10]

  • Calculation: The assay is calculated based on the volume of AgNO₃ consumed to precipitate all chloride ions.

Comparative Validation Summary
Validation ParameterChiral RP-HPLCArgentometric TitrationComments
Specificity High. Can separate enantiomers, degradants, and related substances.Low. Specific only to the chloride ion. It will not distinguish the API from any other hydrochloride salt.[10]HPLC is essential for purity control; titration is only suitable for assaying the salt form in a well-characterized system.
Linearity Excellent (r² ≥ 0.999).Excellent (r² ≥ 0.999) within its range.Both methods are linear, but the mechanism (spectroscopic vs. stoichiometric) is different.
Accuracy High (98.0 - 102.0% recovery).High (98.0 - 102.0% recovery).Both can be highly accurate for their intended measurement.
Precision High (RSD ≤ 2.0%).Very High (RSD ≤ 1.0%).Titration is often more precise due to the larger sample size and simplicity of the measurement.
Application Assay, Impurity Profiling, Enantiomeric Purity, Stability Testing.Assay of Hydrochloride content only.HPLC is a multi-attribute method, providing significantly more information about the quality of the API.

Conclusion

The validation of an analytical method is a systematic process that provides documented evidence of its reliability. For a chiral API like This compound , a comprehensive Chiral RP-HPLC method is indispensable. It is the only technique that can simultaneously provide an accurate assay while also controlling for process impurities and, most critically, the unwanted (S)-enantiomer. Its validation according to ICH Q2(R1) guidelines ensures the method is specific, accurate, precise, and robust for its intended use in a regulated pharmaceutical environment.

While Argentometric Titration serves as a simple, precise, and cost-effective method for assaying the hydrochloride content, its lack of specificity renders it insufficient as a standalone quality control method. It can, however, be a useful complementary technique in certain stages of development. For ensuring the comprehensive quality, safety, and efficacy of the final drug product, a fully validated, stability-indicating chiral HPLC method is the authoritative and required standard.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy. [Link]

  • Quality Guidelines . International Council for Harmonisation (ICH). [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . U.S. Food and Drug Administration (FDA). [Link]

  • ICH Guidelines for Analytical Method Validation Explained . AMSbiopharma. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures . Starodub. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) . International Council for Harmonisation (ICH). [Link]

  • Method Validation Guidelines . BioPharm International. [Link]

  • Q2(R2) Validation of Analytical Procedures . U.S. Food and Drug Administration (FDA). [Link]

  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV . Pharma Beginners. [Link]

  • Guideline on Analytical Method Validation on Non-pharmacopoeial Products for Regulatory Approval . Department of Drug Administration, Nepal. [Link]

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A Comparative Guide to Alaninamide Derivatives in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-evolving landscape of asymmetric organocatalysis, the quest for efficient, selective, and robust catalysts is paramount. Among the privileged scaffolds that have emerged, those derived from natural amino acids have garnered significant attention due to their ready availability, inherent chirality, and tunability. This guide provides a comprehensive comparative study of alaninamide derivatives as organocatalysts, offering researchers, scientists, and drug development professionals a detailed analysis of their performance, mechanistic insights, and practical experimental guidance. We will delve into the nuances of their application in key carbon-carbon bond-forming reactions, supported by experimental data and protocols, to empower you in the rational design and implementation of your catalytic systems.

The Rise of Alaninamide Derivatives: A Structural and Mechanistic Overview

Alaninamide derivatives, chiral molecules incorporating the alanine amide backbone, have proven to be versatile and effective organocatalysts, particularly in enamine-based transformations.[1] Their structural simplicity, combined with the stereochemical information embedded in the alanine core, allows for the synthesis of a diverse library of catalysts with tunable steric and electronic properties.

The catalytic prowess of these derivatives typically stems from their ability to form a nucleophilic enamine intermediate with a carbonyl compound (a ketone or aldehyde). This activation mode, a cornerstone of organocatalysis, facilitates the subsequent stereoselective reaction with an electrophile.[2][3]

Below is a generalized structure of an L-alaninamide-derived organocatalyst. The modularity of this scaffold, allowing for modification at the R1 and R2 positions, is a key to its versatility.

G cluster_0 General Structure of an L-Alaninamide Catalyst a b a->b c b->c d c->d f c->f e d->e N1 N H1 H H2 C1 C2 O C3 N H3 H R2 CH3 CH₃ H4 H

Caption: Generalized structure of an L-alaninamide catalyst.

The primary amine of the alaninamide reacts with a carbonyl donor to form an enamine. The chirality of the catalyst directs the facial attack of the electrophile on the enamine, leading to the formation of a chiral product.

Comparative Performance in Key Asymmetric Reactions

The true measure of a catalyst's utility lies in its performance across a range of important chemical transformations. Here, we compare the efficacy of various alaninamide derivatives in two fundamental C-C bond-forming reactions: the Aldol Reaction and the Michael Addition.

The Asymmetric Aldol Reaction

The aldol reaction is a powerful tool for the construction of β-hydroxy carbonyl compounds, which are prevalent motifs in natural products and pharmaceuticals.[2] Alaninamide derivatives have been shown to catalyze direct asymmetric aldol reactions with high levels of stereocontrol.[4]

In a comparative context with the well-established L-prolinamide catalysts, L-alaninamide derivatives can offer distinct advantages in certain scenarios. While prolinamides often provide excellent enantioselectivity, the structural flexibility of alaninamides can be beneficial for accommodating a wider range of substrates.[5][6][7]

Table 1: Comparative Performance of Alaninamide and Prolinamide Derivatives in the Aldol Reaction

Catalyst/DerivativeAldehydeKetoneYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)Reference
L-Alaninamide4-NitrobenzaldehydeAcetone85-40[4]
L-Prolinamide4-NitrobenzaldehydeAcetone92-46[5][6]
(S)-N-((S)-1-phenylethyl)alaninamideBenzaldehydeCyclohexanone9595:5 (anti/syn)98 (anti)[8]
L-Prolinamide (with terminal OH)BenzaldehydeCyclohexanone9898:2 (anti/syn)99 (anti)[5][6]

As the data suggests, simple L-alaninamide shows moderate enantioselectivity. However, derivatization, such as the introduction of a bulky, chiral N-substituent, can dramatically enhance stereocontrol. The acidity of the amide N-H bond and the presence of hydrogen bond donors are crucial for high enantioselectivity, as these groups can interact with the aldehyde substrate in the transition state.[5][6][7]

The Asymmetric Michael Addition

The Michael addition, or conjugate addition, is another indispensable reaction for C-C bond formation, creating 1,5-dicarbonyl compounds or their analogs.[9][10][11] Alaninamide derivatives have been successfully employed as organocatalysts for the asymmetric Michael addition of ketones and aldehydes to nitroolefins and other Michael acceptors.[12][13][14]

The mechanism again proceeds through an enamine intermediate, with the chiral catalyst dictating the stereochemical outcome of the nucleophilic attack on the Michael acceptor.

Table 2: Performance of Alaninamide Derivatives in the Asymmetric Michael Addition

Catalyst/DerivativeMichael DonorMichael AcceptorYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)Reference
(S)-N-(2-aminophenyl)alaninamideCyclohexanoneβ-Nitrostyrene9298:2 (syn/anti)97 (syn)[8]
L-Alanine derived catalystAcetophenoneβ-Nitrostyrene88-92[12]
Prolinamide-based catalystCyclohexanoneβ-Nitrostyrene9599:1 (syn/anti)98 (syn)[8]

The data highlights that appropriately substituted alaninamide derivatives can achieve excellent yields and stereoselectivities in Michael additions, rivaling the performance of well-established prolinamide catalysts.

Experimental Protocols: A Practical Guide

To facilitate the application of these findings, we provide detailed, step-by-step methodologies for the synthesis of a representative alaninamide catalyst and its evaluation in a model aldol reaction.

Synthesis of a Chiral Alaninamide Catalyst

This protocol describes the synthesis of (S)-N-((S)-1-phenylethyl)alaninamide, a catalyst that has demonstrated high efficacy. The synthesis of chiral amides can be achieved through various racemization-free coupling methods.[15][16]

Experimental Workflow: Catalyst Synthesis

G cluster_0 Catalyst Synthesis Workflow start Start: L-Alanine & (S)-1-Phenylethylamine step1 Dissolve L-Alanine in aq. NaOH start->step1 step2 Add Boc-anhydride Stir at RT step1->step2 step3 Acidify with aq. HCl Extract with Ethyl Acetate step2->step3 step4 Couple with (S)-1-Phenylethylamine (EDC, HOBt, DIPEA in DMF) step3->step4 step5 Aqueous Workup & Purification step4->step5 step6 Deprotect Boc group (TFA in DCM) step5->step6 end End: (S)-N-((S)-1-phenylethyl)alaninamide step6->end

Caption: Workflow for the synthesis of a chiral alaninamide catalyst.

Step-by-Step Protocol:

  • Boc-Protection of L-Alanine:

    • Dissolve L-alanine (1.0 eq) in a 1:1 mixture of 1 M NaOH and dioxane.

    • Cool the solution to 0 °C and add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq).

    • Allow the reaction to warm to room temperature and stir overnight.

    • Acidify the mixture to pH 2-3 with 1 M HCl.

    • Extract the product with ethyl acetate, dry over Na₂SO₄, and concentrate in vacuo to obtain Boc-L-alanine.

  • Amide Coupling:

    • Dissolve Boc-L-alanine (1.0 eq), (S)-1-phenylethylamine (1.0 eq), 1-hydroxybenzotriazole (HOBt) (1.2 eq), and N,N'-diisopropylethylamine (DIPEA) (2.5 eq) in anhydrous dimethylformamide (DMF).

    • Cool the solution to 0 °C and add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq).

    • Stir the reaction at room temperature overnight.

    • Perform an aqueous workup and purify the crude product by column chromatography to yield the Boc-protected alaninamide.

  • Boc-Deprotection:

    • Dissolve the Boc-protected alaninamide in dichloromethane (DCM).

    • Add trifluoroacetic acid (TFA) (10 eq) dropwise at 0 °C.

    • Stir at room temperature for 2-4 hours until the reaction is complete (monitored by TLC).

    • Concentrate the reaction mixture in vacuo and neutralize with saturated NaHCO₃ solution.

    • Extract the product with DCM, dry over Na₂SO₄, and concentrate to afford the final catalyst, (S)-N-((S)-1-phenylethyl)alaninamide.

Catalyst Performance Evaluation in an Asymmetric Aldol Reaction

This protocol outlines a general procedure for testing the catalytic activity of the synthesized alaninamide derivative.[17][18][19][20]

Catalytic Cycle: Alaninamide-Catalyzed Aldol Reaction

G cluster_0 Enamine Catalysis Cycle catalyst Alaninamide Catalyst enamine Chiral Enamine Intermediate catalyst->enamine + Ketone - H₂O ketone Ketone iminium Iminium Ion Intermediate enamine->iminium + Aldehyde aldehyde Aldehyde hydrolysis Hydrolysis iminium->hydrolysis + H₂O hydrolysis->catalyst Catalyst Regeneration product Chiral Aldol Product hydrolysis->product

Caption: Catalytic cycle for the alaninamide-catalyzed aldol reaction.

Step-by-Step Protocol:

  • Reaction Setup:

    • To a vial, add the alaninamide catalyst (e.g., 10 mol%).

    • Add the ketone (e.g., cyclohexanone, 5.0 eq) and the aldehyde (e.g., 4-nitrobenzaldehyde, 1.0 eq).

    • Add the desired solvent (e.g., toluene, 1.0 M).

  • Reaction Execution:

    • Stir the reaction mixture at the desired temperature (e.g., room temperature or cooled to 0 °C or -20 °C) for the specified time (e.g., 24-72 hours).

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup and Analysis:

    • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

  • Determination of Stereoselectivity:

    • Determine the diastereomeric ratio (dr) by ¹H NMR spectroscopy of the purified product.

    • Determine the enantiomeric excess (ee) by chiral high-performance liquid chromatography (HPLC) analysis.

Conclusion and Future Perspectives

Alaninamide derivatives have firmly established themselves as a valuable class of organocatalysts for asymmetric synthesis. Their modular nature allows for fine-tuning of their catalytic properties, leading to high levels of stereocontrol in important reactions such as the aldol and Michael additions. While often compared to their prolinamide counterparts, alaninamides offer a distinct and complementary platform for catalyst design, with the potential for broader substrate scope and unique reactivity.

The future of this field lies in the continued exploration of novel alaninamide architectures, including their immobilization on solid supports for enhanced recyclability and their application in a wider array of asymmetric transformations. Furthermore, detailed computational and mechanistic studies will continue to provide deeper insights into the factors governing their catalytic efficiency and selectivity, paving the way for the rational design of next-generation organocatalysts.

References

  • The Chemistry of Chirality: Exploring D-Alanine Derivatives in Advanced Synthesis - NINGBO INNO PHARMCHEM CO.,LTD.
  • Asymmetric catalysis by l-prolinamide based small molecules: synthesis, characterization and first principle studies on their enantioselectivity | Request PDF - ResearchG
  • Enantioselective direct aldol reactions catalyzed by l-prolinamide deriv
  • Enantioselective direct aldol reactions catalyzed by L-prolinamide deriv
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  • One-Pot Synthesis of Novel Chiral β-Amino Acid Derivatives by Enantioselective Mannich Reactions Catalyzed by Squaramide Cinchona Alkaloids - NIH.
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  • A Technical Guide to the Biological Activities of Alaninamide Deriv
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  • Aldol reaction - Wikipedia.
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  • Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde C
  • The Michael Addition Reaction and Conjug
  • Michael addition reaction - Wikipedia.
  • (PDF) ChemInform Abstract: Synthesis of β-Substituted Alanines via Michael Addition of Nucleophiles to Dehydroalanine Derivatives.
  • Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents - Organic & Biomolecular Chemistry (RSC Publishing).
  • Chiral oxamide–phosphine–palladium catalyzed highly asymmetric allylic amination: carbonyl assistance for high regio- and enantiocontrols - Organic Chemistry Frontiers (RSC Publishing).
  • Homoleptic Lanthanide Amide Catalysts for Organic Synthesis: Experiment and Theory | Request PDF - ResearchG
  • Hyperpolarized (1-13C)Alaninamide Is a Multifunctional In Vivo Sensor of Aminopeptidase N Activity, pH, and CO2 - PubMed.
  • Recent advances in catalytic asymmetric synthesis - Frontiers.
  • Hyperpolarized (1- 13 C)
  • Catalytic Efficiency of Primary α-Amino Amides as Multifunctional Organocatalysts in Recent Asymmetric Organic Transform
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  • Michael Addition - Organic Chemistry Portal.
  • Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Michael and Other Zinc-Mediated Processes—An Upd
  • Guidelines for Catalyst Testing in Laboratory Catalytic Reactors – Part A: Choice and Design of a Labor
  • Synthesis and Characterization of Some New C2 Symmetric Chiral Bisamide Ligands Derived
  • Synthesis of γ-Hydroxy-α-amino Acid Derivatives by Enzymatic Tandem Aldol Addition–Transamin
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enantiomeric excess determination for (2R)-2-amino-N,N-dimethylpropanamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An Expert's Comparative Guide to Enantiomeric Excess Determination for (2R)-2-amino-N,N-dimethylpropanamide hydrochloride

As a Senior Application Scientist, the precise determination of enantiomeric excess (e.e.) is a critical aspect of drug development and quality control, ensuring the safety and efficacy of chiral pharmaceuticals. This guide provides an in-depth comparison of established analytical methodologies for quantifying the enantiomeric purity of this compound, a key chiral building block. We will delve into the nuanced causality behind experimental choices, offering field-proven insights into method selection and optimization.

Foundational Principles of Chiral Separation and Analysis

The stereochemical configuration of a molecule can dramatically influence its pharmacological and toxicological properties. For this compound, ensuring the predominance of the (2R)-enantiomer over its (2S)-counterpart is paramount. The determination of enantiomeric excess, defined as:

e.e. (%) = ([(R)-enantiomer] - [(S)-enantiomer]) / ([(R)-enantiomer] + [(S)-enantiomer]) x 100

relies on creating a diastereomeric interaction, either transiently or permanently, which allows for the differentiation of the enantiomers. This can be achieved through various analytical techniques, each with its own set of advantages and limitations.

Comparative Analysis of Key Analytical Techniques

The choice of an analytical method for enantiomeric excess determination is often a balance between resolution, sensitivity, speed, and the specific physicochemical properties of the analyte. Here, we compare the three most prevalent techniques: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Table 1: Performance Comparison of Analytical Methods
Parameter Chiral HPLC Chiral GC NMR Spectroscopy
Principle Transient diastereomeric interactions with a chiral stationary phase (CSP).Transient diastereomeric interactions with a chiral stationary phase (CSP).Diastereomeric interactions with a chiral solvating or derivatizing agent.
Resolution ExcellentVery HighModerate to Low
Sensitivity High (ng to pg range)Very High (pg to fg range)Low (mg range)
Sample Throughput Moderate to HighHighLow
Method Development Can be complex and time-consuming.Requires analyte volatility; derivatization is often necessary.Relatively straightforward, but may require specialized reagents.
Non-destructive YesYesYes
Ideal For Broad range of compounds, including non-volatile and thermally labile molecules.Volatile and thermally stable compounds.Rapid, non-separative screening and high-concentration samples.

In-Depth Methodologies and Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is often considered the gold standard for enantiomeric excess determination due to its versatility and high resolving power. The separation mechanism relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP).

Expertise & Experience: The selection of the appropriate CSP is the most critical step in method development. For amino acid derivatives like (2R)-2-amino-N,N-dimethylpropanamide, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are typically the first choice due to their broad applicability and proven track record in resolving a wide range of chiral compounds. The mobile phase composition, particularly the organic modifier and its concentration, is then optimized to achieve baseline separation of the enantiomers.

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s1 Accurately weigh (2R)-2-amino-N,N-dimethylpropanamide HCl s2 Dissolve in mobile phase to a known concentration (e.g., 1 mg/mL) s1->s2 s3 Filter through a 0.45 µm syringe filter s2->s3 h1 Equilibrate Chiral HPLC column with mobile phase s3->h1 Transfer to autosampler vial h2 Inject prepared sample h1->h2 h3 Isocratic elution h2->h3 h4 Detect enantiomers using a UV detector (e.g., 210 nm) h3->h4 d1 Integrate peak areas of (2R) and (2S) enantiomers h4->d1 d2 Calculate enantiomeric excess (%) d1->d2

Caption: Workflow for enantiomeric excess determination by Chiral HPLC.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV detector.

  • Chiral Stationary Phase: A polysaccharide-based column, such as a Daicel CHIRALPAK® IA or similar, is a good starting point. These columns provide a robust platform for separating amino acid derivatives.

  • Mobile Phase: A typical mobile phase would consist of a mixture of hexane and a polar organic solvent like ethanol or isopropanol, often with a small amount of an acidic or basic additive to improve peak shape. For example, a starting condition could be Hexane/Ethanol/Trifluoroacetic Acid (80:20:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • System Suitability: Before sample analysis, a racemic mixture of the analyte should be injected to confirm the resolution of the two enantiomers. The resolution factor should be greater than 1.5.

Chiral Gas Chromatography (GC)

Chiral GC offers exceptional resolution and sensitivity but is limited to volatile and thermally stable analytes. For this compound, direct analysis is not feasible due to its salt form and low volatility. Therefore, a derivatization step is mandatory to convert the analyte into a more volatile and thermally stable derivative.

Trustworthiness: The derivatization reaction must be quantitative and proceed without racemization to ensure the accuracy of the enantiomeric excess measurement. A common approach for amino acids and their derivatives is acylation followed by esterification.

cluster_deriv Derivatization cluster_gc GC Analysis cluster_data_gc Data Processing der1 Dissolve sample in an appropriate solvent der2 React with a derivatizing agent (e.g., TFAA) under controlled conditions der1->der2 der3 Evaporate solvent and reconstitute in a GC-compatible solvent (e.g., ethyl acetate) der2->der3 gc1 Inject derivatized sample into the GC system der3->gc1 gc2 Separation on a chiral capillary column gc1->gc2 gc3 Detection using a Flame Ionization Detector (FID) gc2->gc3 data1 Integrate peak areas of the diastereomeric derivatives gc3->data1 data2 Calculate enantiomeric excess (%) data1->data2

Caption: Workflow for enantiomeric excess determination by Chiral GC with derivatization.

  • Derivatization:

    • To the dry sample, add a solution of trifluoroacetic anhydride (TFAA) in dichloromethane.

    • Heat the reaction mixture at 100 °C for 1 hour.

    • Cool to room temperature and evaporate the solvent under a stream of nitrogen.

    • Reconstitute the residue in ethyl acetate for GC analysis.

  • Instrumentation: A gas chromatograph equipped with a split/splitless injector, a capillary column, and a Flame Ionization Detector (FID).

  • Chiral Stationary Phase: A cyclodextrin-based capillary column, such as a Chiraldex® G-TA, is often effective for separating derivatized amino acids.

  • Carrier Gas: Helium or Hydrogen.

  • Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 5 °C/min to 180 °C.

    • Hold at 180 °C for 5 minutes.

  • Injector and Detector Temperature: 250 °C.

NMR Spectroscopy

NMR spectroscopy offers a non-separative method for determining enantiomeric excess. This is achieved by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) to induce a chemical shift difference between the signals of the two enantiomers.

Authoritative Grounding & Comprehensive References: The use of chiral auxiliaries in NMR for the determination of enantiomeric purity is a well-established technique, with extensive literature supporting its application.

Expertise & Experience: While NMR is generally less sensitive than chromatographic methods, it can be very rapid and requires minimal method development. The key is to select an appropriate chiral auxiliary that interacts strongly with the analyte to produce baseline-resolved signals for the two enantiomers. For amino acid derivatives, (R)-(-)-Mandelic acid can be an effective chiral solvating agent.

cluster_nmr_prep Sample Preparation cluster_nmr_acq Data Acquisition cluster_nmr_proc Data Processing nmr1 Dissolve the analyte in a deuterated solvent (e.g., CDCl3) nmr2 Add a molar excess of a Chiral Solvating Agent (CSA) nmr1->nmr2 nmr3 Transfer to an NMR tube nmr2->nmr3 acq1 Acquire a high-resolution ¹H NMR spectrum nmr3->acq1 proc1 Identify a pair of well-resolved signals corresponding to the two enantiomers acq1->proc1 proc2 Integrate the signals proc1->proc2 proc3 Calculate enantiomeric excess (%) proc2->proc3

Caption: Workflow for enantiomeric excess determination by NMR Spectroscopy.

  • Sample Preparation:

    • Dissolve approximately 10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O, depending on the CSA).

    • Add 1.5 to 2.0 equivalents of a chiral solvating agent, such as (R)-(-)-Mandelic acid.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Identify a proton signal in the analyte that is well-resolved into two peaks in the presence of the CSA. The N,N-dimethyl protons are often good candidates.

    • Carefully integrate the two peaks. The ratio of the integrals corresponds to the ratio of the enantiomers.

Conclusion and Recommendations

For the routine, high-sensitivity, and high-resolution determination of the enantiomeric excess of this compound, Chiral HPLC is the recommended method. Its broad applicability and the commercial availability of a wide range of chiral stationary phases make it a robust and reliable choice for quality control environments.

Chiral GC can be a powerful alternative if high throughput and sensitivity are the primary considerations, provided that a validated, racemization-free derivatization protocol is established.

NMR Spectroscopy serves as an excellent orthogonal technique for confirmation and for rapid, non-separative screening, particularly when sample purity is high and lower sensitivity is acceptable.

Ultimately, the choice of method should be guided by the specific requirements of the analysis, including the desired level of accuracy, sensitivity, sample throughput, and the available instrumentation. For regulatory submissions, a validated HPLC method is typically expected.

References

  • Wenzel, T. J., & Chiral, D. (2011). Discrimination of Chiral Compounds by NMR Spectroscopy. In Encyclopedia of Magnetic Resonance. John Wiley & Sons, Ltd. URL: [Link]

biological efficacy of (2R)-2-amino-N,N-dimethylpropanamide hydrochloride vs [another compound]

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Biological Efficacy of D-Alanine versus L-Alanine

Introduction: The Significance of Stereochemistry in Biological Function

In the realm of molecular biology and pharmacology, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is a fundamental determinant of biological activity. Enantiomers, which are non-superimposable mirror images of each other (designated as D- for dextrorotatory and L- for levorotatory), can exhibit profoundly different physiological effects. While L-amino acids are the canonical building blocks of proteins in virtually all living organisms, their D-enantiomers, once considered rare artifacts, are now recognized as critical signaling molecules and structural components in both prokaryotic and eukaryotic systems.[1][2]

This guide provides an in-depth comparison of the biological efficacy of L-Alanine, the ubiquitous proteinogenic amino acid, and its enantiomer, D-Alanine. We will explore their distinct roles in mammalian metabolism, neurotransmission, and bacterial physiology. This analysis is designed for researchers, scientists, and drug development professionals to illuminate the causal relationships between molecular structure and biological function, supported by established experimental data and protocols.

Part 1: The Dichotomy of Alanine Function

The biological roles of L-Alanine and D-Alanine are starkly divided, providing a classic example of stereospecificity. L-Alanine is central to primary metabolism and energy logistics, whereas D-Alanine serves specialized roles in bacterial structure and neuromodulation.

L-Alanine: A Cornerstone of Mammalian Metabolism

L-Alanine is a non-essential amino acid integral to protein synthesis and intermediary metabolism. Its most significant role beyond protein construction is its participation in the Glucose-Alanine Cycle . This intercellular pathway links muscle and liver to manage carbon and nitrogen balance, particularly during periods of fasting or intense exercise.[3][4]

In muscle tissue, when amino acids are broken down for energy, the resulting nitrogen is transferred to pyruvate (a product of glycolysis) to form L-Alanine. This reaction is catalyzed by alanine transaminase (ALT).[5] The L-Alanine is then released into the bloodstream and transported to the liver. In the liver, ALT reverses the reaction, converting L-Alanine back to pyruvate and transferring the nitrogen to α-ketoglutarate, ultimately feeding the nitrogen into the urea cycle for safe disposal. The pyruvate is then used as a substrate for gluconeogenesis to produce new glucose, which can be sent back to the muscles for energy.[6][7] This elegant cycle allows for the transport of toxic ammonia from muscles to the liver in a non-toxic form while simultaneously recycling carbon skeletons for energy production.[8]

Signaling Pathway: The Glucose-Alanine Cycle

The following diagram illustrates the flow of metabolites between muscle and liver, highlighting the central role of L-Alanine.

GlucoseAlanineCycle cluster_muscle Muscle cluster_liver Liver M_Glucose Glucose M_Pyruvate Pyruvate M_Glucose->M_Pyruvate Glycolysis M_Alanine L-Alanine M_Pyruvate->M_Alanine ALT M_AminoAcids Amino Acids (from protein) M_Glutamate Glutamate M_AminoAcids->M_Glutamate Transamination L_Alanine L-Alanine M_Alanine->L_Alanine Bloodstream M_aKG α-Ketoglutarate M_Glutamate->M_aKG ALT M_NH3 NH₃ L_Pyruvate Pyruvate L_Alanine->L_Pyruvate ALT L_Glucose Glucose L_Pyruvate->L_Glucose Gluconeogenesis L_Glucose->M_Glucose Bloodstream L_Urea Urea L_Glutamate Glutamate L_Glutamate->L_Urea Urea Cycle L_aKG α-Ketoglutarate L_aKG->L_Glutamate ALT

Caption: The Glucose-Alanine Cycle between muscle and liver.
D-Alanine: A Specialized Effector in Bacteria and the Brain

In stark contrast to its L-isoform, D-Alanine is not used for protein synthesis in mammals but has two primary, well-documented areas of biological efficacy.

A. Bacterial Cell Wall Synthesis: D-Alanine is an essential structural component of the peptidoglycan layer in most bacterial cell walls.[9][10] Peptidoglycan is a polymer of sugars and amino acids that forms a mesh-like layer outside the plasma membrane, providing structural integrity. The peptide side chains that cross-link the glycan strands typically contain D-amino acids, including D-Alanine.[11] This incorporation of D-enantiomers provides resistance to degradation by common proteases, which are stereospecific for L-amino acids.[12] Consequently, enzymes involved in the synthesis and incorporation of D-Alanine into the cell wall, such as alanine racemase and D-Ala-D-Ala ligase, are prime targets for antibiotics like cycloserine.[13][14]

B. Neuromodulation in the Central Nervous System (CNS): Perhaps more surprisingly, free D-Alanine is present in the mammalian brain and functions as a neurotransmitter.[15] It acts as an endogenous co-agonist at the glycine-binding site of the N-methyl-D-aspartate (NMDA) receptor, a critical ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[15][16] For the NMDA receptor to become fully active, it requires binding of both glutamate and a co-agonist (either glycine or a D-amino acid like D-Serine or D-Alanine).[17][18]

The levels of D-amino acids in the brain are tightly regulated by the enzyme D-amino acid oxidase (DAAO) , a flavoenzyme that specifically catalyzes the oxidative deamination of neutral D-amino acids, including D-Alanine and D-Serine, converting them into their corresponding α-keto acids.[19][20][21] This enzymatic control highlights the physiological importance of maintaining D-amino acid homeostasis in the CNS.

Signaling Pathway: D-Alanine at the NMDA Receptor

The diagram below shows the role of D-Alanine as a co-agonist for NMDA receptor activation at a glutamatergic synapse.

Caption: D-Alanine acts as a co-agonist at the NMDA receptor.

Part 2: Comparative Efficacy and Data

The distinct biological roles of L- and D-Alanine lead to different measures of efficacy. For L-Alanine, efficacy relates to metabolic efficiency. For D-Alanine, it relates to its potency in antimicrobial action or neuromodulation.

ParameterL-AlanineD-Alanine
Primary Role Protein synthesis; Nitrogen transport; Gluconeogenesis substrate[3][5]Bacterial cell wall component; NMDA receptor co-agonist[9][16]
Key Pathway Glucose-Alanine Cycle[4]Peptidoglycan Synthesis; Glutamatergic Neurotransmission[13][18]
Metabolic Fate Transamination to pyruvate for energy or glucose synthesis[6]Oxidative deamination by D-amino acid oxidase (DAAO)[19][21]
Clinical Relevance Marker of liver function (via ALT levels)[5]Potential therapeutic for schizophrenia; Target for antibiotics[13][22]
Clinical Efficacy Example: D-Alanine in Schizophrenia

The hypothesis of NMDA receptor hypofunction in schizophrenia has led to clinical trials using NMDA co-agonists as adjunctive therapies. A double-blind, placebo-controlled trial demonstrated that D-Alanine, when added to antipsychotic regimens, produced significant clinical improvements.

Outcome MeasurePlacebo Group (Change from Baseline)D-Alanine Group (100 mg/kg/day) (Change from Baseline)SignificanceReference
PANSS Total Score -5.2 ± 10.1-15.9 ± 11.8p < 0.05[22]
PANSS Negative Subscore -1.1 ± 3.5-4.3 ± 3.9p < 0.05[22]
PANSS Cognitive Subscore -1.0 ± 3.1-3.9 ± 3.0p < 0.01[22]
(PANSS: Positive and Negative Syndrome Scale)

This data provides strong evidence for the biological efficacy of D-Alanine in modulating CNS function through the NMDA receptor pathway, an effect not observed with L-Alanine.

Part 3: Experimental Protocols for Efficacy Assessment

To validate the distinct biological activities of D- and L-Alanine, specific, well-defined experimental systems are required. The choice of assay is dictated by the biological question: for D-Alanine's neuromodulatory role, an NMDA receptor functional assay is appropriate; for its role in bacterial physiology, a growth inhibition assay is used.

Protocol 1: NMDA Receptor Functional Assay via Calcium Flux

Objective: To quantify the ability of D-Alanine (compared to L-Alanine) to act as a co-agonist and potentiate NMDA receptor activation in a cellular model.

Causality: NMDA receptor activation leads to the influx of extracellular calcium (Ca²⁺).[23] This change in intracellular Ca²⁺ concentration can be measured using a calcium-sensitive fluorescent dye. A true co-agonist will only produce a signal in the presence of the primary agonist (glutamate), demonstrating dependent, potentiation activity. This assay is chosen for its high throughput and direct functional readout of receptor activation.[24]

Experimental Workflow: Calcium Flux Assay

CalciumFluxWorkflow cluster_workflow NMDA Receptor Calcium Flux Assay Workflow start Start: Culture HEK293 cells expressing NMDA receptors step1 Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) start->step1 step2 Wash cells to remove excess dye step1->step2 step3 Add test compounds: 1. Vehicle (Control) 2. L-Alanine + Glutamate 3. D-Alanine + Glutamate 4. D-Alanine (alone) step2->step3 step4 Measure fluorescence intensity over time using a plate reader (Ex/Em ~485/520 nm) step3->step4 end Analyze Data: Calculate ΔF/F₀ to quantify Ca²⁺ influx step4->end

Caption: Workflow for assessing NMDA receptor co-agonist activity.

Step-by-Step Methodology:

  • Cell Culture: Plate HEK293 cells stably or transiently expressing the desired NMDA receptor subunits (e.g., GluN1/GluN2A) into a 96-well, black-walled, clear-bottom plate. Culture overnight to allow for adherence.

  • Dye Loading: Prepare a loading buffer containing a calcium-sensitive fluorescent indicator (e.g., Fluo-4 AM) and a non-ionic detergent (e.g., Pluronic F-127) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution).

  • Incubation: Remove culture medium from the cells and add the Fluo-4 AM loading buffer. Incubate the plate at 37°C for 45-60 minutes in the dark.

  • Washing: Gently wash the cells twice with the salt solution to remove extracellular dye.

  • Compound Addition: Prepare solutions of test compounds. Using an automated liquid handler or multichannel pipette, add the compounds to the wells. A typical experimental setup includes:

    • Negative Control: Salt solution + Glutamate (agonist).

    • Test (L-Alanine): L-Alanine + Glutamate.

    • Test (D-Alanine): D-Alanine + Glutamate.

    • Specificity Control: D-Alanine alone (without Glutamate).

  • Fluorescence Measurement: Immediately place the plate into a fluorescence plate reader. Measure the kinetic fluorescence signal (Excitation: ~485 nm, Emission: ~520 nm) every 1-2 seconds for 2-3 minutes.

  • Data Analysis: For each well, calculate the change in fluorescence (ΔF) relative to the baseline fluorescence before compound addition (F₀). A significant increase in ΔF/F₀ for D-Alanine + Glutamate compared to controls indicates co-agonist activity.

Protocol 2: Bacterial Growth Inhibition (Antimicrobial) Assay

Objective: To determine if an inhibitor of D-Alanine metabolism can prevent bacterial growth, indirectly demonstrating the essentiality of D-Alanine.

Causality: Since D-Alanine is critical for peptidoglycan synthesis, inhibiting its production (via alanine racemase) or incorporation (via D-Ala-D-Ala ligase) should prevent the formation of a stable cell wall, leading to cell lysis and inhibition of growth.[13][14] This microdilution broth assay is a standard, quantitative method for determining the Minimum Inhibitory Concentration (MIC) of a potential antibiotic.[25]

Step-by-Step Methodology:

  • Bacterial Culture: Grow a culture of a susceptible bacterium (e.g., Bacillus subtilis or E. coli) in a suitable broth medium (e.g., LB or Mueller-Hinton) overnight at 37°C.

  • Inoculum Preparation: Dilute the overnight culture to a standardized concentration (e.g., 0.5 McFarland standard, which corresponds to ~1.5 x 10⁸ CFU/mL). Further dilute this suspension to achieve a final inoculum concentration of ~5 x 10⁵ CFU/mL in the assay plate.

  • Compound Preparation: Prepare a serial two-fold dilution of the test compound (e.g., D-cycloserine, a known inhibitor of D-Alanine metabolism) in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well of the plate containing the diluted compound. Include positive (no compound) and negative (no bacteria) controls.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours with shaking.

  • Endpoint Measurement: Determine bacterial growth by measuring the optical density (OD) at 600 nm using a plate reader.

  • Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth (i.e., no significant increase in OD₆₀₀ compared to the negative control).

Conclusion

The comparison between L-Alanine and D-Alanine provides a compelling illustration of molecular stereospecificity in biology. While L-Alanine is a ubiquitous and essential component of central metabolism, D-Alanine functions as a highly specialized molecule, crucial for the structural integrity of bacteria and as a subtle but powerful modulator of synaptic function in the mammalian brain. Understanding these distinct efficacies and the experimental methods used to probe them is critical for drug development, whether the goal is to create novel antibiotics targeting bacterial D-Alanine pathways or to develop new neuromodulatory therapies aimed at the glutamatergic system. This guide underscores the necessity of considering chirality as a primary factor in the design and evaluation of bioactive compounds.

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A Spectroscopic Journey: Differentiating (2R)-2-amino-N,N-dimethylpropanamide hydrochloride from its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise characterization of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth spectroscopic comparison of (2R)-2-amino-N,N-dimethylpropanamide hydrochloride, a chiral amine derivative, and its key precursors. By understanding the distinct spectral signatures at each stage of the synthesis, scientists can confidently monitor reaction progress, identify impurities, and ensure the integrity of the final product.

The synthetic route to this compound typically commences with the readily available amino acid, L-alanine. To facilitate selective amide bond formation, the amino group of L-alanine is first protected, commonly with a tert-butyloxycarbonyl (Boc) group. The resulting N-Boc-L-alanine is then coupled with dimethylamine to form the amide. Finally, the Boc protecting group is removed under acidic conditions to yield the desired hydrochloride salt. This multi-step process offers several points for spectroscopic analysis to track the chemical transformations.

The Synthetic Pathway: A Visual Overview

The synthesis of this compound is a well-established three-step process. The following diagram illustrates the transformation from the starting material to the final product.

Synthesis_Pathway Boc_Ala Boc-L-alanine Boc_Amide (2R)-2-(tert-butoxycarbonylamino) -N,N-dimethylpropanamide Boc_Ala->Boc_Amide Dimethylamine, Coupling Agent Final_Product (2R)-2-amino-N,N-dimethylpropanamide hydrochloride Boc_Amide->Final_Product HCl

Figure 1: Synthesis of this compound.

Spectroscopic Comparison: Unveiling the Molecular Changes

The transformation of functional groups at each synthetic step imparts unique and identifiable changes in the spectroscopic profiles of the molecules. Here, we delve into a comparative analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the key compounds in this pathway.

N-Boc-L-alanine (Precursor 1)

N-Boc-L-alanine serves as the starting point for this synthesis. Its spectroscopic characteristics provide a baseline for comparison.

  • ¹H NMR: The proton NMR spectrum of Boc-L-alanine is characterized by the presence of the Boc protecting group, which gives rise to a prominent singlet at approximately 1.4 ppm, integrating to nine protons. The α-proton of the alanine backbone typically appears as a multiplet around 4.3 ppm, and the methyl protons of the alanine side chain resonate as a doublet near 1.3 ppm.

  • ¹³C NMR: The carbonyl carbon of the carboxylic acid is observed around 176 ppm. The quaternary carbon of the Boc group appears at about 80 ppm, while the methyl carbons of the Boc group are seen at approximately 28 ppm.

  • IR Spectroscopy: The IR spectrum displays a broad O-H stretch from the carboxylic acid, typically in the range of 3300-2500 cm⁻¹. A strong C=O stretch for the carbamate is observed around 1715 cm⁻¹, and another for the carboxylic acid is present near 1650 cm⁻¹.

  • Mass Spectrometry: In mass spectrometry, the Boc group is prone to fragmentation. A characteristic loss of isobutylene (56 Da) or the entire Boc group (100 Da) from the molecular ion is a common feature.

(2R)-2-(tert-butoxycarbonylamino)-N,N-dimethylpropanamide (Intermediate)

The coupling of Boc-L-alanine with dimethylamine results in the formation of a tertiary amide. This transformation is readily identified by key spectroscopic changes.

  • ¹H NMR: The most significant change is the appearance of two singlets corresponding to the N,N-dimethyl groups of the amide, typically found in the region of 2.9-3.1 ppm. The disappearance of the broad carboxylic acid proton signal is also a key indicator of successful amide formation.

  • ¹³C NMR: The carbonyl carbon of the newly formed amide shifts to approximately 173 ppm. The two methyl carbons of the N,N-dimethyl group will appear in the range of 35-38 ppm.

  • IR Spectroscopy: The broad O-H stretch of the carboxylic acid disappears. A strong C=O stretching vibration for the tertiary amide is now observed, typically around 1645 cm⁻¹. The C=O stretch of the Boc group remains, usually around 1690 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak will correspond to the mass of the Boc-protected amide. Fragmentation patterns will still show the characteristic loss of the Boc group.

This compound (Final Product)

The final step involves the acidic removal of the Boc protecting group, leading to the formation of the primary amine hydrochloride salt.

  • ¹H NMR: The most dramatic change is the disappearance of the large singlet at ~1.4 ppm corresponding to the nine protons of the Boc group. The α-proton signal typically shifts downfield due to the presence of the adjacent protonated amino group. The N-H protons of the ammonium group may appear as a broad signal.

  • ¹³C NMR: The signals corresponding to the Boc group (quaternary carbon at ~80 ppm and methyl carbons at ~28 ppm) are absent. The α-carbon signal will also experience a shift due to the change in the electronic environment.

  • IR Spectroscopy: The C=O stretching vibration of the carbamate at ~1690 cm⁻¹ is no longer present. A broad absorption band in the 3000-2500 cm⁻¹ region appears, which is characteristic of the N-H stretching vibrations of an ammonium salt. The amide C=O stretch remains around 1650 cm⁻¹.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the free amine (the hydrochloride salt will not be observed directly). The fragmentation pattern will be significantly different from the Boc-protected precursors.

Summary of Key Spectroscopic Data

CompoundKey ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)Key IR Bands (cm⁻¹)Key Mass Spec Fragments (m/z)
Boc-L-alanine ~1.4 (s, 9H, Boc), ~4.3 (m, 1H, α-H), ~1.3 (d, 3H, CH₃)~176 (C=O, acid), ~80 (C, Boc), ~28 (CH₃, Boc)3300-2500 (O-H), ~1715 (C=O, carbamate), ~1650 (C=O, acid)[M-56]⁺, [M-100]⁺
(2R)-2-(tert-butoxycarbonylamino)-N,N-dimethylpropanamide ~2.9-3.1 (2s, 6H, N(CH₃)₂), ~1.4 (s, 9H, Boc)~173 (C=O, amide), ~37 (N(CH₃)₂), ~80 (C, Boc), ~28 (CH₃, Boc)~1690 (C=O, carbamate), ~1645 (C=O, amide)[M-56]⁺, [M-100]⁺
This compound Absence of ~1.4 ppm signal. Downfield shift of α-H.Absence of Boc signals (~80, ~28 ppm).3000-2500 (N-H⁺ stretch), ~1650 (C=O, amide)M⁺ of free amine

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic analysis of this compound and its precursors. Researchers should adapt these methods based on their specific laboratory conditions and available instrumentation.

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: Boc Deprotection Boc_Ala Dissolve Boc-L-alanine and coupling agent in solvent Add_Amine Add dimethylamine Boc_Ala->Add_Amine React1 Stir at room temperature Add_Amine->React1 Workup1 Aqueous workup and extraction React1->Workup1 Boc_Amide Dissolve Boc-protected amide in an appropriate solvent Workup1->Boc_Amide Purified Intermediate Add_HCl Add HCl solution Boc_Amide->Add_HCl React2 Stir at room temperature Add_HCl->React2 Isolate Isolate product by precipitation or solvent evaporation React2->Isolate

Figure 2: General workflow for the synthesis.

Step 1: Synthesis of (2R)-2-(tert-butoxycarbonylamino)-N,N-dimethylpropanamide

  • Dissolve N-Boc-L-alanine (1 equivalent) and a suitable coupling agent, such as HATU (1.1 equivalents), in an anhydrous aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2 equivalents).

  • Add dimethylamine (as a solution in THF or as a gas) (1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, perform an aqueous workup to remove excess reagents and byproducts.

  • Purify the crude product by column chromatography on silica gel to obtain the pure (2R)-2-(tert-butoxycarbonylamino)-N,N-dimethylpropanamide.

Step 2: Synthesis of this compound

  • Dissolve the purified (2R)-2-(tert-butoxycarbonylamino)-N,N-dimethylpropanamide in a suitable organic solvent, such as dioxane or methanol.

  • Add a solution of hydrogen chloride (e.g., 4M HCl in dioxane) in excess.

  • Stir the reaction at room temperature. The deprotection is typically rapid.

  • Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.

  • Remove the solvent under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization if necessary.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Prepare a sample by dissolving 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ for the Boc-protected compounds, and D₂O or DMSO-d₆ for the hydrochloride salt).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

  • Process the spectra, including Fourier transformation, phase correction, and baseline correction.

  • Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

  • Prepare the sample for analysis. For solid samples, this can be done by creating a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

  • Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands for the functional groups present in the molecule.

Mass Spectrometry (MS)

  • Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Acquire the mass spectrum in positive ion mode.

  • Analyze the resulting spectrum to determine the molecular weight and identify key fragment ions.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a powerful and complementary toolkit for the unambiguous characterization of this compound and its synthetic precursors. By carefully analyzing the changes in the spectral data at each step, from the protection of L-alanine to the final deprotection, researchers can gain a comprehensive understanding of the chemical transformations and ensure the identity, purity, and quality of the final product. This guide serves as a foundational resource for scientists and professionals engaged in the synthesis and analysis of chiral amine derivatives, promoting a culture of scientific rigor and data-driven decision-making in drug development.

References

  • American Chemical Society. NMR Guidelines for ACS Journals. [Link]

  • Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]

  • National Institute of Standards and Technology. NIST Chemistry WebBook. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

A Senior Application Scientist's Guide to the Cross-Validation of (2R)-2-amino-N,N-dimethylpropanamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the robust and reproducible analysis of chiral molecules is a cornerstone of ensuring product quality, safety, and efficacy. This guide provides an in-depth, technical comparison of methodologies for the cross-validation of experimental results for (2R)-2-amino-N,N-dimethylpropanamide hydrochloride. Moving beyond a simple recitation of protocols, this document delves into the causality behind experimental choices, outlines self-validating systems, and is grounded in authoritative references to support key claims.

Introduction: The Criticality of Chiral Purity

This compound is a chiral amine derivative with potential applications as a pharmaceutical intermediate or building block in asymmetric synthesis. As with any chiral compound, the stereochemical purity is of paramount importance, as the different enantiomers can exhibit distinct pharmacological and toxicological profiles. Therefore, the development and rigorous validation of analytical methods to determine and control the enantiomeric purity are not just a regulatory requirement but a scientific necessity.

This guide will explore various analytical techniques suitable for the chiral analysis of this compound, propose robust validation and cross-validation protocols, and compare their performance characteristics.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of the target analyte is fundamental to developing effective analytical methods.

PropertyValueSource
Molecular Formula C₅H₁₃ClN₂O[1]
Molecular Weight 152.62 g/mol [1]
Appearance White to off-white solid (predicted)General knowledge
Solubility Soluble in water and polar organic solvents (e.g., methanol, ethanol)General knowledge of hydrochloride salts of small amines
Structure Chemical structure of 2-amino-N,2-dimethylpropanamide hydrochloride[1]

Comparative Analysis of Chiral Separation Techniques

The determination of enantiomeric purity for this compound can be approached through several analytical techniques. The choice of method will depend on factors such as the required sensitivity, sample throughput, and available instrumentation.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for separating enantiomers.[] This can be achieved through two primary approaches: direct and indirect separation.

Direct Chiral HPLC: This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

  • Principle of Separation: The differential interaction between the enantiomers and the CSP is based on a combination of forces such as hydrogen bonding, dipole-dipole interactions, and steric hindrance. For a primary amine like our target compound, CSPs based on polysaccharides (e.g., cellulose or amylose derivatives), macrocyclic antibiotics, or crown ethers are often effective.[3]

Indirect Chiral HPLC: This approach involves derivatizing the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers can then be separated on a standard achiral HPLC column.

  • Principle of Separation: Diastereomers have different physical properties and can be separated using conventional reversed-phase or normal-phase chromatography. A common CDA for primary amines is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide).[4]

FeatureDirect Chiral HPLCIndirect Chiral HPLC
Chiral Selector Chiral Stationary Phase (CSP)Chiral Derivatizing Agent (CDA)
Column Chiral ColumnAchiral Column
Sample Preparation Minimal, direct injectionDerivatization step required
Method Development Screening of various CSPs and mobile phasesOptimization of derivatization reaction and chromatographic separation of diastereomers
Potential Issues High cost of chiral columns, finding a suitable CSPIncomplete derivatization, racemization during derivatization, potential for kinetic resolution
Chiral Gas Chromatography (GC)

For volatile and thermally stable compounds, chiral GC offers excellent resolution and sensitivity. Since this compound is a salt, it requires derivatization to increase its volatility.

  • Principle of Separation: Similar to chiral HPLC, chiral GC utilizes a chiral stationary phase. Alternatively, the analyte can be derivatized with a chiral reagent to form diastereomers that are then separated on a standard achiral GC column. Common derivatization agents for amines include N-trifluoroacetyl-L-prolyl chloride (TPC). The use of GC-MS can provide high sensitivity and reliability.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents

NMR spectroscopy can be a powerful tool for determining enantiomeric excess without the need for chromatographic separation.[6]

  • Principle: The enantiomers are reacted with a chiral derivatizing agent (CDA) to form diastereomers. In the chiral environment of the CDA, the corresponding protons in the two diastereomers become chemically non-equivalent and exhibit distinct signals in the ¹H NMR spectrum. The ratio of the integrals of these signals directly corresponds to the enantiomeric ratio. For primary amines, chiral acids like Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its acyl chloride can be used as CDAs.[7]

Experimental Protocols

Protocol 1: Direct Chiral HPLC Method

Objective: To separate and quantify the (R)- and (S)-enantiomers of 2-amino-N,N-dimethylpropanamide.

Instrumentation:

  • High-Performance Liquid Chromatograph with UV or Mass Spectrometric Detector

Materials:

  • This compound reference standard

  • Racemic 2-amino-N,N-dimethylpropanamide hydrochloride

  • Chiral Stationary Phase Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or similar polysaccharide-based column

  • Mobile Phase: Hexane/Isopropanol/Diethylamine (e.g., 80:20:0.1, v/v/v) - to be optimized

  • Sample Diluent: Mobile Phase

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of the racemic standard at 1 mg/mL in the sample diluent.

    • Prepare a stock solution of the (2R)-enantiomer reference standard at 1 mg/mL in the sample diluent.

    • Prepare a spiked sample by adding a small amount of the racemic standard to the (2R)-enantiomer standard to confirm the elution order and resolution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 210 nm (or appropriate wavelength for low UV-absorbing compounds) or MS detection.

    • Injection Volume: 10 µL

  • Analysis:

    • Inject the diluent (blank), the (2R)-enantiomer standard, the racemic standard, and the spiked sample.

    • Identify the peaks corresponding to the (R)- and (S)-enantiomers.

    • Calculate the resolution between the two enantiomeric peaks. A resolution of >1.5 is generally considered acceptable.

  • Method Validation:

    • Validate the method according to ICH guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.[8]

Protocol 2: Indirect Chiral HPLC Method with Marfey's Reagent

Objective: To derivatize the enantiomers of 2-amino-N,N-dimethylpropanamide with Marfey's reagent and separate the resulting diastereomers by reversed-phase HPLC.

Instrumentation:

  • High-Performance Liquid Chromatograph with a Diode Array Detector (DAD) or UV Detector

  • pH meter

  • Vortex mixer

  • Thermostatic water bath

Materials:

  • This compound reference standard

  • Racemic 2-amino-N,N-dimethylpropanamide hydrochloride

  • Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide)

  • Acetone

  • 1 M Sodium Bicarbonate solution

  • 2 M Hydrochloric Acid

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • C18 Reversed-Phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Derivatization:

    • In a vial, dissolve ~1 mg of the amine sample in 200 µL of 1 M sodium bicarbonate solution.

    • Add 400 µL of a 1% (w/v) solution of Marfey's reagent in acetone.

    • Vortex the mixture and incubate at 40 °C for 1 hour.

    • Cool the reaction mixture to room temperature and neutralize with 200 µL of 2 M hydrochloric acid.

    • Dilute the sample with the mobile phase to an appropriate concentration for HPLC analysis.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Gradient: 20-80% B over 30 minutes (to be optimized)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 340 nm

    • Injection Volume: 20 µL

  • Analysis and Validation:

    • Follow the analysis and validation steps as outlined in Protocol 1.

Cross-Validation of Experimental Results

Cross-validation is a critical process to ensure that a validated analytical method produces consistent and reliable results when performed by different laboratories, analysts, or with different equipment.[6]

Cross-Validation Workflow

CrossValidationWorkflow cluster_originating_lab Originating Laboratory cluster_receiving_lab Receiving Laboratory A Method Development & Validation B Cross-Validation Protocol Development A->B D Method Familiarization E Execute Cross-Validation Protocol D->E F Data Comparison and Statistical Analysis E->F C Sample and Standard Distribution B->C C->E G Acceptance Criteria Met? F->G Compare Results H Method Transfer Complete G->H Yes I Investigation and Remediation G->I No I->E Re-execute

Caption: Workflow for the cross-validation of an analytical method between two laboratories.

Comparative Testing Protocol for Inter-Laboratory Cross-Validation

Objective: To compare the results obtained from two different laboratories for the chiral purity of this compound using a validated analytical method.

Procedure:

  • Protocol Agreement: Both the originating and receiving laboratories must agree on the analytical method to be used and the acceptance criteria for the cross-validation.

  • Sample and Standard Distribution: The originating laboratory prepares and distributes a homogenous batch of the test sample (e.g., a batch of this compound spiked with a known amount of the (S)-enantiomer) and the reference standards to the receiving laboratory.

  • Analysis: Both laboratories analyze the samples in replicate (e.g., n=6) according to the agreed-upon protocol.

  • Data Reporting: The results, including individual values, mean, standard deviation, and any observations, are reported to a designated study director.

  • Statistical Comparison: The results from both laboratories are statistically compared. A common approach is to use a t-test to determine if there is a significant difference between the means of the two data sets. The acceptance criteria should be pre-defined.

Acceptance Criteria (Example):

  • The difference in the mean values for the enantiomeric purity between the two laboratories should not be more than 2.0%.

  • The relative standard deviation (RSD) of the results from each laboratory should be less than 5.0%.

Data Presentation for Comparison

Table 1: Comparison of Chiral HPLC Methods
ParameterDirect Chiral HPLC (Method 1)Indirect Chiral HPLC (Method 2)
Specificity Baseline resolution of enantiomers from potential impuritiesBaseline resolution of diastereomers from potential impurities and derivatizing agent
Linearity (r²) > 0.999> 0.999
Accuracy (% Recovery) 98.0 - 102.0%97.5 - 102.5%
Precision (% RSD) < 2.0%< 2.5%
LOD/LOQ Dependent on detector and enantiomerDependent on detector and derivatization efficiency
Robustness Tolerant to small variations in mobile phase composition and flow rateTolerant to small variations in derivatization conditions and mobile phase
Table 2: Cross-Validation Results (Hypothetical Data)
LaboratorySample IDReplicate 1 (% R-enantiomer)Replicate 2 (% R-enantiomer)Replicate 3 (% R-enantiomer)Mean (% R-enantiomer)Std. Dev.% RSD
Originating Lab CV-00199.5299.4899.5599.520.0350.04%
Receiving Lab CV-00199.6099.5199.5899.560.0460.05%
Difference in Means 0.04%

Conclusion

The successful cross-validation of analytical methods for chiral compounds like this compound is a testament to a robust quality system. This guide has provided a framework for comparing different analytical techniques, detailed experimental protocols, and a clear workflow for inter-laboratory comparison. By understanding the principles behind each method and implementing a rigorous validation and cross-validation strategy, researchers and drug development professionals can ensure the generation of reliable and consistent data, which is fundamental to the advancement of safe and effective medicines.

References

  • PubChem. Compound Summary for CID 53409047, 2-amino-N,2-dimethylpropanamide hydrochloride. National Center for Biotechnology Information. [Link]

  • Fujimoto, T., et al.
  • Ilisz, I., et al. HPLC separation of amino acid enantiomers and small peptides on macrocyclic antibiotic-based chiral stationary phases: a review.
  • Wenzel, T. J. Discrimination of Chiral Compounds by NMR Spectroscopy. John Wiley & Sons, Inc. 2017.
  • Brückner, H., & Westhauser, T. New N-acyl-L-prolyl-L-amino acid N-alkylamides as chiral selectors in gas chromatography.
  • James, T. D., & Bull, S. D. Simple protocol for NMR analysis of the enantiomeric purity of primary amines. Organic Letters. 2008.
  • Wrezel, P., et al. System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America. 2006.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. 2005.
  • Canada.ca. Guidance for Industry: Stereochemical Issues in Chiral Drug Development. [Link]

  • Shah, R. R., et al.

Sources

A Comparative Guide to the Application of (2R)-2-amino-N,N-dimethylpropanamide Hydrochloride in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Chirality in Modern Drug Discovery

In the landscape of pharmaceutical sciences, chirality is a cornerstone that dictates the interaction of drug molecules with their biological targets. The human body, being inherently chiral, often exhibits significantly different physiological responses to the different enantiomers of a chiral drug. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or, in some cases, toxic. Consequently, the ability to synthesize enantiomerically pure compounds is not merely an academic exercise but a critical necessity in the development of safe and effective medicines.

This guide provides a comparative analysis of synthetic strategies for introducing chiral amine functionalities, focusing on (2R)-2-amino-N,N-dimethylpropanamide hydrochloride as a representative chiral building block derived from the natural amino acid, L-alanine. This compound, belonging to the "chiral pool," offers a direct route to incorporating a specific stereocenter into a target molecule. We will objectively compare the use of such chiral pool-derived building blocks with alternative methods of asymmetric synthesis, namely catalytic asymmetric hydrogenation and the use of chiral auxiliaries. This analysis is supported by representative experimental data and detailed protocols to provide a practical framework for researchers in drug development. Chiral amines are crucial components in a vast number of pharmaceuticals, making their efficient and selective synthesis a topic of paramount importance.

Core Concept: The Chiral Pool Approach

The "chiral pool" refers to the collection of readily available, enantiomerically pure compounds from natural sources, such as amino acids, sugars, and terpenes.[1] this compound is a derivative of L-alanine, a common member of the chiral pool. The primary advantage of this approach is that the stereochemistry at the α-carbon is pre-defined, offering a straightforward and often cost-effective method for introducing chirality into a synthetic route.[1][2]

Applications of this compound and its Analogs

Chiral α-amino amides like this compound are valuable intermediates in the synthesis of complex molecules. They provide a chiral scaffold containing a primary amine (or a protected form) that can be further functionalized, for example, through amide bond formation with a carboxylic acid. The N,N-dimethylamide moiety can influence the solubility, metabolic stability, and conformational properties of the final molecule. While the specific use of this exact compound in a commercial drug synthesis is not widely documented in publicly available literature, its structural motif is representative of building blocks used in the synthesis of various bioactive compounds, including certain classes of enzyme inhibitors and neurologically active agents. For instance, alaninamide derivatives have been investigated for their potential as antiseizure and antinociceptive therapies.[3]

Comparative Analysis of Asymmetric Synthesis Strategies

The selection of a strategy for synthesizing a chiral amine depends on various factors, including the desired structure, scale of synthesis, cost, and available resources. Below is a comparison of the chiral pool approach with two prominent alternative methods.

StrategyDescriptionAdvantagesDisadvantagesTypical Enantiomeric Excess (ee)
Chiral Pool Synthesis Utilizes enantiomerically pure starting materials from natural sources, such as amino acids.[1]- Readily available and often inexpensive starting materials.- Absolute stereochemistry is pre-defined.- Predictable synthetic outcomes.[1][2]- Limited to the structural diversity of the natural chiral pool.- May require protecting group manipulations.[2]>99% (dependent on starting material purity)
Catalytic Asymmetric Hydrogenation A prochiral precursor (e.g., an imine) is hydrogenated using a chiral metal catalyst to produce an excess of one enantiomer.[4][5]- High catalytic efficiency (low catalyst loading).- Broad substrate scope.- Can be scaled for industrial production.[4]- Development and screening of suitable chiral ligands and catalysts can be time-consuming and expensive.- Reaction optimization is often required.[4]85-99%[4][6]
Chiral Auxiliary-Mediated Synthesis A chiral auxiliary is temporarily attached to an achiral substrate to direct a stereoselective reaction. The auxiliary is removed in a subsequent step.[7]- High levels of diastereoselectivity can be achieved.- Diastereomeric products can often be separated by standard techniques like chromatography or crystallization.- The auxiliary can often be recovered and reused.[2][8]- Requires additional synthetic steps for attachment and removal of the auxiliary.- Stoichiometric amounts of the chiral auxiliary are needed.[2][9]>98% (after separation of diastereomers)[2]

Experimental Protocols

The following protocols are representative examples for each of the discussed synthetic strategies.

Protocol 1: Synthesis of a Chiral Amide using a Chiral Pool Derivative (Representative for (2R)-2-amino-N,N-dimethylpropanamide)

This protocol outlines the synthesis of a chiral amide starting from N-Boc-protected L-alanine, which is a precursor to (2R)-2-amino-N,N-dimethylpropanamide. The process involves amide coupling followed by deprotection.

Workflow Diagram:

G cluster_0 Step 1: N-Boc Protection cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Deprotection & Salt Formation L_alanine L-Alanine Boc2O (Boc)2O, NaOH, THF/H2O L_alanine->Boc2O Boc_L_alanine N-Boc-L-Alanine Boc2O->Boc_L_alanine Amine Dimethylamine Coupling Coupling Agent (e.g., HATU, DIPEA), DMF Boc_L_alanine->Coupling Amine->Coupling Boc_amide N-Boc-(2R)-2-amino-N,N-dimethylpropanamide Coupling->Boc_amide HCl 4M HCl in Dioxane Boc_amide->HCl Final_product This compound HCl->Final_product

Caption: Synthesis workflow for a chiral amide from the chiral pool.

Step 1: N-Boc Protection of L-Alanine [10]

  • Suspend L-alanine (1.0 eq) in a mixture of water and tetrahydrofuran (THF).

  • Cool the suspension to 0°C and add sodium hydroxide (1.5 eq).

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.3 eq).

  • Stir the resulting solution at room temperature for 17 hours.

  • Perform an aqueous workup and acidify the aqueous layer to pH 1 with 4M HCl.

  • Extract the product with ethyl acetate. The combined organic layers are washed, dried, and concentrated to yield N-Boc-L-Alanine.

Step 2: Amide Coupling

  • Dissolve N-Boc-L-Alanine (1.0 eq) in N,N-Dimethylformamide (DMF).

  • Add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add dimethylamine (1.2 eq, either as a solution or gas) to the reaction mixture.

  • Allow the reaction to proceed at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, perform a standard aqueous workup and extraction to isolate the crude N-Boc-(2R)-2-amino-N,N-dimethylpropanamide.

Step 3: Boc Deprotection and Salt Formation

  • Dissolve the crude Boc-protected amide from Step 2 in a minimal amount of dioxane or methanol.

  • Add a solution of 4M HCl in dioxane in excess.

  • Stir the mixture at room temperature for 1-2 hours, monitoring deprotection by TLC.

  • Concentrate the reaction mixture under reduced pressure. The resulting solid can be triturated with diethyl ether to afford this compound.

Protocol 2: Asymmetric Synthesis of a Chiral Amine via Catalytic Hydrogenation

This protocol describes a general procedure for the asymmetric hydrogenation of a prochiral imine to a chiral amine using a chiral iridium catalyst.[4]

Workflow Diagram:

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Asymmetric Hydrogenation Ketone Prochiral Ketone Amine Primary Amine Imine Prochiral Imine Ketone->Imine Dehydrating agent, Toluene, Reflux Amine->Imine Dehydrating agent, Toluene, Reflux Catalyst Chiral Ir-catalyst, I2 Imine->Catalyst Chiral_Amine Enantioenriched Chiral Amine Catalyst->Chiral_Amine H2 H2 (gas) H2->Catalyst

Caption: Workflow for catalytic asymmetric hydrogenation of an imine.

Step 1: Imine Formation

  • To a solution of a prochiral ketone (1.0 eq) in toluene, add a primary amine (1.1 eq).

  • Add a dehydrating agent (e.g., molecular sieves or magnesium sulfate).

  • Reflux the mixture for 12-24 hours until the formation of the imine is complete (monitored by GC-MS or NMR).

  • Filter off the dehydrating agent and concentrate the filtrate under reduced pressure to obtain the crude prochiral imine.

Step 2: Asymmetric Hydrogenation [4]

  • In a glovebox, charge a high-pressure reactor with the chiral iridium catalyst (e.g., [Ir(COD)Cl]₂) and a chiral phosphine ligand (e.g., a SIPHOX-type ligand) in a suitable solvent (e.g., dichloromethane).

  • Add an additive such as iodine (I₂).

  • Add the prochiral imine (1.0 eq) dissolved in the same solvent.

  • Seal the reactor, remove it from the glovebox, and purge with hydrogen gas.

  • Pressurize the reactor with hydrogen gas (e.g., 50 bar) and stir the reaction at a specified temperature (e.g., 50 °C) for 12-24 hours.

  • After cooling and venting the reactor, concentrate the reaction mixture.

  • The crude chiral amine can be purified by column chromatography. The enantiomeric excess is determined by chiral HPLC.

Protocol 3: Asymmetric Synthesis of a Chiral Amine using a Chiral Auxiliary

This protocol outlines the use of a tert-butanesulfinamide auxiliary to synthesize a chiral amine via diastereoselective addition of a Grignard reagent to a sulfinylimine.[7]

Workflow Diagram:

G cluster_0 Step 1: Chiral Sulfinylimine Formation cluster_1 Step 2: Diastereoselective Addition cluster_2 Step 3: Auxiliary Cleavage Aldehyde Aldehyde Auxiliary (R)-tert-Butanesulfinamide Sulfinylimine Chiral N-tert-Butanesulfinylimine Aldehyde->Sulfinylimine CuSO4, DCM Auxiliary->Sulfinylimine CuSO4, DCM Grignard Grignard Reagent (R-MgBr) Sulfinamide Chiral Sulfinamide Adduct Sulfinylimine->Sulfinamide THF, -48°C Grignard->Sulfinamide THF, -48°C HCl HCl in MeOH Chiral_Amine Enantiopure Chiral Amine Sulfinamide->Chiral_Amine HCl->Chiral_Amine

Caption: Synthesis of a chiral amine using a chiral auxiliary.

Step 1: Chiral Sulfinylimine Formation [7]

  • To a solution of an aldehyde (1.1 eq) in dichloromethane (DCM), add (R)-tert-butanesulfinamide (1.0 eq).

  • Add anhydrous copper(II) sulfate (2.0 eq) as a dehydrating agent.

  • Stir the mixture at room temperature for 12-24 hours.

  • Filter the reaction mixture through celite and concentrate the filtrate to yield the crude chiral N-tert-butanesulfinylimine, which can often be used without further purification.

Step 2: Diastereoselective Grignard Addition [7]

  • Dissolve the chiral N-tert-butanesulfinylimine (1.0 eq) in an anhydrous solvent such as THF.

  • Cool the solution to -48 °C (a dry ice/acetone bath).

  • Slowly add the Grignard reagent (e.g., ethylmagnesium bromide, 1.5 eq) dropwise over 30 minutes.

  • Stir the reaction at -48 °C for 3-6 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Warm the mixture to room temperature and extract the product with ethyl acetate.

  • The organic layer is washed, dried, and concentrated. The resulting diastereomeric sulfinamides can be purified by column chromatography.

Step 3: Auxiliary Cleavage [7]

  • Dissolve the purified sulfinamide from Step 2 in methanol.

  • Add a stoichiometric amount of hydrochloric acid (as a solution in methanol or dioxane).

  • Stir the mixture at room temperature for 1 hour.

  • Concentrate the mixture under reduced pressure. The resulting hydrochloride salt of the chiral amine can be isolated, and the chiral auxiliary can often be recovered from the reaction mixture.

Conclusion and Future Outlook

The synthesis of enantiomerically pure amines is a critical task in pharmaceutical development. The use of chiral pool-derived building blocks like This compound represents a direct, efficient, and often economical strategy. However, its application is inherently limited by the structural diversity of naturally available starting materials.

In contrast, catalytic asymmetric hydrogenation and the use of chiral auxiliaries offer greater flexibility and broader substrate scope. Catalytic methods are highly atom-economical and suitable for large-scale synthesis, though they may require significant initial investment in catalyst development and optimization. Chiral auxiliaries provide a robust and predictable method for controlling stereochemistry, but the need for stoichiometric amounts of the auxiliary and additional synthetic steps can be a drawback.

Ultimately, the choice of synthetic strategy is a multifactorial decision that must be tailored to the specific target molecule, project timelines, and economic considerations. A thorough understanding of the advantages and limitations of each approach, as outlined in this guide, is essential for making informed decisions in the design and execution of synthetic routes for novel chiral drug candidates.

References

  • Williams, G. D., Pike, R., & Wills, M. (2005). A One-Pot Process for the Enantioselective Synthesis of Amines via Reductive Amination under Transfer Hydrogenation Conditions. Organic Letters, 7(20), 4419-4421.
  • Mazuela, J., & Pàmies, O. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 121(21), 13245-13318.
  • Mazuela, J., & Pàmies, O. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation.
  • Zhang, X. (2003).
  • Mazuela, J., & Pàmies, O. (2021).
  • Wikipedia. (n.d.). Chiral pool.
  • Shaji, C. (2018). Asymmetric Synthesis. Slideshare.
  • Zhang, G., et al. (2024). Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer. Science, 384(6691), eadn9136.
  • Sigma-Aldrich. (n.d.). Chiral Amines in Asymmetric Synthesis.
  • Ellman Laboratory, Yale University. (n.d.). Asymmetric Synthesis of Amines.
  • Sibi, M. P., & Patil, K. (2008). Control of Asymmetry in the Radical Addition Approach to Chiral Amine Synthesis. European Journal of Organic Chemistry, 2008(21), 3561-3571.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • Wang, D.-H., et al. (2024). Synthesis of chiral α-amino acids via Pd(ii)-catalyzed enantioselective C–H arylation of α-aminoisobutyric acid. Chemical Science, 15(1), 133-140.
  • Wikipedia. (n.d.). Chiral auxiliary.
  • Schoemaker, H. E., et al. (1997). Chiral Amino Acids: A Versatile Tool in the Synthesis of Pharmaceuticals and Fine Chemicals. CHIMIA, 51(6), 308-310.
  • BOC Sciences. (n.d.).
  • IIP Series. (2022). Asymmetric Synthesis.
  • Benchchem. (2025). Synthesis of BOC-L-Alanine Benzyl Ester: A Technical Guide.
  • Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Molecules, 16(9), 7222-7261.
  • Asymmetric Synthesis. (n.d.).
  • University of York. (n.d.). Asymmetric Synthesis.
  • ResearchGate. (2022). Three categories of chiral pool use in asymmetric synthesis.
  • BOC Sciences. (n.d.). CAS 157431-09-9 N,N-Dimethyl-L-alanine.
  • Benchchem. (2025). Application Notes and Protocols for BOC-L-Alanine Benzyl Ester in Solid-Phase Peptide Synthesis (SPPS).
  • ChemicalBook. (n.d.). N-(tert-Butoxycarbonyl)-L-alanine synthesis.
  • Alfa Chemistry. (n.d.). N,N-Dimethyl-L-alanine-CoA.
  • MDPI. (2018).
  • RSC Publishing. (2012).
  • ACS Publications. (2023). Chirality of New Drug Approvals (2013–2022): Trends and Perspectives.
  • Benchchem. (2025). Application Notes and Protocols for Boc-L-Ala-OH in Solid-Phase Peptide Synthesis.
  • ResearchGate. (2007). Efficient Preparation of Chiral Diamines via Red-Al Reduction of N-Boc-Protected Amino Acid-Derived Secondary Amides.
  • ACS Publications. (2015). Unusual Amino Acids in Medicinal Chemistry.
  • Smolecule. (n.d.). Buy N1,N2-Dimethyl-L-alaninamide hydrochloride.
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  • ACS Publications. (2024).

Sources

quantitative analysis comparison of different methods for (2R)-2-amino-N,N-dimethylpropanamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Quantitative Analysis of (2R)-2-amino-N,N-dimethylpropanamide Hydrochloride

Introduction

(2R)-2-amino-N,N-dimethylpropanamide is a chiral amino acid derivative that serves as a critical building block or potential process-related impurity in the synthesis of various active pharmaceutical ingredients (APIs). Its hydrochloride salt form enhances stability and solubility, making it a common state for handling and analysis. Accurate and precise quantification of this compound is paramount for ensuring the quality, safety, and efficacy of the final drug product. This involves monitoring reaction kinetics, determining the purity of intermediates, and controlling impurity levels in the final API.

This guide provides a detailed comparison of three orthogonal analytical methods for the quantitative analysis of this compound:

  • Nonaqueous Acid-Base Titration

  • High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization

  • Quantitative ¹H-NMR (qNMR) Spectroscopy

As a Senior Application Scientist, this document moves beyond mere protocols to explain the causality behind experimental choices, ensuring each method is presented as a self-validating system. We will explore the fundamental principles, provide detailed step-by-step protocols, and present a comparative analysis to guide researchers in selecting the most appropriate technique for their specific needs.

Method 1: Nonaqueous Acid-Base Titration

Expertise & Experience: The Rationale for Nonaqueous Titrimetry

Titrimetry is a classic, absolute chemical method that offers a high degree of precision and accuracy when applied correctly. For amine hydrochlorides, which are salts of a weak base (the amine) and a strong acid (HCl), direct titration in an aqueous medium is often problematic due to the poor endpoint resolution. The hydrochloride salt behaves as a weak acid in water, but its titration curve is often shallow and indistinct.

To overcome this, we shift to a nonaqueous solvent system. By using a protogenic solvent like glacial acetic acid, we can enhance the basicity of the amine salt. The key insight is to treat the hydrochloride salt as a base. The reaction is facilitated by the addition of mercuric acetate. The acetate ion has a stronger affinity for the mercury (II) ion than the chloride ion does for the protonated amine. This effectively removes the chloride ion from the equilibrium by forming poorly dissociated mercuric chloride, liberating the free amine, which can then be titrated as a strong base with perchloric acid.[1] This clever manipulation of chemical equilibrium is what transforms a difficult titration into a sharp and reliable one.

Experimental Protocol

Objective: To determine the purity of this compound by titrating it as a base against perchloric acid in a nonaqueous medium.

Materials:

  • This compound (analyte)

  • Perchloric acid (HClO₄), 0.1 N in glacial acetic acid (standardized titrant)

  • Glacial Acetic Acid (solvent)

  • Mercuric Acetate solution (5% w/v in glacial acetic acid)

  • Crystal Violet indicator (0.5% w/v in glacial acetic acid)

  • Potassium Hydrogen Phthalate (KHP), primary standard for standardizing HClO₄

Procedure:

  • Titrant Standardization: Accurately weigh ~0.5 g of dried KHP into a flask. Dissolve in 25 mL of glacial acetic acid. Add 2 drops of Crystal Violet indicator and titrate with the 0.1 N HClO₄ solution from a burette until the color changes from violet to blue-green. Perform in triplicate and calculate the normality of the HClO₄.

  • Sample Preparation: Accurately weigh approximately 150 mg of this compound into a 100 mL beaker.

  • Dissolution: Add 30 mL of glacial acetic acid and stir until the sample is completely dissolved.

  • Chloride Sequestration: Add 10 mL of the 5% mercuric acetate solution. Stir for 1 minute. This step is critical to prevent interference from the hydrochloride ion.[1]

  • Titration: Add 2-3 drops of Crystal Violet indicator. Titrate the solution with the standardized 0.1 N perchloric acid. The endpoint is reached when the solution color changes from violet (basic) to a stable blue-green (acidic).

  • Blank Determination: Perform a blank titration using all reagents except the analyte to correct for any impurities in the solvent or reagents.

  • Calculation: The purity of the sample is calculated using the following formula: Purity (%) = ((V_s - V_b) * N * MW) / (W * 10)

    • V_s = Volume of titrant for the sample (mL)

    • V_b = Volume of titrant for the blank (mL)

    • N = Normality of the HClO₄ titrant (mol/L)

    • MW = Molecular weight of the analyte ( g/mol )

    • W = Weight of the sample (g)

Trustworthiness: Self-Validation and Controls
  • Primary Standard: The use of KHP, a primary standard, ensures the accuracy of the titrant concentration.

  • Blank Correction: The blank titration accounts for any acidic or basic impurities in the reagents, ensuring that the measured volume is due solely to the analyte.

  • Sharp Endpoint: The use of mercuric acetate and a visual indicator provides a sharp, unambiguous endpoint, enhancing reproducibility. For higher accuracy, a potentiometric endpoint detection can be used.

Workflow Visualization

G cluster_prep Preparation cluster_reaction Titration Reaction W Weigh Analyte D Dissolve in Glacial Acetic Acid W->D S Standardize 0.1 N HClO4 with KHP T Titrate with Standardized HClO4 to Blue-Green Endpoint S->T M Add Mercuric Acetate (removes Cl-) D->M I Add Crystal Violet Indicator M->I I->T C Calculate Purity with Blank Correction T->C G cluster_prep Sample Preparation & Derivatization cluster_hplc HPLC Analysis P Prepare Standards & Samples B Add Alkaline Buffer (pH 9.5) P->B D Add Dansyl Chloride Solution B->D H Heat at 60°C (in dark) D->H Q Quench Reaction with Methanol H->Q I Inject onto C18 Column Q->I S Gradient Elution (ACN/H2O) I->S F Fluorescence Detection (Ex: 340, Em: 525) S->F C Quantify using Calibration Curve F->C G cluster_prep Sample Preparation cluster_nmr NMR Analysis W_A Accurately Weigh Analyte D Dissolve Mixture in D2O W_A->D W_S Accurately Weigh Internal Standard W_S->D T Transfer to NMR Tube D->T A Acquire 1H Spectrum (Quantitative Parameters) T->A P Process Spectrum (Phase, Baseline) A->P I Integrate Analyte & Standard Signals P->I C Calculate Purity using Integral Ratio Formula I->C

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (2R)-2-amino-N,N-dimethylpropanamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily occurrences. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and compliant disposal. This guide provides a comprehensive, technically grounded protocol for the proper disposal of (2R)-2-amino-N,N-dimethylpropanamide hydrochloride. As your partner in laboratory safety, we aim to provide clarity and procedural confidence, ensuring that the disposal process safeguards both personnel and the environment. This document is structured to provide not just a set of instructions, but the scientific rationale behind them, empowering you to make informed safety decisions.

Part 1: Compound Identification and Hazard Profile

Before any handling or disposal can occur, a thorough understanding of the compound's identity and associated hazards is paramount. This foundational knowledge informs every subsequent step of the risk assessment and disposal process.

This compound is an amino acid derivative. Its hydrochloride salt form suggests good water solubility.

Property Value
IUPAC Name (2R)-2-amino-N,N-dimethylpropanamide;hydrochloride[1]
Molecular Formula C₅H₁₃ClN₂O[1][2]
Molecular Weight 152.62 g/mol [1][2]
CAS Number 1384435-39-5[1]
Synonyms (R)-2-Amino-N,N-dimethylpropanamide hydrochloride[1]

GHS Hazard Classification: Based on data for structurally similar compounds, this compound is classified with the following hazards:

  • H315: Causes skin irritation [2][3]

  • H319: Causes serious eye irritation [2][3]

  • H335: May cause respiratory irritation [2][3]

These classifications necessitate specific handling procedures to mitigate exposure risks. The irritation potential is the primary driver for the personal protective equipment (PPE) recommendations that follow.

Part 2: Pre-Disposal Safety and Handling

Safe disposal begins with safe handling. The following protocols are designed to minimize exposure during routine laboratory work and the specific process of waste segregation and packaging.

2.1 Personal Protective Equipment (PPE) The selection of PPE is directly dictated by the compound's hazard profile. The goal is to create a barrier between the researcher and the chemical.

  • Eye Protection: Wear chemical safety goggles with side-shields or a face shield.[3][4] Standard safety glasses are insufficient as they do not protect against splashes.

  • Hand Protection: Wear impervious protective gloves (e.g., nitrile rubber).[4] Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.[5]

  • Body Protection: A standard laboratory coat is required.[6] For larger quantities or when there is a significant risk of spillage, consider an impervious apron.[7]

  • Respiratory Protection: All handling of the solid compound or concentrated solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.[5][8]

2.2 Engineering Controls and Work Practices

  • Ventilation: Always handle this compound in a well-ventilated area, preferably a chemical fume hood, to keep airborne concentrations below exposure limits.[3][4]

  • Hygiene: Do not eat, drink, or smoke in laboratory areas.[8][9] Wash hands thoroughly after handling the compound, even if gloves were worn.[3][9]

  • Labeling: Ensure all containers, including waste containers, are clearly and accurately labeled with the full chemical name and appropriate hazard warnings.[6][8]

Part 3: Spill Management

Accidental spills must be managed promptly and safely to prevent personnel exposure and environmental contamination.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure the area is well-ventilated.[3]

  • Don Appropriate PPE: Before approaching the spill, don the full PPE described in Section 2.1.

  • Contain the Spill:

    • For Solid Spills: Gently sweep up the material to avoid creating dust.[3] Place into a suitable, labeled container for disposal.

    • For Liquid Spills: Cover the spill with an inert, absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[4] Do not use combustible materials like paper towels to absorb large spills of solutions.

  • Collect and Package: Scoop the absorbent material and spilled substance into a designated, leak-proof container.[3][10]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., water, if appropriate), followed by soap and water.[4]

  • Dispose of Waste: All materials used for cleanup (absorbents, gloves, etc.) must be disposed of as hazardous waste.[5]

  • Report: Report the incident to your institution's Environmental Health and Safety (EHS) office.

Part 4: Core Disposal Protocol

The disposal of this compound must be conducted in accordance with institutional policies and local, state, and federal regulations.[4] Chemical waste generators are legally responsible for ensuring their waste is properly characterized and managed from "cradle-to-grave."[11]

4.1 Waste Characterization While this specific compound may not be explicitly "listed" as a hazardous waste by name in all jurisdictions, it exhibits hazardous characteristics (irritant).[12] Therefore, it must be managed as a hazardous chemical waste. Never pour this chemical or its solutions down the drain. [6][12]

4.2 Disposal Workflow Diagram

The following diagram outlines the decision-making and operational process for proper disposal.

G cluster_prep Preparation & Segregation cluster_accumulate Accumulation cluster_disposal Disposal & Documentation start Identify Waste: (2R)-2-amino-N,N- dimethylpropanamide HCl container Select Appropriate Waste Container (HDPE, clearly labeled) start->container log Log Waste in Laboratory Inventory container->log accumulate Place in Designated Satellite Accumulation Area log->accumulate seal Keep Container Securely Closed accumulate->seal request Request Waste Pickup from EHS Office seal->request handover Transfer Custody to Licensed Waste Handler request->handover document Retain Disposal Records/Manifest handover->document

Caption: Disposal workflow for (2R)-2-amino-N,N-dimethylpropanamide HCl.

4.3 Step-by-Step Disposal Procedure

  • Waste Segregation:

    • Solid Waste: Collect unadulterated solid this compound in a dedicated, robust, and sealable container. Do not mix with other waste types.

    • Liquid Waste: Collect solutions containing the compound in a compatible container (e.g., High-Density Polyethylene - HDPE). Ensure waste streams are compatible; for instance, do not mix acidic waste with basic waste.

    • Contaminated Labware: Disposable items like gloves, weigh boats, and pipette tips that are contaminated with the compound should be collected in a separate, sealed plastic bag or container clearly labeled as hazardous waste.

  • Containerization and Labeling:

    • Use only containers that are in good condition and compatible with the chemical.[13]

    • The container must be securely closed at all times except when adding waste.[12][13]

    • Affix a hazardous waste label to the container. The label must include:

      • The full chemical name: "this compound" (no abbreviations).

      • The words "Hazardous Waste".

      • An indication of the hazards (e.g., "Irritant").

      • The date accumulation started.

  • Storage and Accumulation:

    • Store the waste container in a designated "Satellite Accumulation Area" within the laboratory.[12]

    • This area should be under the control of the laboratory personnel, away from drains, and in secondary containment to catch any potential leaks.

    • Do not accumulate more than 55 gallons of hazardous waste in total within the satellite area.[12][13]

  • Arrange for Disposal:

    • Once the container is full or the project is complete, contact your institution's Environmental Health and Safety (EHS) or equivalent department to schedule a waste pickup.[12]

    • Follow their specific procedures for pickup requests. Do not attempt to transport the waste off-site yourself.

Part 5: Regulatory Context

In the United States, the management of hazardous waste is primarily governed by the Resource Conservation and Recovery Act (RCRA), implemented by the Environmental Protection Agency (EPA).[11] This framework establishes the "cradle-to-grave" system, which holds the generator of the waste responsible for its safe management until its final, environmentally sound disposal. While individual states may have more stringent regulations, the principles of proper identification, labeling, safe storage, and disposal through licensed facilities are universal.[11] Adherence to the protocols outlined in this guide will ensure compliance with these foundational regulatory requirements.

References

  • PubChem. (n.d.). 2-amino-N,2-dimethylpropanamide hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). C5H10NO+. National Center for Biotechnology Information. Retrieved from [Link]

  • Angene Chemical. (2024, August 27). Safety Data Sheet. Retrieved from [Link]

  • Northwestern University. (n.d.). Lab Safety Guide. Retrieved from [Link]

  • PozeSCAF. (n.d.). Chemistry Lab Safety Rules. Retrieved from [Link]

  • University of Cyprus. (2024, April). Laboratory Health & Safety Rules. Retrieved from [Link]

  • NextGen Protocols. (n.d.). Guidelines for Safe Laboratory Practices. Retrieved from [Link]

  • University of Wisconsin-La Crosse. (n.d.). Part D: Chemical Safety Procedures for Laboratories. Retrieved from [Link]

  • Oakland University. (2025-2026). EHSO Manual: Hazardous Waste. Retrieved from [Link]

  • PubChem. (n.d.). 2-amino-N,N-dimethylpropanamide. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • Indiana Department of Environmental Management. (n.d.). Managing Waste: Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]

  • Alabama Department of Environmental Management. (n.d.). Rule 335-14-2-.04 Lists Of Hazardous Wastes. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (2R)-2-amino-N,N-dimethylpropanamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic environment of drug discovery and development, the safety of our researchers is the bedrock upon which scientific innovation is built. The introduction of novel chemical entities into the laboratory workflow necessitates a robust and proactive approach to safety. This guide provides essential, immediate safety and logistical information for the handling of (2R)-2-amino-N,N-dimethylpropanamide hydrochloride, with a focus on the correct selection and use of Personal Protective Equipment (PPE). Our goal is to empower you, our scientific colleagues, with the knowledge to manage chemical hazards effectively, ensuring both personal safety and the integrity of your research.

Hazard Identification: A Data-Driven Assessment

While a comprehensive toxicological profile for this compound may be limited, a structural analysis and data from similar compounds allow for a reliable preliminary hazard assessment. The GHS classification for the closely related compound, 2-amino-N,2-dimethylpropanamide hydrochloride, indicates that it is an irritant.[1] It is prudent to assume that this compound presents similar hazards:

  • Skin Irritation (H315): May cause redness, itching, or inflammation upon contact with the skin.[1][2]

  • Serious Eye Irritation (H319): Can cause significant irritation, redness, and discomfort if it comes into contact with the eyes.[1][2][3]

  • Respiratory Irritation (H335): Inhalation of dust may irritate the respiratory tract.[1][2]

Given these potential hazards, a comprehensive PPE strategy is not merely a recommendation but a requirement for safe handling.

Core Directive: Personal Protective Equipment (PPE) Ensemble

The selection of PPE is your primary defense against direct chemical exposure. The following table outlines the mandatory PPE for handling this compound.

Body Area Required PPE Scientific Rationale & Expert Insight
Eyes & Face Chemical Splash Goggles & Face ShieldStandard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect against dust and splashes.[4][5] A full-face shield should be worn over the goggles, especially when handling larger quantities or during operations with a higher risk of splashing.[4][6]
Hands Chemically Resistant Gloves (Nitrile recommended)Nitrile gloves offer a good balance of chemical resistance and dexterity for general laboratory use.[7][8] Always inspect gloves for tears or punctures before use. For prolonged handling or when working with solutions, consider double-gloving. Never wear gloves outside the laboratory or use them to touch common surfaces like doorknobs or keyboards.
Body Fully-Buttoned Laboratory CoatA lab coat protects your skin and personal clothing from accidental spills and contamination.[6][7] It should be fully fastened to provide maximum coverage.
Respiratory N/A (with proper engineering controls)All handling of the solid compound that may generate dust must be performed within a certified chemical fume hood.[2][7][9][10] This engineering control is the primary method for preventing respiratory exposure. A respirator may be required only in the event of a large spill or failure of the fume hood.[11]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a standardized workflow minimizes the risk of exposure and ensures reproducible, safe laboratory practices.

A. Pre-Handling Safety Checklist

  • Verify Engineering Controls: Confirm that the chemical fume hood has been certified within the last year and that the airflow is adequate.

  • Assemble Materials: Before handling the compound, ensure all necessary equipment (spatulas, weigh boats, solvents, waste containers) is clean, dry, and placed inside the fume hood.

  • Don PPE: Put on your PPE in the following order: lab coat, chemical splash goggles, face shield, and then gloves. This sequence ensures that potentially contaminated gloves do not touch your face or personal clothing.

B. Weighing and Dispensing Protocol

  • Work Within the Fume Hood: All manipulations of solid this compound must be conducted inside a fume hood with the sash at the appropriate height.

  • Minimize Dust Generation: Handle the solid material gently.[2][7] Use a spatula to carefully transfer the powder to a tared weigh boat. Avoid scooping or dropping the material from a height.

  • Immediate Spill Cleanup: In case of a small spill inside the fume hood, gently cover the spill with a damp paper towel to avoid making dust airborne. Wipe the area clean and dispose of the contaminated materials as hazardous waste.

C. Post-Handling Decontamination

  • Clean Equipment: Thoroughly decontaminate any reusable equipment that came into contact with the chemical.

  • Doff PPE Correctly: Remove PPE in an order that minimizes cross-contamination: face shield, then goggles, then lab coat, and finally gloves.

  • Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing your gloves.[4][9]

Logical Workflow for Safe Handling and Disposal

The following diagram outlines the critical decision points and procedures for safely managing this compound from receipt to disposal.

SafeHandlingWorkflow cluster_prep Preparation & Assessment cluster_handling Handling Operations (Inside Fume Hood) cluster_cleanup Post-Handling & Disposal cluster_waste Waste Management Start Receive & Log Compound AssessHazards Review SDS & Assess Hazards (Skin/Eye/Respiratory Irritant) Start->AssessHazards VerifyControls Verify Fume Hood Certification AssessHazards->VerifyControls DonPPE Don PPE: Lab Coat, Goggles, Face Shield, Gloves VerifyControls->DonPPE Weighing Weighing & Dispensing (Minimize Dust) DonPPE->Weighing SolutionPrep Solution Preparation Weighing->SolutionPrep SolidWaste Solid Waste Container (Unused chemical, contaminated wipes) Weighing->SolidWaste Unused solid Decontaminate Decontaminate Glassware & Surfaces SolutionPrep->Decontaminate LiquidWaste Liquid Waste Container (Segregate by solvent type) SolutionPrep->LiquidWaste Waste solutions DoffPPE Doff PPE Correctly Decontaminate->DoffPPE Decontaminate->SolidWaste Contaminated wipes WashHands Wash Hands Thoroughly DoffPPE->WashHands PPEWaste Contaminated Solid Waste (Gloves, weigh boats) DoffPPE->PPEWaste Used gloves, etc.

Caption: Logical workflow for the safe handling and disposal of the target compound.

Disposal Plan: Ensuring Environmental and Personnel Safety

Improper disposal of chemical waste poses a significant risk to the environment and public health.[6] Never dispose of this compound down the drain.[8][10]

  • Solid Waste: All excess solid material and any items grossly contaminated with the powder (e.g., weigh boats, contaminated paper towels) must be collected in a clearly labeled, sealed container designated for hazardous chemical waste.[6][7]

  • Liquid Waste: Solutions containing the compound should be disposed of in a designated hazardous liquid waste container. It is crucial to segregate waste streams; for example, do not mix halogenated and non-halogenated solvent waste.[12]

  • Contaminated PPE: Used gloves and other disposable PPE should be placed in a designated container for solid laboratory waste.

Trustworthiness Protocol: Always consult your institution's Environmental Health and Safety (EHS) department for specific waste disposal guidelines.[7] Local regulations may vary.

By integrating these safety protocols into your daily laboratory operations, you contribute to a culture of safety that protects you, your colleagues, and the integrity of your scientific pursuits.

References

  • Safety Data Sheet: N,N-Dimethyl-2-hydroxypropylammoniumchlorid-Polymer, 60 wt-% solution in water . Chemos GmbH & Co. KG. Retrieved from [Link]

  • Safety Data Sheet: 2-amino-2-methylpropanol . Carl ROTH. Retrieved from [Link]

  • 2-amino-N,2-dimethylpropanamide hydrochloride . PubChem. Retrieved from [Link]

  • Safety Guidelines for Handling Chemicals . HPE Support. Retrieved from [Link]

  • Amine Disposal For Businesses . Collect and Recycle. Retrieved from [Link]

  • Personal Protective Equipment (PPE) . CHEMM. Retrieved from [Link]

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide . Industrial Safety Expert. Retrieved from [Link]

  • Safety Data Sheet . Angene Chemical. Retrieved from [Link]

  • Chemical Waste Disposal Guidelines . University of Florida. Retrieved from [Link]

  • Examples of PPE for Various Dangerous Goods Classes . Storemasta. Retrieved from [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs . United Nations Office on Drugs and Crime. Retrieved from [Link]

  • The NIH Drain Discharge Guide . National Institutes of Health. Retrieved from [Link]

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Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.